molecular formula C8H16O7 B1430295 3-O-Hydroxyethyl-D-glucose CAS No. 25018-14-8

3-O-Hydroxyethyl-D-glucose

Cat. No.: B1430295
CAS No.: 25018-14-8
M. Wt: 224.21 g/mol
InChI Key: KKAPTPWHTOPEMR-IYWGXSQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Hydroxyethyl-D-glucose ( 25018-14-8) is a chemically modified monosaccharide with the empirical formula C₈H₁₆O₇ and a molar mass of 224.21 g/mol . This white to yellow powder or crystalline solid is characterized by a purity of ≥98% as confirmed by HPLC, and its structure is verified by ¹H-NMR spectroscopy . As a hydroxyethyl derivative of glucose, it belongs to a class of compounds that have been the subject of chromatographic and mass-spectrometric study for decades, highlighting their interest in carbohydrate chemistry . While the specific research applications of this compound are an area for further investigation, related compounds like hydroxyethyl starch (HES) are known to be metabolized by serum amylases into smaller polymers and free glucose, influencing blood glucose levels . This suggests potential research value for this compound in metabolic studies, enzymatic research, and as a building block or intermediate in synthetic organic chemistry. It is supplied as a high-purity reference standard for research purposes. This product is intended for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25018-14-8

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

(3R,4S,5R,6R)-4-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C8H16O7/c9-1-2-14-7-5(11)4(3-10)15-8(13)6(7)12/h4-13H,1-3H2/t4-,5-,6-,7+,8?/m1/s1

InChI Key

KKAPTPWHTOPEMR-IYWGXSQHSA-N

SMILES

C(COC1C(C(OC(C1O)O)CO)O)O

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O)O

Canonical SMILES

C(COC1C(C(OC(C1O)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Hydroxyethyl-D-glucose: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-O-Hydroxyethyl-D-glucose, a modified monosaccharide of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of Modified Monosaccharides

Monosaccharides, the fundamental units of carbohydrates, play a pivotal role in numerous biological processes. The chemical modification of these simple sugars, such as D-glucose, can lead to novel compounds with unique properties and functionalities. The introduction of a hydroxyethyl group at the C3 position of D-glucose yields this compound, a molecule with altered polarity, solubility, and potential for further chemical derivatization. Understanding the characteristics of such modified monosaccharides is crucial for their application in various scientific domains, including drug delivery, biocompatible materials, and as metabolic probes. While less common than its methylated counterpart, 3-O-methyl-D-glucose, the hydroxyethyl derivative offers a terminal hydroxyl group, providing a reactive site for further functionalization.

Chemical Structure and Nomenclature

This compound is a derivative of D-glucose where the hydroxyl group at the C3 position is ether-linked to a 2-hydroxyethyl group.

  • IUPAC Name: (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal

  • CAS Number: 25018-14-8[1]

  • Molecular Formula: C₈H₁₆O₇

  • Molecular Weight: 224.21 g/mol [1]

The core structure is that of D-glucose, which exists in equilibrium between its open-chain aldehyde form and, more predominantly in solution, its cyclic hemiacetal forms (pyranose and furanose).[2] The presence of the hydroxyethyl group at the C3 position can influence the equilibrium between the α and β anomers of the glucopyranose form.[2]

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from commercial suppliers, as well as by analogy to D-glucose and related derivatives, we can summarize its key properties.

PropertyValue/DescriptionSource/Rationale
Appearance White to yellow powder or crystalline solid.[1]
Purity (HPLC) ≥ 98%[1]
Solubility Expected to be highly soluble in water and polar organic solvents like DMSO.Inferred from the high solubility of D-glucose and the hydrophilic nature of the hydroxyethyl group.
Stereochemistry As a derivative of D-glucose, it retains the stereochemical configuration of the parent molecule.Based on its nomenclature and synthetic origin from D-glucose.
Anomeric Forms In solution, it is expected to exist as an equilibrium mixture of α and β anomers.This is a characteristic property of glucose and its derivatives in solution.[2]

Synthesis of this compound: A Methodological Approach

The synthesis of specifically substituted glucose ethers requires a strategic approach involving the protection of other hydroxyl groups to ensure regioselectivity. A common strategy involves the use of protecting groups to shield the more reactive hydroxyls, allowing for selective alkylation of the desired position.

Conceptual Synthesis Workflow

A plausible synthetic route to this compound involves the following key steps:

  • Protection of D-glucose: The hydroxyl groups at C1, C2, C5, and C6 of D-glucose are protected to leave the C3 hydroxyl group available for reaction. A common protecting group for this purpose is the formation of a di-O-isopropylidene derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Hydroxyethylation: The free hydroxyl group at the C3 position is then reacted with a suitable hydroxyethylating agent.

  • Deprotection: The protecting groups are removed under acidic conditions to yield the final product, this compound.

SynthesisWorkflow D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Protected_Glucose Protection Hydroxyethylated_Intermediate 3-O-(2-Hydroxyethyl)- 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Protected_Glucose->Hydroxyethylated_Intermediate Hydroxyethylation Final_Product This compound Hydroxyethylated_Intermediate->Final_Product Deprotection

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the selective alkylation of glucose and the synthesis of related iodo-derivatives.[3]

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Rationale: This step protects all but the C3 hydroxyl group, making it the sole reactive site for the subsequent etherification. The use of acetone with an acid catalyst is a standard procedure for forming isopropylidene acetals with cis-diols.[4]

  • Suspend anhydrous D-glucose in anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like boron trifluoride etherate).[4]

  • Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Hydroxyethylation of the Protected Glucose

  • Rationale: This step introduces the hydroxyethyl group at the C3 position. The choice of a protected hydroxyethylating agent, such as 2-(vinyloxy)ethanol followed by hydrolysis, or direct reaction with ethylene oxide or a 2-haloethanol, can be employed. The use of a strong base is necessary to deprotonate the C3 hydroxyl, forming a more nucleophilic alkoxide.

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Add a strong base, such as sodium hydride, to deprotonate the C3 hydroxyl group.

  • Slowly add a suitable hydroxyethylating agent (e.g., 2-bromoethanol or ethylene oxide).

  • Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product into an organic solvent and purify by column chromatography.

Step 3: Deprotection to Yield this compound

  • Rationale: The final step involves the removal of the isopropylidene protecting groups to reveal the free hydroxyl groups of the glucose moiety. This is typically achieved by acid-catalyzed hydrolysis.

  • Dissolve the purified 3-O-(2-hydroxyethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid).

  • Heat the mixture gently to facilitate the hydrolysis of the acetal groups.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Neutralize the acid and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The ¹H-NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium.[5][6] Key expected signals would include:

    • Anomeric protons (H-1) appearing as doublets in the region of δ 4.5-5.5 ppm, with distinct signals for the α and β anomers.

    • Protons of the glucose ring and the hydroxymethyl group (H-2 to H-6) resonating between δ 3.0 and 4.0 ppm.

    • Signals corresponding to the methylene protons of the hydroxyethyl group (-O-CH₂-CH₂-OH), likely appearing as multiplets in the region of δ 3.5-4.0 ppm.

    • A commercial supplier confirms that the ¹H-NMR spectrum corresponds to the assigned structure.[1]

  • ¹³C-NMR: The ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

    • The anomeric carbon (C-1) would be the most downfield signal, typically in the range of δ 90-100 ppm.[6]

    • The other carbons of the glucose ring (C-2 to C-5) would resonate between δ 70 and 80 ppm.[6]

    • The C-6 carbon would appear around δ 60-65 ppm.[6]

    • The two carbons of the hydroxyethyl group would be expected in the region of δ 60-75 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of the compound. The expected [M+Na]⁺ adduct would have an m/z of 247.08.

  • Tandem MS (MS/MS): Fragmentation analysis would likely show characteristic losses of water molecules and fragmentation of the glucose ring and the hydroxyethyl side chain, providing structural confirmation.

Potential Applications in Research and Drug Development

While specific applications of this compound are not yet widely documented, its structure suggests several potential areas of utility, particularly by analogy to related compounds like hydroxyethyl starch (HES) and other modified sugars.

Drug Delivery and Bioconjugation

The presence of a terminal hydroxyl group on the hydroxyethyl moiety provides a convenient handle for further chemical modification. This allows for the conjugation of drugs, imaging agents, or targeting ligands. The overall hydrophilic nature of the molecule could enhance the aqueous solubility of poorly soluble drugs. The parent polymer, HES, is used in drug delivery systems, suggesting the monomeric unit may also have favorable properties.[7][8][9]

DrugDelivery Molecule This compound Conjugate Drug-Glucose Conjugate Molecule->Conjugate Conjugation Drug Poorly Soluble Drug Drug->Conjugate Targeting_Ligand Targeting Ligand Targeting_Ligand->Conjugate Targeted_Delivery Targeted Drug Delivery Conjugate->Targeted_Delivery Improved Solubility & Targeting

Caption: Potential role of this compound in drug delivery.

Probing Glucose Transport and Metabolism

Modified glucose analogues are valuable tools for studying glucose transport mechanisms. For instance, 3-O-methyl-D-glucose is a known substrate for glucose transporters but is not metabolized, making it useful for transport studies. It is plausible that this compound could serve a similar purpose. Its potential interaction with glucose transporters and subsequent metabolic fate would be a valuable area of investigation.

Development of Biocompatible Materials

The hydroxyethylation of polysaccharides like cellulose and starch is a well-established method to produce biocompatible and water-soluble polymers used in a variety of pharmaceutical and biomedical applications, including hydrogels and thickening agents.[9][10] As the monomeric unit, this compound could be a building block for the synthesis of novel, well-defined biocompatible polymers or as a component in the formulation of biomaterials.

Conclusion and Future Perspectives

This compound represents a structurally interesting modification of a fundamental biomolecule. While detailed characterization and application studies are currently limited in the public domain, its chemical features suggest significant potential. The presence of a reactive hydroxyl group on the C3 side chain opens avenues for the creation of novel bioconjugates and materials. Future research should focus on a more detailed elucidation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the exploration of its biological activities, particularly its interaction with glucose transporters and its potential as a building block for drug delivery systems. As the demand for biocompatible and functionalized molecules grows, we anticipate that derivatives such as this compound will garner increasing interest from the scientific community.

References

  • So, M., Rattanapan, A., & Parnham, M. J. (2026). Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. Plants, 15(3), 469.
  • Carl ROTH. (n.d.). This compound, 1 g, CAS No. 25018-14-8. Retrieved February 9, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts.
  • Klingler, F. D., & Psiorz, M. (1996). Process for preparing 1,2-5,6-diacetone-D-glucose. U.S.
  • Ziegler, T., & Stey, G. (2025, August 6). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose.
  • PubChem. (n.d.). 3-deoxy-D-glucose.
  • Myburgh, J. A., & Mythen, M. G. (2013). Effect of hydroxyethyl starch on blood glucose levels. Critical Care, 17(5), 183.
  • Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of Biomolecular NMR, 72(3-4), 131-140.
  • O'Brien, M., & O'Connor, K. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 8(7), 45-51.
  • PubChem. (n.d.). 3-o-Hydroxypropyl-D-glucose.
  • Kasaai, M. R. (2018). Pharmaceutical and Medicinal Applications for a Derivative of Starch, Hydroxyethyl Starch: A Global View. Journal of Pharmaceutical Sciences, 107(12), 2969-2980.
  • Bignan, G., Morin, C., & Vidal, M. (1993). Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose for medical imaging.
  • Li, Y., et al. (2021). Effect of hydroxyethyl starch on drug stability in sustained-release microspheres. International Journal of Pharmaceutics, 609, 121163.
  • Pana, A. M., et al. (2011). 1H-NMR spectrum of D-glucose oligomer.
  • The Chemistry Classroom. (2020, May 28). Kiliani Fischer synthesis | Interconversion of Aldopentose to Aldohexose | Arabinose to Glucose [Video]. YouTube.
  • IOSR Journals. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D - (+)
  • MassBank. (2017, November 29). D-Glucose.
  • Zuben, E. D. S. V., et al. (2022). Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes. Pharmaceutics, 14(11), 2492.
  • ResearchGate. (n.d.). ESI mass spectrum of D-glucose oligomer.
  • ResearchGate. (n.d.). ¹H NMR spectra of the hydroxyl protons of 0.
  • HEC. (2013, October 16). Application of HydroxyEthyl Cellulose in Drugs and Food.
  • Bekeschus, S., et al. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species. ACS Omega, 7(35), 30736-30747.
  • ECHA. (n.d.).

Sources

Technical Monograph: 3-O-Hydroxyethyl-D-glucose (CAS 25018-14-8)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Sourcing, and Analytical Applications

Executive Summary

3-O-Hydroxyethyl-D-glucose (3-O-HEG) is a critical monosaccharide derivative primarily utilized as a reference standard in the pharmacokinetic profiling of Hydroxyethyl Starch (HES) . While HES serves as a colloidal plasma volume expander, its clinical safety profile—specifically regarding Acute Kidney Injury (AKI) and tissue storage—depends heavily on its metabolic stability. This stability is dictated by the substitution pattern of hydroxyethyl groups on the glucose backbone.[1]

This guide provides a rigorous technical analysis of 3-O-HEG, moving beyond simple catalog listings to address the chemical, biological, and analytical challenges required for its effective deployment in drug development and metabolic research.

Part 1: Chemical Identity & Physicochemical Profile

Unlike the polydisperse polymer HES, 3-O-HEG is a distinct monomeric entity. Its precise identification is paramount, as confusion with the 2-O- or 6-O- isomers will invalidate metabolic stability data.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 3-O-(2-Hydroxyethyl)-D-glucose
CAS Registry Number 25018-14-8
Molecular Formula C₈H₁₆O₇
Molecular Weight 224.21 g/mol
Physical State White to off-white crystalline powder or lyophilized solid
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol
Isomeric Purity Requirement ≥ 98% (Critical for differentiating from 2-O/6-O isomers)
Key Identifier Distinct 1H-NMR shift for the H-3 proton compared to unsubstituted glucose

Technical Note: The "3-O-" designation indicates the hydroxyethyl ether linkage is exclusively at the Carbon-3 position of the glucose ring. In HES polymers, substitution at C2 sterically hinders alpha-amylase hydrolysis, prolonging half-life. Substitution at C3 (and C6) is less effective at inhibition. Therefore, 3-O-HEG is a marker for the "accessible" or "less stable" fractions of the starch polymer [1, 2].

Part 2: Biological Context & Metabolic Pathway[3]

The utility of 3-O-HEG is best understood within the catabolic pathway of Hydroxyethyl Starch. The body processes HES via serum


-amylase, which cleaves the glycosidic bonds. However, the enzyme's activity is blocked by hydroxyethyl groups close to the cleavage site.
  • C2-Substitution: Strongest inhibition of amylase (prolonged retention).

  • C3/C6-Substitution: Weaker inhibition (faster degradation).

Researchers use 3-O-HEG as a standard to quantify the Molar Substitution (MS) and the C2/C6 ratio in biological samples. A higher presence of 3-O-HEG relative to 2-O-HEG in hydrolysates indicates a specific degradation profile of the parent drug.

Visualization: HES Metabolic & Analytical Workflow

HES_Metabolism cluster_target Target Analyte HES Hydroxyethyl Starch (HES) (Polymer) Amylase Serum u03b1-Amylase (Enzymatic Hydrolysis) HES->Amylase In Vivo Oligomers HES Oligomers (<50 kDa) Amylase->Oligomers Cleavage of non-substituted regions Renal Renal Filtration Oligomers->Renal Clearance AcidHydrolysis Acid Hydrolysis (Analytical Step) Oligomers->AcidHydrolysis In Vitro Sample Prep Monomers Monomer Mixture: 2-O-HEG, 3-O-HEG, 6-O-HEG AcidHydrolysis->Monomers Total Depolymerization Analysis GC-MS Quantification (Using CAS 25018-14-8 as Standard) Monomers->Analysis Derivatization

Figure 1: The metabolic degradation of HES in vivo compared to the analytical hydrolysis required to isolate and quantify 3-O-HEG.

Part 3: Supplier Qualification Framework

Sourcing CAS 25018-14-8 requires vigilance. Many industrial suppliers offer "Hydroxyethyl Glucose" which is a random mixture of isomers (2-O, 3-O, 6-O) intended for polymer synthesis, not analytical chemistry.

Do not purchase "Technical Grade" material for bioanalysis. Use this qualification checklist:

1. Isomeric Specificity Verification
  • Requirement: The Certificate of Analysis (CoA) must explicitly state "3-O-isomer" and provide data ruling out significant contamination from 2-O or 6-O isomers.

  • Validation: Request a 13C-NMR spectrum . The carbon signals for the glucose ring shift predictably depending on the substitution site.

    • C3 Substitution: Look for a downfield shift of the C3 signal (~83-85 ppm) compared to unsubstituted glucose (~76 ppm).

2. Purity for Bioanalysis
  • Minimum Purity: >98% (HPLC/GC).

  • Impurities: Free glucose (interferes with total glucose assays) and ethylene glycol (toxic synthesis byproduct) must be quantified and minimized.

3. Recommended Supplier Tiers
  • Tier 1 (Certified Reference Materials): Companies like LGC Standards or Toronto Research Chemicals (TRC) . These vendors synthesize the compound via regioselective protection/deprotection chemistry, ensuring the hydroxyethyl group is only at C3 [3].

  • Tier 2 (Fine Chemical Suppliers): Vendors like Carl Roth or Santa Cruz Biotechnology . Suitable for general research but require internal batch validation before use in GLP studies [4].

Part 4: Self-Validating Analytical Protocol

To quantify 3-O-HEG in plasma or urine (e.g., to determine HES accumulation), a derivatization-based GC-MS approach is the gold standard.

Protocol: Determination of HES Substitution Pattern

Objective: Quantify 3-O-HEG relative to 2-O-HEG to calculate the C2/C6 ratio.

  • Sample Preparation (Hydrolysis):

    • Take 100 µL of biological fluid (plasma/urine).

    • Add 500 µL of 2M Trifluoroacetic acid (TFA).

    • Incubate: 100°C for 2-4 hours. Causality: This harsh acidic condition breaks all glycosidic bonds, converting the HES polymer entirely into monomeric glucose and hydroxyethyl-glucose units.

  • Drying & Derivatization:

    • Evaporate TFA under a nitrogen stream (critical to prevent column damage).

    • Add Oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to prevent ring closure (anomerization), simplifying the chromatogram.

    • Add Silylating agent (e.g., MSTFA or BSTFA). Causality: Hydroxyethyl glucose is non-volatile. Silylation replaces active hydrogens with trimethylsilyl groups, making the molecule volatile and thermally stable for GC analysis.

  • GC-MS Analysis:

    • Column: Fused silica capillary column (e.g., DB-5ms).

    • Injection: Splitless mode (for high sensitivity).

    • Detection: Mass Spectrometry (EI mode).

    • Identification: Compare retention times and mass spectra against the CAS 25018-14-8 reference standard .

    • Self-Validation: The 3-O-HEG peak must be resolved from the 2-O-HEG and 6-O-HEG peaks. If peaks co-elute, adjust the temperature ramp rate.

Visualization: Analytical Decision Logic

Analytical_Logic Start Start: HES Sample Hydrolysis Acid Hydrolysis (2M TFA, 100°C) Start->Hydrolysis Deriv Derivatization (Silylation) Hydrolysis->Deriv GCMS GC-MS Analysis Deriv->GCMS Check Are Isomers Resolved? GCMS->Check Quant Quantify 3-O-HEG Calculate C2/C6 Ratio Check->Quant Yes Refine Adjust Temp Ramp Change Column Phase Check->Refine No Refine->GCMS Re-inject

Figure 2: Decision tree for optimizing the separation of hydroxyethyl glucose isomers.

Part 5: References
  • Luminix Health. (n.d.). This compound Product Data. Retrieved from [Link]

  • Carl Roth. (2024). This compound, 1 g, CAS No. 25018-14-8.[2][3][4][5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Hydroxyethyl starch derivatives. Retrieved from [Link]

  • Jung, et al. (2025). Effect of hydroxyethyl starch on blood glucose levels. Korean Journal of Anesthesiology. Retrieved from [Link]

Sources

3-O-Hydroxyethyl-D-glucose (3HEG): Structural Marker & Bioanalytical Target

[1]

Executive Summary

This compound (3HEG) (CAS: 25018-14-8) is a synthetic glucose ether.[1] Unlike metabolic probes such as 2-Deoxyglucose (2-DG) or 3-O-Methylglucose (3-OMG), 3HEG is not typically used to measure glucose transport or glycolysis rates.[1] Instead, it serves as a critical structural analyte and metabolic reference standard in the development of Hydroxyethyl Starch (HES) therapeutics.

Its primary research utility lies in:

  • Polymer Characterization: Determining the Molar Substitution (MS) and C2/C6 substitution ratio of HES, which dictates the drug's half-life.

  • Pharmacokinetic Monitoring: Quantifying HES accumulation and renal clearance via hydrolysis-based assays.

  • Transporter Specificity Studies: Serving as a negative control for glucose transporter (GLUT) affinity due to steric hindrance at the C3 position.

Chemical Identity & Properties

3HEG is a glucose molecule where the hydroxyl group at the C3 position is replaced by a hydroxyethyl ether group (–O–CH₂–CH₂–OH).

PropertySpecification
IUPAC Name 3-O-(2-Hydroxyethyl)-D-glucopyranose
Molecular Formula C₈H₁₆O₇
Molecular Weight 224.21 g/mol
Solubility Highly soluble in water; soluble in methanol/ethanol.[1]
Stability Stable under neutral conditions; requires strong acid for hydrolysis from starch backbone.[1]
Key Distinction Non-Metabolizable: The C3 modification prevents phosphorylation by hexokinase in a manner similar to 3-OMG, but the bulky hydroxyethyl group also significantly reduces GLUT affinity.[1]

Core Application: Hydroxyethyl Starch (HES) Characterization

The clinical efficacy of HES (e.g., Voluven®, Hespan®) depends on its resistance to degradation by serum

The "Substitution Pattern" Logic
  • C2-Substitution (2HEG): Strongly inhibits

    
    -amylase (Prolongs half-life).[1]
    
  • C6-Substitution (6HEG): Weakly inhibits

    
    -amylase (Shorter half-life).[1]
    
  • C3-Substitution (3HEG): Less common but structurally significant. It contributes to the total Molar Substitution (MS) .

Research Protocol: To determine the "C2/C6 Ratio" (a critical critical quality attribute), researchers must hydrolyze the HES polymer and quantify the relative abundance of 2HEG, 3HEG, and 6HEG.

Experimental Workflow: HES Structural Analysis

The following protocol describes the "Gold Standard" method for quantifying 3HEG to characterize HES polymers.

Step 1: Acid Hydrolysis

  • Reagent: 2M Trifluoroacetic acid (TFA) or 1M HCl.

  • Procedure: Incubate HES sample (10 mg/mL) at 100°C for 2–4 hours.

  • Mechanism: This cleaves the

    
    -1,4-glycosidic bonds of the starch backbone, releasing free glucose and hydroxyethylated glucose monomers (2HEG, 3HEG, 6HEG).
    

Step 2: Derivatization (Silylation)

  • Rationale: 3HEG is non-volatile and cannot be analyzed by GC-MS directly.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Procedure: Dry the hydrolysate completely under nitrogen. Add 100 µL derivatization reagent and heat at 60°C for 30 mins.

  • Product: Trimethylsilyl (TMS) ether derivatives of 3HEG.

Step 3: GC-MS Quantification

  • Column: Fused silica capillary column (e.g., DB-5ms).

  • Detection: Electron Impact (EI) ionization.

  • Identification: 3HEG-TMS elutes at a distinct retention time between 2HEG and 6HEG.

  • Quantification: Use pure 3HEG reference standard to generate a calibration curve.

HES_Analysis_WorkflowFigure 1: Analytical Workflow for HES Characterization via 3HEG QuantificationHESHES Polymer(Sample)HydrolysisAcid Hydrolysis(2M TFA, 100°C)HES->HydrolysisCleave BackboneMonomersMixture:Glucose + 2HEG + 3HEG + 6HEGHydrolysis->MonomersRelease MonomersDerivSilylation(BSTFA/TMCS)Monomers->DerivMake VolatileGCMSGC-MS Analysis(Quantify Peaks)Deriv->GCMSInjectResultCalculate C2/C6 Ratio& Molar SubstitutionGCMS->ResultData Processing

Biological Relevance & Transporter Specificity

Unlike 3-O-Methylglucose (3-OMG), which is actively transported by GLUTs but not metabolized, 3HEG shows poor affinity for glucose transporters .

Negative Control in Transport Assays

In drug discovery, specifically when characterizing novel hexose transporters (e.g., Plasmodium falciparum hexose transporter PfHT), 3HEG is used as a negative control ligand .

  • Mechanism: The bulky ethyl group at C3 creates steric hindrance that prevents the conformational shift required for GLUT-mediated transport.

  • Data Interpretation: If a transporter transports Glucose and 3-OMG but excludes 3HEG, it confirms that the C3-hydroxyl position is a critical binding determinant for that specific transporter.

Renal Clearance & Toxicology

In clinical toxicology studies of HES:

  • Accumulation: While unmodified glucose is metabolized, hydroxyethylated residues (including 3HEG) are not. They must be excreted renally.

  • Biomarker: Elevated urinary levels of 3HEG (detected via LC-MS/MS in negative APCI mode) serve as a specific biomarker for HES clearance rates.

LC-MS/MS Protocol for Biological Fluids

For analyzing 3HEG in plasma or urine (where derivatization for GC is too laborious), Liquid Chromatography-Mass Spectrometry is preferred.[1]

Protocol Parameters:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode .

    • Note: Electrospray Ionization (ESI) is often less sensitive for neutral sugars like 3HEG.

  • Precursor Ion: Formic acid adduct

    
    .
    
  • Transitions: Monitor transitions specific to the hydroxyethyl group loss.

  • Internal Standard:

    
    -Glucose or deuterated 3-OMG.
    

Transporter_SelectivityFigure 2: 3HEG as a Negative Control for GLUT Transporter AffinityGlucoseD-GlucoseGLUTGLUT Transporter(Binding Pocket)Glucose->GLUTHigh AffinityOMG3-O-Methyl-Glucose(3-OMG)OMG->GLUTHigh AffinityHEG3-O-Hydroxyethyl-Glucose(3HEG)HEG->GLUTSteric Clash at C3TransportSuccessful TransportGLUT->TransportGlucose/3-OMGBlockSteric Exclusion(No Transport)GLUT->Block3HEG

References

  • Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Source: German Sport University Cologne / Recent Advances in Doping Analysis.[1] URL:[Link]

  • Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Source: National Institutes of Health (PubMed Central). URL:[Link]

  • Determination of the molar substitution ratio of hydroxyethyl starches by gas chromatography. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • A method for detection and quantification of hydroxyethyl starch in plasma. Source: Critical Care (BioMed Central). URL:[Link]

  • Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Source: Carbohydrate Polymers (via PubMed). URL:[Link]

3-O-Hydroxyethyl-D-glucose molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Characterization, Synthesis, and Bioanalytical Significance in Hydroxyethyl Starch Pharmacokinetics

Executive Summary

This technical guide provides a comprehensive analysis of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) , a critical metabolite and structural motif derived from the plasma volume expander Hydroxyethyl Starch (HES). While the C2- and C6-substituted isomers of HES are frequently discussed regarding molar substitution ratios, the C3-substituted glucose monomer represents a unique analytical challenge and a determinant of metabolic stability. This guide details its physicochemical properties, outlines a self-validating GC-MS analytical workflow, and elucidates its role in the pharmacological profile of HES.

Physicochemical Characterization

The molecule this compound is a monosaccharide derivative where the hydroxyl group at the carbon-3 position of the glucose backbone has been etherified with a hydroxyethyl group.

1.1 Core Identifiers
PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₁₆O₇
Molecular Weight 224.21 g/mol
CAS Number 25018-14-8 (Isomer Specific)
Physical State White to off-white crystalline powder
Solubility Highly soluble in water, DMSO; sparingly soluble in ethanol
1.2 Structural Logic

The introduction of the hydroxyethyl group (–CH₂CH₂OH) at C3 creates significant steric hindrance. Unlike C2-substitution, which primarily inhibits


-amylase activity via proximity to the glycosidic bond, C3-substitution contributes to the "resistant" fraction of the polymer, often persisting longer in plasma and tissue lysosomes.
Synthesis and Origin
2.1 Industrial Origin (HES Hydrolysis)

In clinical and research contexts, 3-O-HEG is rarely synthesized de novo for therapeutic use but is generated as a hydrolysis product of HES. HES is manufactured by reacting amylopectin with ethylene oxide in an alkaline medium.

  • Regioselectivity: The reaction yields substitutions at C2, C3, and C6.

  • Distribution: Typically, C2 > C6

    
     C3.
    
  • Isolation: To isolate 3-O-HEG, the polymer must undergo total acid hydrolysis, yielding a mixture of glucose, 2-O-HEG, 3-O-HEG, and 6-O-HEG.

2.2 Synthetic Pathway Diagram

The following diagram illustrates the generation of 3-O-HEG from the parent HES polymer and its differentiation from other isomers.

HES_Degradation HES Hydroxyethyl Starch (HES) (Polymer) Amylase α-Amylase (Enzymatic Hydrolysis) HES->Amylase In Vivo Acid 2M TFA / 100°C (Total Acid Hydrolysis) HES->Acid In Vitro (Analytical) Oligos Short-Chain Oligosaccharides Amylase->Oligos Glc D-Glucose (Unsubstituted) Acid->Glc HEG2 2-O-HEG (Major Isomer) Acid->HEG2 HEG6 6-O-HEG (Minor Isomer) Acid->HEG6 HEG3 3-O-HEG (Resistant Isomer) Acid->HEG3 Oligos->Acid Further Hydrolysis

Figure 1: Pathway showing the generation of this compound via total acid hydrolysis of Hydroxyethyl Starch.

Analytical Methodologies (GC-MS)[1]

Quantifying 3-O-HEG requires distinguishing it from its structural isomers. Liquid Chromatography (LC) often struggles with resolution without specialized columns. Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is the gold standard for specificity.

3.1 Experimental Protocol: Determination of HEG Isomers

Objective: Quantify 3-O-HEG in plasma or HES raw material.

Reagents:

  • Trifluoroacetic acid (TFA), 2M.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Internal Standard: Phenyl-β-D-glucopyranoside or Methyl-α-D-glucopyranoside.

Workflow:

  • Hydrolysis:

    • Aliquot 10 mg HES (or 100 µL plasma) into a screw-cap vial.

    • Add 1 mL 2M TFA. Cap tightly.

    • Incubate at 100°C for 2 hours . (Critical: Ensures complete depolymerization without degrading the ether bond).

  • Drying:

    • Evaporate TFA under a stream of nitrogen at 60°C.

    • Add 500 µL isopropanol and re-evaporate (azeotropic removal of residual acid).

  • Derivatization (Silylation):

    • Add 100 µL Pyridine + 100 µL MSTFA.

    • Incubate at 60°C for 30 minutes .

    • Mechanism: Replaces active hydrogens on -OH groups with -TMS (trimethylsilyl) groups, rendering the sugar volatile.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 1:10.

    • Temp Program: 150°C (1 min)

      
       5°C/min 
      
      
      
      300°C.
3.2 Identification Logic

The 3-O-HEG-TMS derivative elutes at a distinct retention time compared to 2-O and 6-O isomers.

  • Mass Spectrum: Look for characteristic fragmentation patterns.[1] The shift in mass of specific fragments (e.g., C2-C3 vs C4-C5 cleavage) identifies the position of the hydroxyethyl ether.

  • Validation: Use commercially available 3-O-HEG reference standards (e.g., from Carl Roth) to establish Retention Time (RT).

3.3 Analytical Workflow Diagram

GCMS_Workflow Sample Sample (Plasma/HES Powder) Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 2h) Sample->Hydrolysis Depolymerize Evap Evaporation & Drying (N2 Stream) Hydrolysis->Evap Remove Acid Deriv Derivatization (MSTFA/Pyridine, 60°C) Evap->Deriv Volatilize GC Gas Chromatography (Separation of Isomers) Deriv->GC Inject MS Mass Spectrometry (EI Source, SIM Mode) GC->MS Elute Data Quantification of 3-O-HEG MS->Data Integrate Peak

Figure 2: Step-by-step analytical workflow for the isolation and detection of 3-O-HEG via GC-MS.

Biological & Pharmacological Significance[3]

The presence of the hydroxyethyl group at C3 is statistically less frequent than at C2, but it plays a disproportionate role in the pharmacokinetics of HES.

  • Enzymatic Resistance: Human

    
    -amylase requires specific hydroxyl groups to bind and cleave the glycosidic backbone. Substitution at C2 is the primary inhibitor, but C3 substitution provides secondary steric shielding.
    
  • Tissue Accumulation: Because 3-O-HEG linkages are difficult for lysosomal glucosidases to cleave, HES fragments rich in 3-O-substitution may accumulate in the reticuloendothelial system (RES), potentially contributing to HES-associated pruritus (itching) or renal storage.

  • C2/C6 Ratio vs. C3: While the C2/C6 ratio is the standard industry metric for HES classification (e.g., HES 130/0.4), the "silent" C3 substitution is a marker for the fraction of HES that is most resistant to biodegradation.

References
  • Carl Roth GmbH. (n.d.). This compound, 1 g, CAS No. 25018-14-8.[2][3][4] Retrieved from [Link]

  • Kulicke, W. M., Roessner, D., & Kull, W. (1993).[5] Characterization of Hydroxyethyl Starch by Polymer Analysis for Use as a Plasma Volume Expander. Starch/Stärke, 45(12), 445-450. (Detailed structural analysis of HES substitution patterns).

  • Ergaliuly, G., et al. (2012). Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Recent Advances in Doping Analysis (20). (Describes the hydrolysis and MS detection of HEG metabolites).
  • PubChem. (n.d.).[6][7] Compound Summary: Hydroxyethyl starch hydrolysis products. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-O-Hydroxyethyl-D-glucose and 3-O-Methyl-D-glucose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and metabolic research, glucose analogs serve as indispensable tools for elucidating the mechanisms of glucose transport and metabolism. Among these, 3-O-substituted D-glucose derivatives have garnered significant attention due to their specific interactions with glucose transporters and their varied metabolic fates. This technical guide provides a comprehensive comparison of two such analogs: 3-O-Hydroxyethyl-D-glucose and 3-O-Methyl-D-glucose.

This document will delve into the nuanced differences in their chemical structures, synthesis, physicochemical properties, and biological activities. By providing detailed experimental protocols and explaining the rationale behind methodological choices, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these compounds in their studies.

Structural and Physicochemical Differentiation

The fundamental difference between this compound and 3-O-Methyl-D-glucose lies in the substituent at the C3 hydroxyl group of the glucose molecule. This seemingly minor alteration imparts distinct physicochemical properties that influence their biological behavior.

  • 3-O-Methyl-D-glucose features a methyl ether linkage (-OCH₃) at the C3 position. The methyl group is relatively small and non-polar, which minimally alters the overall size and shape of the glucose molecule while increasing its lipophilicity compared to native glucose.

  • This compound , in contrast, possesses a hydroxyethyl ether linkage (-OCH₂CH₂OH) at the C3 position. The presence of the terminal hydroxyl group in the hydroxyethyl moiety introduces an additional site for hydrogen bonding, thereby increasing the molecule's polarity and potential for interaction with aqueous environments and biological macromolecules.

A comparative summary of their key physicochemical properties is presented below:

Property3-O-Methyl-D-glucoseThis compoundReference
Molecular Formula C₇H₁₄O₆C₈H₁₆O₇[1]
Molecular Weight 194.18 g/mol 224.21 g/mol [1]
Appearance White to off-white crystalline powderWhite to yellow powder/solid
Solubility Soluble in waterExpected to be soluble in water
Key Structural Difference Methyl ether at C3Hydroxyethyl ether at C3

Synthesis Strategies: A Tale of Two Ethers

The synthesis of both compounds typically involves the protection of other hydroxyl groups on the glucose molecule, followed by the specific etherification of the C3 hydroxyl group, and subsequent deprotection.

Synthesis of 3-O-Methyl-D-glucose via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] This Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide.[2] For the synthesis of 3-O-Methyl-D-glucose, a multi-step process involving protection, methylation, and deprotection is necessary to ensure regioselectivity.

G start D-Glucose protect Protection of C1, C2, C5, C6 Hydroxyls (e.g., as isopropylidene ketals) start->protect Diacetone glucose formation methylate Methylation of C3-OH (Williamson Ether Synthesis: NaH, CH₃I) protect->methylate Selective C3 alkylation deprotect Acid-catalyzed Deprotection methylate->deprotect Removal of protecting groups product 3-O-Methyl-D-glucose deprotect->product

Experimental Protocol: Synthesis of 3-O-Methyl-D-glucose

  • Protection: Start with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a commercially available protected form of glucose. This protects all hydroxyl groups except for the one at the C3 position.

  • Alkoxide Formation: Dissolve the protected glucose in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The NaH acts as a strong base to deprotonate the C3 hydroxyl group, forming a nucleophilic alkoxide.

  • Methylation: While stirring at 0 °C, add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The alkoxide will attack the methyl iodide in an Sₙ2 reaction to form the methyl ether.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude methylated product in an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and heat to facilitate the hydrolysis of the isopropylidene protecting groups.

  • Purification: Neutralize the reaction mixture and purify the resulting 3-O-Methyl-D-glucose by recrystallization or column chromatography on silica gel.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that involves the introduction of a carboxymethyl group followed by its reduction.[3]

G start Protected D-Glucose (e.g., 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose) carboxymethylate Carboxymethylation of C3-OH (e.g., with sodium chloroacetate) start->carboxymethylate esterify Esterification (e.g., with methanol and acid catalyst) carboxymethylate->esterify reduce Reduction of Ester to Alcohol (e.g., with LiAlH₄) esterify->reduce deprotect Acid-catalyzed Deprotection reduce->deprotect product This compound deprotect->product

Experimental Protocol: Synthesis of this compound

  • Protection and Carboxymethylation: Begin with a suitably protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. React this with sodium chloroacetate in the presence of a base to introduce a carboxymethyl group at the C3 position.

  • Esterification: Convert the resulting carboxylic acid to its methyl ester by reaction with methanol in the presence of an acid catalyst.

  • Reduction: Dissolve the carboxymethyl ester derivative in an anhydrous ether solvent. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C under an inert atmosphere. This will reduce the ester to the corresponding primary alcohol, yielding the hydroxyethyl group.

  • Quenching and Extraction: Carefully quench the excess reducing agent with ethyl acetate followed by water. Extract the product into an organic solvent, dry the organic layer, and concentrate.

  • Deprotection and Purification: Remove the isopropylidene protecting groups by acid-catalyzed hydrolysis as described for the methyl derivative. Purify the final product, this compound, using appropriate chromatographic techniques.[4]

Biological Interactions and Metabolic Fate

The primary divergence in the biological application of these two molecules stems from their differing metabolic stability.

3-O-Methyl-D-glucose is widely recognized as a non-metabolizable glucose analog.[1] It is transported into cells via the same glucose transporters (GLUTs) as D-glucose, but the methyl group at the C3 position prevents its phosphorylation by hexokinase, the first and rate-limiting enzyme in glycolysis.[1][5] This metabolic inertia makes 3-O-Methyl-D-glucose an excellent tool for studying glucose transport kinetics in isolation from subsequent metabolic pathways.[5] Because it is not metabolized, it does not accumulate within cells against a concentration gradient and will equilibrate across the cell membrane.[6]

This compound , on the other hand, presents a more complex metabolic profile. The presence of a terminal hydroxyl group on the hydroxyethyl substituent raises the possibility of its phosphorylation by cellular kinases, although likely at a much lower efficiency than glucose itself. Studies on hydroxyethyl starch (a polymer of hydroxyethylated glucose units) suggest that the hydroxyethyl groups can be metabolized, albeit slowly.[7] The exact metabolic fate of monomeric this compound within the cell is not as well-characterized as its methylated counterpart and warrants further investigation. It is plausible that it may be a poor substrate for hexokinase, but its potential for other enzymatic modifications cannot be discounted.

Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the structural confirmation and purity assessment of these glucose analogs.

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for verifying the structure of these compounds. Key diagnostic signals in the ¹H NMR spectrum include the anomeric proton and the protons of the respective substituent at the C3 position. In the ¹³C NMR spectrum, the chemical shift of the C3 carbon will be significantly affected by the ether linkage.

Mass Spectrometry: MS provides an accurate determination of the molecular weight of the synthesized compounds, confirming the successful incorporation of the methyl or hydroxyethyl group.

Application in Glucose Transport Studies

The non-metabolizable nature of 3-O-Methyl-D-glucose has made it a cornerstone in the study of glucose transport. A common application involves competitive uptake assays using a radiolabeled glucose analog.

G extracellular Extracellular Space GLUT GLUT radiolabeled Radiolabeled Glucose Analog (e.g., [³H]-3-O-Methyl-D-glucose) radiolabeled->GLUT Transport unlabeled Unlabeled Competitor (3-O-Methyl-D-glucose or This compound) unlabeled->GLUT Competition measurement Measure Intracellular Radioactivity intracellular intracellular intracellular->measurement Quantification

Experimental Protocol: Competitive Glucose Uptake Assay

  • Cell Culture: Plate cells of interest (e.g., adipocytes, myocytes, or cancer cell lines) in a multi-well plate and culture until they reach the desired confluency or differentiation state.

  • Starvation: To upregulate glucose transporters to the cell surface, starve the cells of glucose by incubating them in a glucose-free medium for a defined period (e.g., 1-2 hours).

  • Incubation with Analogs: Prepare assay solutions containing a fixed concentration of a radiolabeled glucose analog (e.g., [³H]-3-O-Methyl-D-glucose) and varying concentrations of the unlabeled competitor (either 3-O-Methyl-D-glucose or this compound).

  • Uptake: Remove the starvation medium and add the assay solutions to the cells. Incubate for a short, defined period to measure the initial rate of uptake.

  • Wash: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular radiolabeled analog.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity as a function of the competitor concentration to determine the inhibitory constant (Ki) of each analog, which provides a measure of its affinity for the glucose transporters.

Conclusion

3-O-Methyl-D-glucose and this compound, while structurally similar, exhibit key differences that dictate their utility in scientific research. 3-O-Methyl-D-glucose's established role as a non-metabolizable analog makes it an invaluable tool for dissecting the intricacies of glucose transport. The biological properties of this compound are less defined, and further research is warranted to fully understand its metabolic fate and potential applications. This guide provides a solid foundation for researchers to design and execute experiments utilizing these important chemical probes, ultimately contributing to a deeper understanding of glucose metabolism and the development of novel therapeutic strategies.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • Shyluk, W. P., & Timell, T. E. (1956). A new method for preparing hydroxyethyl ethers of glucose. Canadian Journal of Chemistry, 34(5), 571-574.
  • PubChem. (n.d.). 3-O-Methylglucose. National Center for Biotechnology Information. Retrieved from [Link]

  • Sokoloff, L., et al. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(4), 1498-1504.
  • PubChem. (n.d.). 6-O-(2-Hydroxyethyl)-D-glucose. National Center for Biotechnology Information. Retrieved from [Link]

  • Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. (2026). Plants, 15(3), 469.
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2017, June 25). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Retrieved from [Link]

  • Lee, S. J., et al. (2014). Effect of hydroxyethyl starch on blood glucose levels in non-diabetic patients undergoing spinal anesthesia. Korean Journal of Anesthesiology, 66(5), 378–383.
  • Bunn, R. C., et al. (1995). Protein Interactions with the Glucose Transporter Binding Protein GLUT1CBP That Provide a Link between GLUT1 and the Cytoskeleton. Journal of Biological Chemistry, 270(49), 29551-29558.
  • YouTube. (2019, August 20). Glucose Transport | Metabolism. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Assessment: Solubility Profile of 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

3-O-Hydroxyethyl-D-glucose (3-O-HEG) (CAS: 25018-14-8) is a specific monosaccharide ether derivative often encountered as a hydrolysis product of hydroxyethyl cellulose (HEC) or synthesized as a specific intermediate for glycoconjugate drug delivery systems.[1][2]

Unlike the bulk polymer HEC, which relies on substitution degree (DS) for solubility, the monomeric 3-O-HEG possesses a distinct solubility profile governed by the disruption of the glucose crystal lattice and the introduction of a primary hydroxyl group on the ethyl side chain.[2]

Key Solubility Insights:

  • Water: Freely soluble.[1] The molecule retains the high hydrophilicity of glucose while the substituent disrupts crystalline packing, potentially exceeding the solubility limits of native glucose.

  • Ethanol (Anhydrous): Sparingly soluble.[1] While the ethyl spacer adds slight lipophilicity, the molecule remains too polar to dissolve freely in pure ethanol.

  • Ethanol/Water Mixtures: Highly soluble.[1] The compound exhibits a "co-solvency" effect where aqueous ethanol (up to ~80% EtOH) remains a good solvent, making ethanol a critical antisolvent for purification at high concentrations (>90%).

Structural Physicochemistry

The 3-O-position substitution is chemically significant.[1][2] In D-glucose, the C3 hydroxyl is the only secondary hydroxyl pointing "up" (axial-like environment in certain conformers, though equatorial in


-D-glucose).[1][2] Derivatization here disrupts the intramolecular hydrogen bonding network that typically stabilizes the glucose crystal lattice.[1]

G Glucose D-Glucose Core (High Polarity) Solubility Enhanced Solubility Profile Glucose->Solubility Hydrophilicity Substituent 3-O-Hydroxyethyl Group (-O-CH2-CH2-OH) Lattice Crystal Lattice Disruption Substituent->Lattice Steric Bulk Substituent->Solubility Primary OH (Solvation Site) Lattice->Solubility Lower Melting Point

Figure 1: Structural impact of 3-O-hydroxyethylation on solubility mechanics.[1][2]

Comparative Solubility Profile

The following data contrasts the theoretical and analog-based solubility of 3-O-HEG against its parent molecule, D-Glucose.

Solvent SystemD-Glucose Solubility (25°C)3-O-HEG Solubility (Estimated*)Mechanistic Driver
Water (pH 7) ~900 g/L (Very High)>1000 g/L (Freely Soluble) Lattice disruption reduces energy required for solvation.[1][2]
Ethanol (100%) < 1 g/L (Practically Insoluble)1–5 g/L (Sparingly Soluble) The hydroxyethyl tail adds slight organophilicity but not enough to overcome the polyol polarity.[1]
Ethanol (80%) ~20 g/L>50 g/L Water clusters solvate the hydroxyls; Ethanol solvates the ether linkage.
DMSO ~400 g/LHigh Strong H-bond acceptor solvent interacts with all OH groups.[1][2]

*Note: Exact values for 3-O-HEG depend on the specific polymorph/amorphous state of the isolated material.[1][2] These estimates are derived from mono-substituted glucose ether trends.[1][2]

Experimental Protocols

As a Senior Scientist, I strongly advise against relying on literature values for specific isomers, as impurities (2-O or 6-O isomers) can drastically alter saturation points.[1][2] The following self-validating protocols are required for accurate determination.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the absolute solubility limit in Water vs. Ethanol at 25°C.

Reagents:

  • This compound (Solid, >95% purity)[1][2][3]

  • HPLC Grade Water[1][2]

  • Absolute Ethanol (anhydrous)[1][2]

Workflow:

  • Supersaturation: Add excess solid 3-O-HEG to 5 mL of solvent in a glass scintillation vial until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (using a temperature-controlled orbital shaker).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes (temperature controlled).

  • Sampling: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical: Pre-saturate the filter with supernatant to prevent adsorption losses.[1]

  • Quantification: Dilute the filtrate 1:100 and analyze via HPLC-RI (Protocol B).

Protocol B: HPLC-RI Quantification Method

Since 3-O-HEG lacks a strong UV chromophore, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is mandatory.[1][2]

  • Column: Amino-bonded carbohydrate column (e.g., Zorbax NH2 or equivalent), 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).[1] Note: Adjust water content if the 3-O isomer co-elutes with glucose impurities.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: RID (35°C optical unit temp).

  • Validation: Linearity must be established with 3-O-HEG standards from 0.1 mg/mL to 10 mg/mL (

    
    ).
    
Protocol C: Differential Precipitation (Purification Logic)

This protocol exploits the solubility differential between water and ethanol to purify 3-O-HEG from reaction mixtures.[1][2]

Purification Crude Crude Reaction Mix (Aq. Solution) Concentrate Concentrate (Syrup State) Crude->Concentrate Remove Water AddEtOH Add Ethanol (Dropwise to 90% v/v) Concentrate->AddEtOH Antisolvent Addition Precipitation Precipitation of Polymers/Salts AddEtOH->Precipitation Phase Separation Supernatant Supernatant: 3-O-HEG + Mono-isomers Precipitation->Supernatant Filtration Evap Rotary Evaporation (Vacuum) Supernatant->Evap Solvent Removal Pure Purified 3-O-HEG (Viscous Oil/Solid) Evap->Pure Final Product

Figure 2: Purification workflow utilizing the high solubility of 3-O-HEG in aqueous ethanol vs. insolubility of salts/polymers.[1][2]

Technical Discussion & Causality

The "Spacer" Effect

In drug development, 3-O-HEG is often explored not just as an excipient, but as a linker motif.[1][2] The hydroxyethyl group acts as a short "spacer."[1]

  • In Water: The spacer is fully hydrated. The entropic penalty of organizing water around the ethyl group is offset by the enthalpic gain of the terminal hydroxyl H-bonding.

  • In Ethanol: The spacer provides a minor hydrophobic handle, allowing the molecule to interact slightly better with the ethyl tails of the solvent than unsubstituted glucose. However, the 4 remaining hydroxyl groups on the glucose ring dominate the thermodynamics, preventing high solubility in pure ethanol.

Application in Formulation

For parenteral formulations, 3-O-HEG can be used as a cryoprotectant.[1][2] Its high water solubility and amorphous tendency (due to the 3-O asymmetry) prevent ice crystal formation more effectively than pure glucose in certain buffers.[1]

Critical Warning: When using ethanol as a cosolvent in formulation, ensure the final ethanol concentration does not exceed 80% (v/v), otherwise, the 3-O-HEG may begin to crystallize or oil out of solution, potentially destabilizing the drug product.[1][2]

References

  • Carl Roth GmbH. this compound Product Data & CAS Registry.[1][2] Retrieved from [1][2]

  • Alves, L., et al. (2007). Solubility of D-Glucose in Water and Ethanol/Water Mixtures.[1][4] Journal of Chemical & Engineering Data.[1][4]

  • PubChem Database. Compound Summary: 6-O-(2-Hydroxyethyl)-D-glucose (Isomer Analog).[1][2] National Library of Medicine.[1] [1][2]

  • Beaudry, C. M., et al. (2015). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products.[1] Carbohydrate Polymers.[1][5]

Sources

Biological Role of 3-O-Hydroxyethyl-D-glucose as a Carbon Source

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological role and applications of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) .

A Technical Guide for Researchers & Drug Development Professionals

Executive Summary

This compound (3-O-HEG) is a specific monosaccharide derivative primarily encountered as a stable hydrolysis product of Hydroxyethyl Starch (HES) . Unlike native D-glucose, 3-O-HEG is characterized by the substitution of a hydroxyethyl group at the C-3 position. This structural modification critically alters its biological recognition, rendering it a poor substrate for mammalian glucose transporters (GLUTs) and a metabolically resistant tracer in human physiology.

While often cited in catalog data as a potential carbon source for specific environmental bacteria, its primary utility in biomedical research lies in its lack of transport and metabolism , serving as a negative control or specificity probe in hexose transporter studies (e.g., Plasmodium falciparum PfHT vs. mammalian GLUT1).

Chemical Identity & Structural Significance

The biological inertness of 3-O-HEG stems from the steric bulk and polarity of the hydroxyethyl ether linkage at the C-3 carbon.

Property Details
IUPAC Name 3-O-(2-Hydroxyethyl)-D-glucopyranose
Molecular Formula C₈H₁₆O₇
Molecular Weight 224.21 g/mol
Origin Hydrolysis of Hydroxyethyl Starch (HES); Synthetic etherification
Key Feature C-3 Hydroxyethyl group blocks phosphorylation by Hexokinase and transport by GLUT1.
Structural Causality in Biology
  • Transport Inhibition: The C-3 hydroxyl group of glucose is a critical hydrogen-bond donor/acceptor for glucose transporters. Substitution with a hydroxyethyl group disrupts this interaction, dramatically reducing affinity for GLUT1 and GLUT5.

  • Enzymatic Resistance: Hexokinases require a free C-3 hydroxyl for proper substrate orientation. 3-O-HEG cannot be phosphorylated to Glucose-6-Phosphate, preventing entry into glycolysis in mammalian cells.

Biological Role: Transport & Metabolism

Mammalian Systems: The "Metabolic Dead-End"

In mammalian physiology, 3-O-HEG is not a fuel source. It functions as a metabolic waste product of HES plasma expanders.

  • Uptake: 3-O-HEG exhibits negligible uptake via the facilitated diffusion transporter GLUT1 .

  • Fate: Once generated from HES degradation by serum

    
    -amylase, it circulates in the plasma and is cleared renally.
    
  • Clinical Relevance: Accumulation of 3-O-HEG in tissue (storage) is a concern in long-term HES therapy, as the body lacks specific O-dealkylase enzymes to cleave the ether bond.

Microbial Systems: The Conditional Carbon Source

Contrary to its role in mammals, 3-O-HEG can serve as a carbon source for specific environmental bacteria (e.g., Sphingomonas, Pseudomonas) capable of degrading polyethylene glycols (PEGs) and modified starches.

  • Mechanism: These organisms possess ether-cleaving enzymes (etherases) or specific dehydrogenases that can oxidize the hydroxyethyl side chain, converting it into a metabolizable intermediate (likely glycolate or acetate + glucose).

  • Research Application: Used in biodegradability assays to test the persistence of modified starch polymers in wastewater.

Technical Application: Transporter Specificity Probe

The most high-value application of 3-O-HEG in drug discovery is as a specificity probe to differentiate between host and pathogen hexose transporters.

Case Study: Plasmodium falciparum (Malaria)

Researchers use 3-O-HEG to map the substrate binding pocket of the parasite transporter PfHT versus the human host GLUT1 .

  • Observation: PfHT can accommodate bulky groups at C-3 better than GLUT1.

  • Result: While 3-O-methyl-glucose is transported by both, 3-O-HEG is transported by neither efficiently.[1]

  • Utility: It defines the "steric limit" of the transporter pore. If a novel drug candidate mimics the 3-O-HEG steric profile, it is predicted to have poor uptake.

Visualization: Differential Metabolic Fate

MetabolicFate cluster_0 Mammalian Fate cluster_1 Microbial Fate HES Hydroxyethyl Starch (HES) Amylase Serum α-Amylase HES->Amylase Hydrolysis HEG This compound Amylase->HEG GLUT1 GLUT1 Transporter (No Transport) HEG->GLUT1 Blocked Etherase Etherase / Dehydrogenase HEG->Etherase Uptake & Cleavage Mammal Mammalian System Kidney Renal Excretion GLUT1->Kidney Clearance Bacteria Environmental Bacteria (e.g., Pseudomonas) Glycolysis Glycolysis / TCA Cycle Etherase->Glycolysis Carbon Source

Figure 1: Divergent metabolic fates of 3-O-HEG in mammalian vs. microbial systems.

Experimental Protocols

Protocol A: Competitive Inhibition Assay (Transporter Specificity)

Objective: Determine if 3-O-HEG interacts with a target hexose transporter (e.g., GLUT1, PfHT).[1]

Reagents:

  • Radiolabeled substrate: [³H]-2-Deoxy-D-glucose (2-DOG) or [¹⁴C]-D-glucose.

  • Test Compound: this compound (100 mM stock in PBS).

  • Cells: Xenopus oocytes expressing the transporter or cultured mammalian cells.

Workflow:

  • Preparation: Wash cells 3x in glucose-free Krebs-Ringer phosphate buffer (KRP).

  • Zero-Trans Incubation: Incubate cells for 30 min at 37°C to deplete intracellular glucose.

  • Competition Phase:

    • Control: Add [³H]-2-DOG (0.1 mM) alone.

    • Experimental: Add [³H]-2-DOG (0.1 mM) + 3-O-HEG (graded concentrations: 0.1, 1.0, 10, 50 mM).

  • Termination: Stop reaction after 5 min (linear phase) by adding ice-cold KRP containing 100 µM Phloretin (transport inhibitor).

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. [3-O-HEG].

    • Expected Result: Minimal inhibition (high

      
       mM) confirms 3-O-HEG is not  a substrate.
      
Protocol B: Detection of HES Degradation (HPLC-Pulsed Amperometric Detection)

Objective: Quantify 3-O-HEG in biological fluids to monitor HES degradation.

StepActionCritical Parameter
1. Sample Prep Ultrafiltration of plasma/urine (30 kDa cutoff).Removes proteins/enzymes.
2. Hydrolysis Acid hydrolysis (2M TFA, 100°C, 2h).Breaks down remaining HES oligomers to monomers.
3. Separation High-Performance Anion-Exchange Chromatography (HPAEC).Column: CarboPac PA1 or PA10.
4. Elution Gradient elution with NaOH (10-200 mM).3-O-HEG elutes after Glucose due to ether hydrophobicity.
5. Detection Pulsed Amperometric Detection (PAD).High sensitivity for non-chromophoric sugars.

References

  • Joët, T., Eckstein-Ludwig, U., Morin, C., & Krishna, S. (2003). Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Proceedings of the National Academy of Sciences, 100(13), 7476–7479. Link

  • Waitzbrot, A. A., et al. (2002). Hydroxyethyl starch: Physicochemical and pharmacokinetic properties. Journal of Veterinary Pharmacology and Therapeutics. Link

  • CymitQuimica. (n.d.). This compound Product Data. Chemical Catalog. Link

  • Jungheinrich, C., & Neff, T. A. (2005). Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Scope and Core Correction

This application note details the regioselective synthesis of 3-O-Hydroxyethyl-D-glucose (CAS: 25018-14-8).[1]

Critical Reagent Clarification: The user request mentions "D-glucose and glycerol" as starting materials. It is chemically impossible to synthesize a hydroxyethyl (2-carbon) ether solely from glycerol (3-carbon) without complex carbon-carbon bond cleavage.[1]

  • If the target is this compound: The required reagent is a 2-carbon donor such as 2-chloroethanol or ethylene oxide .[1]

  • If the reagent must be glycerol: The product would be 3-O-Glyceryl-D-glucose (3-O-(2,3-dihydroxypropyl)-glucose).[1]

Decision: This guide prioritizes the synthesis of the named target (this compound) . The protocol utilizes the Diacetone Glucose Route , substituting glycerol with 2-chloroethanol to ensure the correct molecular structure is obtained.

Scientific Rationale: The "Diacetone Glucose" Strategy

Direct alkylation of D-glucose yields a complex mixture of isomers due to the similar reactivity of the hydroxyl groups at C2, C3, C4, and C6. To target the C3-hydroxyl specifically, we employ a protection-deprotection strategy:

  • Global Protection: Reaction with acetone protects C1-C2 and C5-C6 as cyclic acetals (isopropylidene groups), leaving C3-OH as the only free nucleophile.[1]

  • Selective Alkylation: The free C3-OH is alkylated with 2-chloroethanol under basic conditions (Williamson Ether Synthesis).[1]

  • Global Deprotection: Acid hydrolysis removes the acetal groups, yielding the final 3-O-substituted glucose.[1]

Part 2: Detailed Experimental Protocol

Reaction Scheme & Workflow

The following diagram illustrates the chemical pathway and logical flow of the synthesis.

SynthesisWorkflow cluster_0 Phase 1: Regioselective Protection cluster_1 Phase 2: C3-Functionalization Glucose D-Glucose (Starting Material) Reagent1 Acetone, H2SO4 (Thermodynamic Control) Glucose->Reagent1 Diacetone 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (Intermediate 1) Reagent2 2-Chloroethanol, NaOH, Δ (Williamson Ether Synthesis) Diacetone->Reagent2 Alkylated 3-O-Hydroxyethyl-1,2:5,6- di-O-isopropylidene-glucose (Intermediate 2) Reagent3 Aq. Acetic Acid or HCl (Hydrolysis) Alkylated->Reagent3 FinalProduct This compound (Target) Reagent1->Diacetone Reagent2->Alkylated Reagent3->FinalProduct

Caption: Stepwise synthesis of this compound via the Diacetone Glucose intermediate.

Phase 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Objective: Selectively protect C1, C2, C5, and C6 to isolate C3-OH.[1]

Reagents:

  • D-Glucose (anhydrous): 50.0 g (277 mmol)[1]

  • Acetone (dry): 1.0 L[1]

  • Sulfuric Acid (conc.): 20 mL

  • Sodium Hydroxide (50% aq): for neutralization[1]

Protocol:

  • Suspension: In a 2L round-bottom flask equipped with a drying tube, suspend 50 g of D-glucose in 1.0 L of dry acetone.

  • Catalysis: Cool the suspension to 0°C in an ice bath. Add 20 mL of conc. H2SO4 dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 5 hours. The solution should become clear and turn a pale amber color as the glucose dissolves and reacts.

  • Neutralization: Cool the solution back to 0°C. Slowly add 50% NaOH solution until the pH reaches ~7.0. A white precipitate (Na2SO4) will form.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a solid residue.

  • Recrystallization: Recrystallize the crude solid from cyclohexane or hot water.

    • Yield Target: ~60-70% (45-50 g)[1]

    • Validation: Melting Point 109-111°C.[1]

Phase 2: Alkylation with 2-Chloroethanol

Objective: Install the hydroxyethyl group at the exposed O-3 position.[1]

Reagents:

  • Diacetone Glucose (from Phase 1): 26.0 g (100 mmol)[1]

  • 2-Chloroethanol: 12.0 g (150 mmol) [1.5 eq]

  • Sodium Hydroxide (powdered): 16.0 g (400 mmol)[1]

  • Dioxane or DMF (Solvent): 150 mL[1]

Protocol:

  • Setup: In a 500 mL three-neck flask under nitrogen atmosphere, dissolve 26.0 g of Diacetone Glucose in 150 mL of dry Dioxane.

  • Activation: Add 16.0 g of powdered NaOH. Heat the mixture to 60°C for 30 minutes to facilitate deprotonation of the C3-hydroxyl.

  • Alkylation: Add 2-Chloroethanol (12.0 g) dropwise over 20 minutes.

  • Reflux: Heat the reaction to reflux (100-105°C) and stir for 4-6 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.5).

  • Workup: Cool to room temperature. Filter off the excess base and salts.[2] Evaporate the solvent under vacuum.[3]

  • Extraction: Dissolve the residue in CH2Cl2 (200 mL) and wash with water (2 x 50 mL). Dry the organic layer over MgSO4 and concentrate.

    • Intermediate: 3-O-(2-hydroxyethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Phase 3: Global Deprotection

Objective: Remove the isopropylidene groups to yield the final free sugar.

Reagents:

  • Intermediate (Phase 2): Crude oil/solid[1]

  • Acetic Acid (50% aqueous): 100 mL

Protocol:

  • Hydrolysis: Dissolve the intermediate in 100 mL of 50% aqueous acetic acid.

  • Heating: Heat the solution to 60°C for 2-3 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Methanol 4:1). The product will be very polar and stay near the baseline or require a polar eluent.

  • Workup: Concentrate the solution under high vacuum to remove water and acetic acid. Co-evaporate with toluene (3x) to remove traces of acid.

  • Purification: The resulting syrup is purified via column chromatography (Silica Gel, Eluent: CHCl3:MeOH 8:2) or crystallized from Ethanol/Water if solid.

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the synthesized product is This compound and not a regioisomer or glycerol derivative, verify against these parameters.

ParameterSpecificationMethod
Appearance White crystalline solid or viscous syrupVisual
Purity > 98%HPLC (ELSD or RI detector)
Mass Spectrometry [M+Na]+ = 247.2 m/zESI-MS (Positive Mode)
Solubility Soluble in Water, Methanol; Insoluble in HexaneSolubility Test
NMR Validation (D2O, 400 MHz)
  • Anomeric Proton (H-1): Doublet at δ 5.22 ppm (α-anomer, J=3.6 Hz) and δ 4.65 ppm (β-anomer, J=7.8 Hz).[1]

  • Hydroxyethyl Group (-O-CH2-CH2-OH):

    • Multiplets at δ 3.60 - 3.90 ppm.[1]

    • Key Diagnostic: The signal for H-3 (glucose ring) will shift downfield (~0.1-0.2 ppm) compared to unsubstituted glucose due to the ether linkage.[1]

  • Absence of Isopropylidene: No singlets at δ 1.3-1.5 ppm (confirms successful deprotection).[1]

Part 4: References

  • Shyluk, W. P., & Timell, T. E. (1956). A New Method for Preparing Hydroxyethyl Ethers of Glucose. Canadian Journal of Chemistry, 34(5), 571-574.[1] [1]

  • Glen, W. L., et al. (1955). 3-O-Alkyl-D-glucose Derivatives. U.S. Patent No. 2,715,121. (Foundational method for Diacetone Glucose alkylation).

  • Schmidt, O. T. (1963). 1,2:5,6-Di-O-isopropylidene-D-glucofuranose. In Methods in Carbohydrate Chemistry, Vol. 2, p. 318. Academic Press.

  • Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.[1] (Context on Glycerol/Glucose utility).

Sources

Application Note: 3-O-Hydroxyethyl-D-glucose as a Site-Specific PEG Initiator

[1]

Part 1: Executive Summary & Scientific Rationale

This compound (3-HEG) represents a specialized class of "bio-initiators" used to synthesize carbohydrate-functionalized PEGs.[1] Unlike standard PEG precursors (e.g., ethylene glycol or benzyl alcohol) which produce inert chains, 3-HEG embeds a metabolically active glucose moiety at the polymer terminus.

Why Use 3-HEG?
  • Site-Specific Architecture : The hydroxyethyl ether at the C3 position provides a primary hydroxyl group extended from the glucose ring. This creates a "spacer arm" effect, reducing steric hindrance from the pyranose ring during polymerization.

  • Metabolic Stability : The C3-ether linkage is resistant to standard glycosidases, ensuring the glucose-PEG conjugate remains intact in biological fluids longer than C1-O-glycosides.

  • Targeting Potential : Glucose-PEG conjugates synthesized from 3-HEG can target Glucose Transporters (GLUTs) or be used in "Glyco-PEGylation" strategies to improve drug solubility and pharmacokinetics.[1]

Mechanism of Action

The protocol relies on Anionic Ring-Opening Polymerization (AROP) . The primary hydroxyl group of the hydroxyethyl side chain (

Part 2: Experimental Protocol

Protocol A: Regioselective Synthesis of 3-O-PEG-Glucose (Pharma Grade)

Objective: To synthesize a linear PEG chain attached exclusively to the C3 position of glucose.

1. Materials & Reagents
  • Precursor : this compound (High Purity >98%).[1]

  • Monomer : Ethylene Oxide (EO) (Liquid, condensed at -78°C). Warning: Carcinogenic/Explosive. [1]

  • Solvent : Tetrahydrofuran (THF) or DMSO (Anhydrous, distilled over Na/Benzophenone).

  • Initiator Base : Potassium Naphthalenide (K-Naph) or Diphenylmethylpotassium (DPMK).

  • Protection Reagents : Acetone, Zinc Chloride (for acetonide protection).

2. Pre-Step: Protection of Ring Hydroxyls

To prevent multi-site polymerization (star polymer formation), the ring hydroxyls (C1, C2, C4, C6) must be masked.

  • React 3-HEG with Acetone/ZnCl₂ .

  • Target Intermediate : 1,2:5,6-di-O-isopropylidene-3-O-hydroxyethyl-α-D-glucofuranose .

    • Note: The acetonide groups protect the ring, leaving the hydroxyethyl -OH exposed due to its distal position and primary nature.

  • Purify via silica gel chromatography. Verify structure via ¹H-NMR (Look for isopropylidene methyl singlets at ~1.3-1.5 ppm).[1]

3. Polymerization Workflow (AROP)

Step 3.1: Drying and Azeotropic Distillation

  • Dissolve the protected 3-HEG in benzene or toluene.

  • Perform azeotropic distillation to remove trace water (critical: water acts as a chain transfer agent, creating non-conjugated PEG diols).

  • Lyophilize the precursor for 24 hours.

Step 3.2: Initiator Formation

  • Setup : Flame-dried Schlenk flask under Argon atmosphere.

  • Dissolve protected 3-HEG in anhydrous THF.

  • Titration : Add Potassium Naphthalenide solution dropwise until a faint green color persists (indicating stoichiometric deprotonation of the -OH).

  • Chemical Event:

    
    .[1]
    

Step 3.3: Propagation (Chain Growth)

  • Cool the reaction vessel to 0°C.

  • Add the calculated volume of liquid Ethylene Oxide (EO) via a cold syringe.

    • Target MW Calculation:

      
      .
      
  • Allow the reaction to warm to room temperature and stir for 24–48 hours.

  • Monitoring: Monitor pressure drop (if using a reactor) or GPC aliquots.

Step 3.4: Termination & Deprotection

  • Terminate : Add acidic methanol (MeOH/HCl) to quench the living polymer chain ends.

  • Deprotection : Stir the polymer solution in 80% Acetic Acid or Trifluoroacetic Acid (TFA)/Water (1:1) at room temperature for 2 hours to remove the isopropylidene groups.

  • Neutralization : Neutralize with sodium bicarbonate, filter salts, and precipitate the polymer into cold diethyl ether.

4. Purification
  • Dissolve the crude product in water.[2]

  • Dialysis : Use a membrane (MWCO 1000 Da) against distilled water for 48 hours to remove unreacted glucose and small oligomers.

  • Lyophilization : Freeze-dry to obtain the final white powder: Poly(ethylene glycol)-b-(3-O-D-glucose) .[1]

Part 3: Characterization & Quality Control[1]

Analytical Logic Table
TechniqueParameter MeasuredExpected Result (Success Criteria)
¹H-NMR (D₂O) Chemical Structure3.6 ppm : Strong PEG backbone signal (-CH₂CH₂O-).3.2-4.0 ppm : Glucose ring protons (multiplets).5.2 ppm : Anomeric proton (H1).Integration Ratio : PEG peak area / Glucose H1 area = Degree of Polymerization (DP).[1]
MALDI-TOF MS Molecular Weight Dist.Series of peaks separated by 44 Da (EO unit).[1] Single distribution (no bimodal peaks indicating homopolymer PEG contamination).
GPC/SEC Polydispersity (PDI)PDI < 1.10 (indicates controlled "living" polymerization).[1]
Ellman’s Test Free ThiolsNegative (confirms no cross-contamination if using thiol-PEGs in lab).[1]
Pathway Visualization

The following diagram illustrates the chemical pathway from the 3-HEG precursor to the final conjugate.

PEGylation_PathwayHEGThis compound(Precursor)PROTProtection Step(Acetone/ZnCl2)HEG->PROTMask Ring -OHINTProtected Intermediate(1,2:5,6-di-O-isopropylidene...)PROT->INTPurificationINITAlkoxide Initiator(R-O- K+)INT->INITK-NaphDeprotonationPROPPropagation(+ Ethylene Oxide)INIT->PROPAROPFINALGlucose-PEG Conjugate(Linear C3-Attachment)PROP->FINAL1. Terminate2. Deprotect (Acid)

Caption: Step-by-step synthesis of Glucose-PEG conjugates via Anionic Ring-Opening Polymerization initiated by protected 3-HEG.

Part 4: Troubleshooting & Safety

Critical Control Points
  • Water Contamination :

    • Symptom: High levels of PEG-diol (homopolymer) in GPC.

    • Fix: Ensure rigorous drying of the precursor (azeotropic distillation with benzene) and use of fresh K-Naph.

  • Incomplete Initiation :

    • Symptom: Higher than expected Molecular Weight (fewer chains initiated than calculated).

    • Fix: Ensure the 3-HEG is fully soluble in THF before adding base. Use a slight excess of base if proton exchange is slow, but watch for side reactions.

  • Regioselectivity Loss :

    • Symptom: Complex NMR in the glucose region (multiple anomeric peaks).

    • Fix: Verify the integrity of the acetonide protection groups before polymerization. They are acid-labile; ensure the reaction environment remains strictly basic/neutral until termination.

Safety Warning
  • Ethylene Oxide (EO) : Extremely toxic, mutagenic, and flammable. All EO manipulations must be performed in a dedicated fume hood with a blast shield.

  • Alternative: For labs not equipped for EO gas, use Monomethoxy-PEG-Mesylate (mPEG-OMs) in a convergent synthesis (Williamson Ether Synthesis) with the protected 3-HEG alkoxide.

Part 5: References

  • Creamer, G. B., Brownell, H. H., & Purves, C. B. (1957).[3][4] "this compound and Some of its Derivatives." Journal of the American Chemical Society. 79(18), 5039–5043.[3] Link

  • Bozukova, D., et al. (2008). "Synthesis of novel glucose-based acrylate monomers for hydrogel applications." Polymer Bulletin. 60, 15-24. (Describes selective functionalization of glucose hydroxyls).

  • Hutanu, D., et al. (2014). "Recent Applications of Polyethylene Glycol (PEG) in Biomedical Fields." International Journal of Molecular Sciences. (General reference for PEG synthesis standards).

  • Patent CN103467536A . "Novel tobacco humectant this compound and preparation method thereof." (Describes industrial synthesis of the precursor). Link

Application Note: High-Resolution Determination of 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) . This compound is a critical metabolite and structural marker for Hydroxyethyl Starch (HES) plasma expanders.

Executive Summary

This compound (3-O-HEG) is a specific monosaccharide derivative resulting from the hydrolysis of hydroxyethyl starch (HES). Its quantification is analytically challenging due to the lack of a strong UV chromophore and the presence of structural isomers (2-O-HEG and 6-O-HEG).

This guide presents two validated workflows:

  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): The "Gold Standard" for structural elucidation and isomer separation in QC environments.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The preferred method for high-sensitivity bioanalysis in complex matrices (plasma/urine).

Scientific Rationale & Mechanism

The Analytical Challenge

Standard Reverse-Phase HPLC (RP-HPLC) with UV detection is ineffective for 3-O-HEG because the molecule lacks conjugated double bonds. While Refractive Index (RI) detection is possible, it lacks the sensitivity required for trace analysis and is incompatible with gradient elution.

Solution 1: HPAEC-PAD (Ionization at High pH)

Carbohydrates are weak acids (pKa ~12-14). At high pH (>12), hydroxyl groups ionize, converting neutral sugars into oxyanions.

  • Separation: Anion-exchange columns separate these oxyanions based on charge density. The position of the hydroxyethyl group (C2, C3, or C6) significantly alters the pKa of the molecule, allowing baseline resolution of isomers.

  • Detection: Pulsed Amperometric Detection (PAD) oxidizes the analyte at a gold electrode, providing femtomole-level sensitivity without derivatization.

Solution 2: LC-MS/MS (Bioanalytical Specificity)

For biological samples, matrix interference precludes the use of PAD. LC-MS/MS using Negative Ion Electrospray (ESI-) or APCI is utilized. The hydroxyethyl group allows for specific fragmentation patterns (m/z transitions) that distinguish the analyte from endogenous glucose.

Workflow Visualization

The following diagram illustrates the decision matrix and processing logic for 3-O-HEG analysis.

G Start Start: Sample Selection Matrix_Raw Raw Material / API (High Conc, Simple Matrix) Start->Matrix_Raw Matrix_Bio Biological Fluid (Plasma/Urine, Low Conc) Start->Matrix_Bio Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 2-4h) Release Monomers Matrix_Raw->Hydrolysis If Polymer Method_PAD Method A: HPAEC-PAD (Anion Exchange) Matrix_Raw->Method_PAD Direct Injection Matrix_Bio->Hydrolysis Releases bound HEG Hydrolysis->Method_PAD Method_MS Method B: LC-MS/MS (Reverse Phase/HILIC) Hydrolysis->Method_MS Data_Isomer Output: Isomer Ratio (2-O vs 3-O vs 6-O) Method_PAD->Data_Isomer High Resolution Data_Quant Output: Trace Quantification (ng/mL levels) Method_MS->Data_Quant High Sensitivity

Caption: Decision tree for selecting HPAEC-PAD vs. LC-MS/MS based on sample matrix and analytical goals.

Protocol A: HPAEC-PAD (Quality Control & Isomer Ratio)

Target: Separation of 3-O-HEG from 2-O-HEG and 6-O-HEG. Applicability: HES raw material characterization, molar substitution determination.

Instrument Configuration
  • System: Dionex ICS-6000 or equivalent High-Performance Anion-Exchange system.

  • Detector: Electrochemical Detector with Gold Working Electrode and Ag/AgCl Reference Electrode.

  • Column: Dionex CarboPac PA1 (4 x 250 mm) or PA20 (3 x 150 mm). Note: PA1 is the historic standard for HES hydrolysates.

  • Column Temp: 30°C.

Mobile Phase & Gradient[2]
  • Eluent A: 150 mM NaOH (Carbonate-free).

  • Eluent B: 150 mM NaOH + 500 mM Sodium Acetate (NaOAc).

  • Flow Rate: 1.0 mL/min.[1]

Time (min)% Eluent A% Eluent BCondition
0.01000Equilibration
2.01000Injection
20.05050Linear Gradient (Push strongly retained isomers)
25.00100Wash
30.01000Re-equilibration
Waveform Parameters (Standard Carbohydrate Quad)
Time (s)Potential (V)IntegrationFunction
0.00+0.10-Start
0.20+0.10BeginDetection (Oxidation)
0.40+0.10EndIntegration End
0.41-2.00-Cleaning (Reduction)
0.42-2.00-Cleaning
0.43+0.60-Reactivation (Oxidation)
0.44-0.10-Equilibration
Critical Technical Insight

The elution order on a CarboPac PA1 column is generally determined by the acidity of the hydroxyl groups.

  • 2-O-HEG: Elutes first (Substitution at C2 removes the most acidic hydroxyl, reducing retention).

  • 6-O-HEG: Elutes second.

  • 3-O-HEG: Elutes third (often close to glucose).

  • Glucose: Elutes last (most acidic/highest retention). Self-Validation: Ensure your standard curve includes all three isomers to confirm retention times, as column aging can shift relative selectivity.

Protocol B: LC-MS/MS (Bioanalysis in Plasma)

Target: Trace quantification of 3-O-HEG in plasma or urine. Applicability: Pharmacokinetic (PK) studies, clinical monitoring.

Sample Preparation (Acid Hydrolysis)

Since 3-O-HEG is often part of the polymer chain, total hydrolysis is required for total hydroxyethyl glucose determination.

  • Mix 100 µL Plasma with 100 µL 2M TFA (Trifluoroacetic acid).

  • Incubate at 100°C for 3 hours.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL Mobile Phase A.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: HILIC is preferred over C18 due to the high polarity of the sugar.

  • Ionization: ESI Negative Mode (Sugars ionize better in negative mode) or APCI Negative.

Mobile Phase (HILIC Mode)
  • Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Phase B: Acetonitrile.[2][1]

  • Isocratic: 80% B / 20% A.

  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (MRM)
  • Precursor Ion: m/z 223.1 [M-H]⁻ (Deprotonated molecule).

  • Product Ions:

    • Quantifier: m/z 179.0 (Loss of C2H4O - Hydroxyethyl group cleavage).

    • Qualifier: m/z 89.0 (Cross-ring cleavage).

    • Internal Standard: Use Glucose-13C6 or deuterated analog.

References

  • Analysis of Hydroxyethyl Starch Hydrolysis Products . Journal of Chromatography A. Focuses on the separation of 2-O, 3-O, and 6-O isomers using HPAEC-PAD.

  • Dionex CarboPac PA1 Application Note . Thermo Fisher Scientific.[2] Details the waveform and gradient conditions for monosaccharide analysis.

  • Quantification of HES in Plasma by LC-MS . National Institutes of Health (PMC). Describes acid hydrolysis and MS detection methods for starch derivatives.

  • HPAEC-PAD Analysis of Carbohydrates . Archemica. Technical overview of the ionization mechanism of sugars at high pH.

Disclaimer

This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing or GLP clinical studies.

Sources

Application Note: Characterization of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) as a Glucose Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocol for evaluating 3-O-Hydroxyethyl-D-glucose (3-O-HEG) as a competitive inhibitor of cellular glucose uptake. While 3-O-Methyl-D-glucose (3-OMG) is the standard for non-metabolizable transport assays, the introduction of a bulkier hydroxyethyl group at the C3 position of the glucose ring alters transporter affinity and hexokinase recognition. This protocol utilizes a competitive inhibition model using 2-Deoxy-D-glucose (2-DG) as the traceable substrate to quantify the inhibitory potency (IC50) of 3-O-HEG in mammalian cells.

Introduction & Mechanistic Rationale

The Structural Logic: C3 Modification

The Glucose Transporter (GLUT) family relies on specific hydrogen bonding networks to recognize D-glucose.[1][2] The hydroxyl group at Carbon-3 (C3) is a critical donor/acceptor for GLUT binding but is also essential for phosphorylation by Hexokinase.

  • 2-Deoxy-D-glucose (2-DG): Lacks C2-OH. Transported and phosphorylated (trapped), but not metabolized further. Ideal for measuring total "uptake" (Transport + Phosphorylation).[2]

  • 3-O-Methyl-D-glucose (3-OMG): Methylated at C3. Transported but not phosphorylated.[2] Ideal for measuring "transport" kinetics only.[2]

  • This compound (3-O-HEG): The hydroxyethyl group is significantly bulkier than a methyl group. This steric hindrance likely prevents phosphorylation (similar to 3-OMG) but may also impede the conformational shift of the GLUT transporter ("rocker-switch" mechanism), potentially acting as a competitive inhibitor rather than a transported substrate.

Assay Principle: Competitive Inhibition

To determine if 3-O-HEG inhibits glucose uptake, we utilize a competition assay. Cells are exposed to varying concentrations of the test compound (3-O-HEG) in the presence of a fixed concentration of a tracer (2-DG).

  • If 3-O-HEG binds GLUTs: It will compete with 2-DG for entry.

  • Readout: A dose-dependent reduction in intracellular 2-DG accumulation indicates successful inhibition.

Mechanism of Action Diagram

GLUT_Competition Extracellular Extracellular Space GLUT GLUT Transporter (Open Conformation) Membrane Plasma Membrane (Lipid Bilayer) Cytosol Cytosol Trapped Accumulated: [3H]-2-DG-6-P GLUT->Trapped Transport & Phosphorylation (Hexokinase) Blocked Steric Blockade (No Transport) GLUT->Blocked Inhibitor Occupancy Tracer Tracer: [3H]-2-DG (Substrate) Tracer->GLUT High Affinity Binding Inhibitor Inhibitor: 3-O-HEG (Competitor) Inhibitor->GLUT Competitive Binding (Steric Hindrance)

Figure 1: Competitive Inhibition Model. 3-O-HEG competes with the radiolabeled tracer ([3H]-2-DG) for the active site of the GLUT transporter. Successful binding of 3-O-HEG prevents the entry and subsequent trapping of the tracer.[2]

Materials & Reagents

Critical Reagents
ComponentSpecificationPurpose
Test Compound This compound (High Purity)The specific inhibitor to be characterized.
Tracer [1,2-³H]-2-Deoxy-D-glucose (Specific Activity: 30-50 Ci/mmol)Radiolabeled substrate for quantification.
Cold Carrier Unlabeled 2-Deoxy-D-glucose (2-DG)To adjust specific activity and saturate non-specific binding.
Positive Control Cytochalasin B (10 µM) or PhloretinKnown GLUT inhibitors to validate assay window.
Lysis Buffer 0.1 N NaOH + 0.1% SDSSolubilizes cells for scintillation counting.[2]
Wash Buffer Ice-cold PBS (Phosphate Buffered Saline)Stops the reaction immediately.
Buffer Recipes

Krebs-Ringer-HEPES (KRH) Buffer (pH 7.4):

  • 136 mM NaCl[2]

  • 4.7 mM KCl[2]

  • 1.25 mM CaCl₂[2]

  • 1.25 mM MgSO₄[2]

  • 10 mM HEPES

  • Note: Prepare fresh. BSA (0.1%) can be added to prevent non-specific adsorption of hydrophobic compounds, though glucose analogs are generally hydrophilic.

Experimental Protocol

Phase 1: Cell Preparation & Starvation

Objective: To deplete intracellular glucose reserves and upregulate GLUT surface expression.[2]

  • Seeding: Plate cells (e.g., 3T3-L1 Adipocytes, L6 Myocytes, or HepG2) in 24-well plates. Ensure 100% confluency.

  • Differentiation (Optional): If using adipocytes/myocytes, ensure full differentiation (Day 8-10 post-induction) for maximum GLUT4 expression.

  • Serum Starvation:

    • Wash cells 2x with warm PBS.[2]

    • Incubate in Serum-Free Medium (DMEM + 0.1% BSA) for 2-4 hours prior to the assay.

    • Why? Serum contains glucose and insulin which confound uptake kinetics.[2]

Phase 2: Glucose Uptake Inhibition Assay

Objective: Measure 2-DG uptake in the presence of 3-O-HEG.

  • Wash Step: Aspirate starvation media and wash cells 2x with warm KRH Buffer .[2]

  • Pre-Incubation (Inhibitor Binding):

    • Add 450 µL of KRH Buffer containing varying concentrations of 3-O-HEG (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

    • Include a Cytochalasin B (10 µM) well as the "Non-Specific Uptake" control.

    • Incubate for 15 minutes at 37°C.

    • Rationale: Allows the inhibitor to equilibrate with the transporters before the high-affinity tracer is introduced.[2]

  • Tracer Addition (The "Pulse"):

    • Prepare a 10x Tracer Solution : 0.5 µCi/mL [³H]-2-DG + 1 mM unlabeled 2-DG in KRH buffer.

    • Add 50 µL of 10x Tracer Solution to each well (Final volume: 500 µL; Final 2-DG: 100 µM).

    • Incubate for exactly 10 minutes at 37°C.

    • Critical: Do not exceed 10-15 minutes. Uptake must be measured during the linear phase (Initial Velocity,

      
      ).
      
  • Termination:

    • Place the plate immediately on crushed ice .

    • Rapidly aspirate the reaction buffer.[2][3]

    • Wash cells 3x with 1 mL Ice-Cold PBS containing 10 mM unlabeled Glucose (or Phloretin).

    • Rationale: Cold temperature and high glucose concentration in the wash buffer effectively "freeze" the transporters and displace loosely bound tracer.[2]

Phase 3: Lysis & Detection[2]
  • Lysis: Add 250 µL of Lysis Buffer (0.1 N NaOH) to each well. Incubate 30 mins at RT with shaking.

  • Counting:

    • Transfer 200 µL of lysate to a scintillation vial.

    • Add 4 mL of Scintillation Cocktail (e.g., Ultima Gold).

    • Measure CPM (Counts Per Minute) using a Beta Counter.

  • Normalization: Use the remaining 50 µL lysate to measure total protein concentration (BCA Assay) to normalize uptake (pmol/mg protein/min).

Workflow Visualization

Assay_Workflow Start Start: Confluent Cells (24-well plate) Starve Serum Starvation (2-4 Hours, Serum-Free DMEM) Start->Starve Wash Wash 2x with KRH Buffer (Remove Glucose) Starve->Wash PreInc Pre-Incubation (15 min) Add 3-O-HEG (Test) or Cytochalasin B (Control) Wash->PreInc Pulse Tracer Pulse (10 min) Add [3H]-2-DG PreInc->Pulse Stop STOP REACTION Rapid Wash with Ice-Cold PBS Pulse->Stop Lysis Lysis & Scintillation Counting (Normalize to Protein) Stop->Lysis

Figure 2: Step-by-step workflow for the 3-O-HEG inhibition assay.

Data Analysis & Interpretation

Calculation of Specific Uptake

Calculate the Specific Uptake for each condition:



Note: Cytochalasin B represents diffusion and non-specific binding.
IC50 Determination

Plot the % Relative Uptake (Y-axis) against Log[3-O-HEG Concentration] (X-axis).

  • 100% Uptake: Vehicle control (No inhibitor).[2]

  • 0% Uptake: Cytochalasin B baseline.[2]

  • Fit the data to a non-linear regression model (Sigmoidal Dose-Response) to determine the IC50 (concentration required to inhibit 50% of glucose uptake).

Interpreting the Result
  • High Potency (Low IC50): 3-O-HEG strongly binds the transporter, suggesting the hydroxyethyl group fits within the vestibule but blocks transport.

  • Low Potency (High IC50): The hydroxyethyl group creates too much steric hindrance for the molecule to even enter the binding site, making it a poor inhibitor.

Troubleshooting & Validation (Self-Validating Systems)

IssuePossible CauseSolution
High Background (in Cytochalasin B wells) Inefficient washingEnsure 3x rapid washes with ice-cold buffer. Add 10 mM unlabeled glucose to wash buffer to displace surface-bound tracer.
Low Signal Over-starvation or Cell DetachmentAdipocytes are fragile.[2] Use gentle aspiration.[2] Reduce starvation time if cells look rounded.[2]
Non-Linear Uptake Incubation too longPerform a time-course (1, 5, 10, 20 min) to validate that the 10-minute point is within the linear velocity (

) phase.
Variable Results Temperature fluctuationsGlucose transport is highly temperature-dependent.[2] Ensure all buffers are pre-warmed to 37°C for the pulse, and strictly ice-cold for the stop.

References

  • Klip, A., et al. (1982). "Hexose transport in muscle cells."[2] Journal of Cellular Physiology.

    • Foundational text on measuring glucose transport kinetics in myotubes.
  • Yamamoto, N., et al. (2011). "Valuation of glucose uptake using 2-deoxy-2-[18F]fluoro-D-glucose in vitro." Nuclear Medicine and Biology.

    • Validates the use of 2-DG analogs for uptake studies.
  • Mueckler, M. (1994). "Facilitative glucose transporters."[1][2][4] European Journal of Biochemistry.[2]

    • Authoritative review on GLUT structure and the "rocker-switch" mechanism relevant to competitive inhibition.
  • BenchChem Application Notes. (2025). "Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay."

    • General standard oper

Sources

Application Note: Preparation of 3-O-Hydroxyethyl-D-glucose Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the standardized protocol for preparing high-purity stock solutions of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) using Dimethyl Sulfoxide (DMSO).

3-O-HEG is a primary hydrolysis product and metabolic marker of Hydroxyethyl Starch (HES) , a common plasma volume expander. Accurate preparation of this reference standard is critical for:

  • Bioanalytical Assays: LC-MS/MS quantification of HES accumulation in plasma or urine (e.g., in anti-doping analysis or clinical pharmacokinetics).

  • Metabolic Studies: Investigating the enzymatic degradation pathways of starch derivatives.

  • Carbohydrate Chemistry: Serving as a specific isomer standard to distinguish between 2-O-, 3-O-, and 6-O- substitutions.

DMSO is selected as the solvent vehicle due to its high dielectric constant, ability to disrupt strong intermolecular hydrogen bonding in sugars, and bacteriostatic properties at high concentrations.

Physicochemical Properties & Safety

Before initiating the protocol, verify the compound identity and safety parameters.

Table 1: Compound Specifications
PropertyDataNotes
Compound Name This compoundAbbreviated as 3-O-HEG
CAS Number 25018-14-8Specific isomer; distinct from mixtures
Molecular Formula

Glucose (

) + Hydroxyethyl (

)
Molecular Weight 224.21 g/mol Used for Molarity calculations
Appearance White to off-white powderHygroscopic crystalline solid
Solubility (DMSO)

30 mg/mL
High solubility; rate is viscosity-limited
Storage (Solid) -20°CProtect from moisture
Safety Advisory
  • DMSO Permeability: DMSO is a potent penetrant enhancer. It will carry dissolved 3-O-HEG directly through the skin.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses are mandatory.

  • Ventilation: Handle DMSO in a fume hood to avoid inhalation of vapors, which can cause sulfur-like breath odor and headache.

Pre-Formulation Considerations (Critical Causality)

Hygroscopicity Management

Carbohydrate derivatives are inherently hygroscopic. Absorbed atmospheric water introduces weighing errors (underestimating the molar concentration) and promotes hydrolysis or microbial growth in the final stock.

  • Action: Equilibrate the reagent vial to room temperature before opening to prevent condensation. If the powder appears clumpy, dry in a vacuum desiccator over

    
     for 24 hours.
    
Solvent Grade

Use Anhydrous DMSO (≥99.9%) , typically stored over molecular sieves.

  • Reasoning: Water in DMSO lowers the freezing point and can cause "salting out" of the sugar upon freezing. Anhydrous conditions ensure stability during freeze-thaw cycles.

Protocol: Preparation of 10 mL Stock Solution (100 mM)

Target Concentration: 100 mM Target Volume: 10 mL Required Mass:



Workflow Diagram

G Start Start: Equilibrate Reagents Weigh Weigh 224.2 mg (Analytical Balance) Start->Weigh AddSolvent Add 5 mL DMSO (Initial Dissolution) Weigh->AddSolvent Mix Vortex & Sonicate (37°C, 10 min) AddSolvent->Mix Dilute QS to 10 mL (Volumetric Flask) Mix->Dilute Aliquot Aliquot & Store (-20°C) Dilute->Aliquot

Caption: Step-by-step workflow for the preparation of 3-O-HEG stock solution, ensuring complete dissolution and accurate concentration.

Detailed Steps
  • Preparation:

    • Remove the 3-O-HEG vial and DMSO bottle from storage. Allow them to reach ambient temperature (

      
      ) for 30 minutes.
      
    • Clean the balance area and spatula with ethanol.

  • Gravimetric Weighing:

    • Place a sterile, anti-static weighing boat on an analytical balance (readability 0.1 mg). Tare the balance.

    • Weigh 224.2 mg of 3-O-HEG.

    • Note: Do not return excess powder to the stock vial to avoid cross-contamination.

  • Initial Dissolution:

    • Transfer the powder into a 10 mL volumetric flask (Class A).

    • Add approximately 5-6 mL of anhydrous DMSO.

    • Why not all at once? Adding solvent in steps allows better vortexing action to break up clumps.

  • Mixing & Homogenization:

    • Cap the flask tightly.

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at

      
       for 5-10 minutes.
      
    • Checkpoint: Inspect the solution against a light source.[1] It must be perfectly clear. "Schlieren lines" (wavy refraction lines) indicate incomplete mixing.

  • Final Volume Adjustment (QS):

    • Add DMSO dropwise until the meniscus bottom touches the 10 mL graduation mark.

    • Invert the flask 10 times to ensure homogeneity.

  • Aliquoting & Storage:

    • Divide the stock into 500

      
       aliquots in sterile, amber polypropylene or glass cryovials.
      
    • Label: "3-O-HEG, 100 mM in DMSO, [Date], [Initials]".

    • Store at -20°C .

Quality Control & Troubleshooting (Self-Validation)

Every stock solution must be validated before use in critical assays.

Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cloudiness / Precipitate Saturation or Water Contamination1. Warm to

.2. If persistent, water content is likely high. Discard and use fresh anhydrous DMSO.
Viscous "Strands" Incomplete MixingDMSO is viscous. Vortex longer or use a magnetic stirrer for larger volumes.
Yellow Discoloration OxidationSlight yellowing is acceptable for some sugars, but dark yellow indicates degradation. Check expiration.
Freezing at Room Temp High Purity DMSODMSO freezes at

. If the lab is cool, the stock may solidify. This is normal. Warm in hands to melt.
Validation Assay (Optional)

For strict GLP compliance, dilute 1:100 in water and measure absorbance at 280 nm (if impurities are aromatic) or run a rapid HPLC peak purity check to confirm the single peak of 3-O-HEG against a previous standard.

References

  • Carl Roth. (2023). This compound Product Specifications (CAS 25018-14-8).[2] Retrieved from [Link]

  • Thevis, M., et al. (2008). Detection of hydroxyethyl starch (HES) in human urine by LC-MS. Journal of Mass Spectrometry. (Contextual grounding for HES hydrolysis products).
  • GChem Global. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Glucose Derivatives. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Quantitative Profiling of 3-O-Hydroxyethyl-D-glucose via 1H-NMR in D2O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization and quantification of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) using 1H-NMR in deuterium oxide (


). 3-O-HEG is a critical monosaccharide derivative, often analyzed as a metabolic product of Hydroxyethyl Starch (HES) plasma volume expanders or as a synthetic intermediate.

Unlike simple glucose, 3-O-HEG presents unique spectral challenges due to the overlap of the hydroxyethyl ether side-chain signals with the glucose ring protons (H2–H6). This guide provides a self-validating workflow to resolve these overlaps, quantify anomeric ratios (


), and verify substitution at the C3 position.

Chemical Context & Spectral Logic

The Molecule
  • Core Structure: D-Glucose (exists as an equilibrium of

    
    - and 
    
    
    
    -glucopyranose).
  • Modification: A hydroxyethyl ether group (

    
    ) attached at Carbon 3.
    
  • Solvent (

    
    ) Effects: 
    
    • Hydroxyl Exchange: All

      
       protons (from glucose ring and the hydroxyethyl tail) rapidly exchange with deuterium and become NMR silent .
      
    • Visible Signals: Only non-exchangeable

      
       protons are observed.
      
    • HDO Peak: Residual water signal appears at

      
       ppm (temperature dependent).
      
Expected Spectral Features

The spectrum is divided into three distinct regions:

  • Anomeric Region (

    
     4.5 – 5.5 ppm):  Contains H1-
    
    
    
    and H1-
    
    
    .[1] These are the most diagnostic peaks for quantification.
  • Ring & Side-Chain Region (

    
     3.2 – 4.0 ppm):  A complex "envelope" containing glucose ring protons (H2-H6) and the 4 protons of the hydroxyethyl group.
    
  • Reference Region (

    
     0.0 ppm):  Internal standard (TSP or DSS).
    

Experimental Protocol

Reagents and Materials
  • Analyte: this compound (>95% purity recommended).

  • Solvent: Deuterium Oxide (

    
    ), 99.96% D.
    
  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) or DSS.

  • NMR Tubes: 5mm high-precision borosilicate tubes.

Sample Preparation Workflow

Strict adherence to water removal is required to prevent the HDO peak from obscuring the


-anomeric signal.

SamplePrep Lyophilization 1. Lyophilization (Remove H2O) Weighing 2. Weighing (5-10 mg Analyte) Lyophilization->Weighing Dissolution 3. Dissolution (600 µL D2O + 0.05% TSP) Weighing->Dissolution Equilibration 4. Mutarotation (24h @ RT) Dissolution->Equilibration Critical Step Acquisition 5. NMR Acquisition Equilibration->Acquisition

Figure 1: Sample preparation workflow emphasizing the mutarotation equilibrium step.

Detailed Steps:

  • Lyophilization: Freeze-dry the sample to remove atmospheric moisture.

  • Dissolution: Dissolve 5–10 mg of sample in 600 µL of

    
     containing 0.05% w/v TSP.
    
  • Equilibration: Allow the solution to stand at room temperature for 24 hours .

    • Why? Freshly dissolved crystalline glucose derivatives often exist as a single anomer. In solution, they mutarotate to an equilibrium mixture (approx. 36%

      
       / 64% 
      
      
      
      ). Quantitation prior to equilibrium yields incorrect molar concentrations.
  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (Standard 500/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Temperature: 298 K (25°C). Note: Increasing temp to 310 K shifts HDO upfield, potentially clearing the

    
    -anomeric region.
    
  • Spectral Width: 10–12 ppm (-2 to 10 ppm).

  • Relaxation Delay (D1): 10 seconds .

    • Expert Insight: Carbohydrate ring protons have long

      
       relaxation times. A short D1 causes signal saturation, leading to underestimation of integrals.
      
  • Scans (NS): 64 or 128 (for high S/N).

  • Water Suppression: Optional. If HDO is large, use presaturation (zgpr), but ensure the presat frequency does not bleach the anomeric signals.

Spectral Analysis and Assignments

The Anomeric Region (Quantification)

The anomeric protons are the only signals completely resolved from the bulk envelope.

ProtonChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
H1-

5.22 – 5.25 ppmDoublet (d)~3.8 HzEquatorial H1.[2] Downfield due to axial OH effect.
H1-

4.63 – 4.68 ppmDoublet (d)~8.0 HzAxial H1. Upfield. Large

indicates trans-diaxial coupling.
HDO ~4.79 ppmSinglet (br)N/AResidual water.

Quantification Logic: Total Molar Concentration


 Integral(

) + Integral(

).
The Ring & Hydroxyethyl Region (Structure Verification)

This region (3.2 – 4.0 ppm) contains the "fingerprint" of the 3-O-HE substitution.

  • Ring Protons (H2, H4, H5, H6): Clustered between 3.2 and 3.9 ppm.

  • Substituent Effect (The 3-O-HE Group):

    • H3 Shift: In unsubstituted glucose, H3 is ~3.7 ppm (often overlapped). Substitution at O3 causes a downfield shift and changes the coupling network of H3.

    • HE Side Chain (

      
      ): 
      
      • 
         (Ether):  Deshielded, typically 3.7 – 3.9 ppm . Overlaps with H6/H5.
        
      • 
         (Alcohol):  Slightly more shielded, 3.6 – 3.75 ppm .
        
    • Key Diagnostic: Unlike ethyl groups, there is no triplet methyl signal at 1.2 ppm.

Assignment Logic Tree

Since 1D NMR shows heavy overlap, use this logic to confirm the structure:

AssignmentLogic Start Start Analysis CheckH1 Check 4.5 - 5.5 ppm Are two doublets present? Start->CheckH1 IsGlucose Confirm Glucose Backbone (Alpha/Beta Ratio ~ 36:64) CheckH1->IsGlucose Yes CheckMethyl Check 1.0 - 1.5 ppm Is a triplet present? IsEthyl Contamination: Ethyl Glucose (Not Hydroxyethyl) CheckMethyl->IsEthyl Yes CheckIntegral Integrate 3.2 - 4.0 ppm Normalized to 1H anomeric CheckMethyl->CheckIntegral No IsGlucose->CheckMethyl CountProtons Total Integral should be ~10-11 protons (6 Ring + 4 HE) CheckIntegral->CountProtons

Figure 2: Logical flow for confirming 3-O-HEG structure vs. contaminants.

Advanced Verification: 2D NMR

For definitive proof of substitution at C3 (vs C2 or C6), 2D COSY or HSQC is required.

  • COSY (Correlation Spectroscopy):

    • Trace the connectivity from H1

      
       H2 
      
      
      
      H3 .
    • In 3-O-HEG, the H3 resonance will show correlations to the H2 and H4, but the chemical shift of H3 will be distinct from native glucose.

  • TOCSY (Total Correlation Spectroscopy):

    • Allows visualization of the entire spin system. The HE side chain protons (

      
      ) form an isolated spin system (or coupled weakly) distinct from the ring, often helping to deconvolute the "hump" at 3.6 ppm.
      

References

  • Clarification of Hydroxyethyl Starch Structures: Kulicke, W. M., et al. "Characterization of Hydroxyethyl Starch by Polymer Analysis."[3] Starch/Stärke, vol. 45, no.[4] 12, 1993, pp. 445-450. Link

  • Carbohydrate NMR Standards: Duus, J. Ø., et al. "Carbohydrate NMR Spectroscopy." Chemical Reviews, vol. 100, no. 12, 2000, pp. 4589-4614. Link

  • Anomeric Equilibrium: Zhu, Y., et al. "1H NMR Elucidation of Observed Stable Sugar-NaCl-water Complexes." Journal of Molecular Liquids, 2022. Link

  • Quantitative NMR (qNMR) Protocols: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. Link

Sources

Application Note: Characterization of Glucose Transporter Inhibition using 3-O-Hydroxyethyl-D-glucose (3HEG) in Xenopus laevis Oocytes

[1]

Executive Summary

This application note details the methodology for using 3-O-Hydroxyethyl-D-glucose (3HEG) and related O-3 hexose derivatives to probe the exofacial binding dynamics of glucose transporters (GLUTs) using the Xenopus laevis oocyte expression system.

While 3HEG itself acts as a specific probe for the C3-position tolerance of the glucose transporter binding pocket, it serves as a critical reference compound in the development of high-affinity inhibitors (such as long-chain O-3-alkyl derivatives) for targets like the Plasmodium falciparum hexose transporter (PfHT) or mammalian GLUT1. This guide provides a validated workflow for quantifying the inhibitory constants (

Scientific Mechanism & Rationale

The Target: Exofacial Binding Pocket

Facilitative glucose transporters (GLUTs) operate via an alternating access mechanism. The exofacial (outward-facing) binding site is highly sensitive to modifications at the C1 and C3 positions of the glucose ring.

  • 3HEG Mechanism: 3HEG is a D-glucose analog modified with a hydroxyethyl group at the C3 position.[1] It functions as a competitive inhibitor (or poor substrate depending on the specific transporter isoform), competing with D-glucose for the exofacial binding site.

  • Steric Discrimination: The efficacy of 3HEG inhibition is directly correlated with the steric volume available at the C3 sub-pocket of the transporter. For example, PfHT (malarial) and GLUT1 (mammalian) show distinct tolerance profiles for O-3 substituents, making 3HEG a valuable tool for mapping these differences.

Why Xenopus Oocytes?

The Xenopus laevis oocyte system is the gold standard for this assay because:

  • Null Background: Uninjected oocytes have negligible endogenous glucose transport, providing a high signal-to-noise ratio for heterologous transporter expression.

  • Kinetic Resolution: The large cell size allows for precise "Zero-Trans" uptake assays, essential for distinguishing between competitive inhibition (Ki) and translocation blockage.

Competitive Inhibition Pathway

The following diagram illustrates the kinetic competition between the substrate (D-Glucose) and the inhibitor (3HEG) at the exofacial gate.

InhibitionModelT_outTransporter(Outward-Facing)TST-S Complex(Transport Competent)T_out->TSKon (S)TIT-I Complex(Inhibited/Slow)T_out->TIKon (I)SSubstrate(D-Glucose)IInhibitor(3HEG)TS->T_outKoff (S)T_inTransporter(Inward-Facing)TS->T_inTranslocationTI->T_outKoff (I)TI->T_inBlocked/SlowedT_in->T_outResetS_inIntracellularGlucoseT_in->S_inRelease

Figure 1: Kinetic model showing 3HEG competing for the outward-facing transporter conformation, preventing the formation of the transport-competent T-S complex.

Materials & Reagents

Key Compounds
ReagentSpecificationRole
3HEG This compound (High Purity >98%)Test Inhibitor
[³H]-2-DG 2-Deoxy-D-[1,2-³H]glucose (Specific Activity: 30-50 Ci/mmol)Radiolabeled Tracer
[¹⁴C]-D-Glucose D-[U-¹⁴C]glucose (Alternative Tracer)Physiological Substrate
Phloretin 100 mM stock in DMSOPositive Control (Non-specific GLUT blocker)
Cytochalasin B 10 mM stock in EtOHPositive Control (Endofacial blocker)
Buffers
  • Barth’s Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Uptake Buffer: MBS (calcium-free optional depending on stability) containing non-labeled glucose + tracer.

Experimental Protocol

Phase 1: Oocyte Preparation & Expression
  • Harvesting: Surgically remove ovarian lobes from Xenopus laevis (anesthetized with 0.15% MS-222).

  • Defolliculation: Treat lobes with Collagenase A (2 mg/mL in Ca²⁺-free MBS) for 90 minutes at room temperature with gentle agitation. Wash 5x with MBS.

  • Selection: Select Stage V-VI oocytes (healthy morphology, distinct animal/vegetal poles).

  • cRNA Injection:

    • Synthesize capped cRNA (mMessage mMachine kit) for the target transporter (e.g., PfHT, GLUT1, GLUT4).

    • Inject 20–50 ng of cRNA per oocyte (volume ~50 nL).

    • Control: Inject equivalent volume of DEPC-treated water.

  • Incubation: Incubate oocytes at 18°C for 3–5 days to allow protein expression.

Phase 2: Zero-Trans Uptake Inhibition Assay

Objective: Determine the inhibitory potency of 3HEG on glucose uptake.

  • Pre-Incubation:

    • Transfer groups of 10–15 oocytes into 24-well plates.

    • Wash oocytes 3x with room temperature MBS.

    • Incubate oocytes for 10 minutes in MBS containing 3HEG at varying concentrations (e.g., 0 mM, 0.1 mM, 1 mM, 10 mM, 50 mM).

    • Note: 3HEG is generally water-soluble; however, if using hydrophobic O-3-alkyl analogs, keep DMSO concentration <0.5%.

  • Uptake Reaction:

    • Remove pre-incubation buffer.

    • Add 200 µL of Uptake Solution : MBS + [³H]-2-DG (0.5 µCi/mL) + Non-labeled 2-DG (100 µM) + 3HEG (at the same concentration as pre-incubation).

    • Critical: The presence of 3HEG during uptake maintains the competitive equilibrium.

  • Termination:

    • Incubate for exactly 10–30 minutes (ensure linearity of uptake).

    • Stop reaction by adding 2 mL of Ice-Cold MBS containing 100 µM Phloretin (to instantly lock transporters).

    • Wash oocytes 3x rapidly with Ice-Cold MBS.

  • Lysis & Counting:

    • Transfer individual oocytes to scintillation vials.

    • Add 200 µL 10% SDS (or 5% TCA) and lyse for 1 hour.

    • Add 3 mL scintillation fluid and count CPM (Counts Per Minute).

Phase 3: Data Analysis Workflow

AnalysisWorkflowRawDataRaw CPM Data(Sample vs Water-Injected)SubtractSubtract Background(Water Injected Control)RawData->SubtractNormalizeNormalize to Proteinor Mean Control UptakeSubtract->NormalizePlotPlot Dose-Response(% Uptake vs log[3HEG])Normalize->PlotFitNon-Linear Regression(Fit to IC50 Equation)Plot->FitCalcKiCalculate Ki(Cheng-Prusoff Equation)Fit->CalcKi

Figure 2: Data processing pipeline from raw scintillation counts to Ki determination.

Data Interpretation & Expected Results

Calculation of Ki

Since 3HEG is a competitive inhibitor, the



Cheng-Prusoff equation
  • [S]: Concentration of radiolabeled substrate (e.g., 100 µM 2-DG).

  • Km: Michaelis constant of the transporter for the substrate (must be determined in a separate saturation experiment).

Comparative Potency (Example Data)

3HEG is typically a low-affinity inhibitor compared to long-chain alkyl derivatives.

CompoundSubstituent (C3)Selectivity (PfHT vs GLUT1)Approx Ki (PfHT)Interpretation
D-Glucose -HLow~1 mMNatural Substrate
3-OMG -CH₃Low~1-2 mMTransported Analog
3HEG -CH₂CH₂OH Moderate > 5 mM Weak Inhibitor / Probe
Cmpd 3361 -UndecenylHigh~50 µMPotent Blocker

Key Insight: If 3HEG shows weak inhibition (


hydrophobic pocket

Troubleshooting & Optimization

  • High Background: Ensure washing after the uptake stop is rapid (ice-cold). Phloretin in the wash buffer is critical to prevent efflux of the tracer during washing.

  • Low Expression: If water-injected and RNA-injected oocytes show similar counts, check cRNA quality or increase incubation time (up to 5 days).

  • Solubility: 3HEG is hydrophilic. If moving to 3-O-alkyl chains (C6+), ensure DMSO is used and controls include the same % DMSO.

References

  • Joët, T., Eckstein-Ludwig, U., Morin, C., & Krishna, S. (2003). Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Proceedings of the National Academy of Sciences, 100(13), 7476–7479.

    • Core Reference: Establishes the use of O-3 hexose derivatives (including 3HEG and long-chain analogs) in Xenopus oocytes to inhibit PfHT.[2][3]

  • Gould, G. W., & Lienhard, G. E. (1989). Expression of a functional glucose transporter in Xenopus oocytes. Biochemistry, 28(24), 9447–9452.

    • Methodology: Foundational protocol for GLUT expression in oocytes.
  • Tatibouët, A., et al. (2000). Synthesis and evaluation of S- and O-alkyl derivatives of glucose as blockers of the glucose transporter GLUT1. Bioorganic & Medicinal Chemistry, 8(7), 1825-1833.

    • Chemistry: Details the synthesis and structure-activity relationship of C3-substituted glucose inhibitors.

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-O-Hydroxyethyl-D-glucose

[1]

Strategic Overview: The Regioselectivity Paradox

Synthesizing 3-O-Hydroxyethyl-D-glucose presents a classic carbohydrate challenge: distinguishing the C-3 secondary hydroxyl group from the chemically similar C-2 and C-4 positions, and the more reactive C-6 primary hydroxyl.[1]

Direct alkylation of unprotected glucose yields a complex mixture of isomers (regioisomers) and degree of substitution (DS) variants, making purification nearly impossible. To achieve high yield and structural integrity , you must utilize a protection-group strategy that isolates the C-3 position.[1]

The "Golden Route" Protocol:

  • Protection: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose).[1][2][3][4] This thermodynamically stable intermediate locks C-1, C-2, C-5, and C-6, leaving only C-3 available for reaction.[1]

  • Functionalization: Williamson ether synthesis using a halo-ethanol (e.g., 2-chloroethanol) or ethylene oxide equivalent.[1]

  • Deprotection: Acidic hydrolysis to restore the hydroxyl network while retaining the ether linkage at C-3.

Experimental Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations required for high-yield synthesis.

GStartStarting Material:D-GlucoseStep1Step 1: Protection(Acetone/H2SO4 or ZnCl2)Start->Step1Check1QC Check:Is product crystalline?Step1->Check1Check1->Step1No (Recrystallize)Inter1Intermediate A:1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseCheck1->Inter1YesStep2Step 2: Alkylation(NaH, 2-Chloroethanol, DMF)Inter1->Step2Issue1Critical Failure Mode:Moisture in SolventStep2->Issue1Wet SolventInter2Intermediate B:3-O-Hydroxyethyl-Diacetone GlucoseStep2->Inter2Strict Anhydrous ConditionsStep3Step 3: Deprotection(Aq. Acetic Acid or TFA)Inter2->Step3FinalFinal Product:This compoundStep3->Final

Caption: Workflow for the regioselective synthesis of 3-O-HEG via the Diacetone Glucose route.

Detailed Protocols & Troubleshooting

Module 1: The Foundation (Diacetone Glucose Synthesis)

Objective: Isolate the C-3 hydroxyl. Standard Yield: >60% (crystallized).[1]

Protocol: React D-glucose with anhydrous acetone in the presence of a Lewis acid (ZnCl₂) or protic acid (H₂SO₄). The reaction is thermodynamically controlled to favor the furanose form.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Syrup/Oil instead of Crystals Presence of mono-acetone glucose or water.[1]Use ligroin or hexane to induce crystallization. Ensure acetone is dry.
Dark/Charred Mixture Acid concentration too high or temp runaway.[1]Maintain temp <20°C during acid addition. Neutralize with NaOH/NaHCO₃ before evaporation.
Low Yield Incomplete reaction equilibrium.[1]Use a Soxhlet extractor with molecular sieves to continuously remove water from the acetone reflux [1].
Module 2: The Critical Junction (Alkylation)

Objective: Install the hydroxyethyl group at C-3 without side reactions. Reagents: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose + 2-Chloroethanol (or 2-Bromoethanol).[1] Base: Sodium Hydride (NaH).[1]

The Protocol (High Yield Variant):

  • Solvent: Dissolve Diacetone Glucose in anhydrous DMF or THF .

  • Activation: Add NaH (1.2 - 1.5 eq) at 0°C. Stir for 30 mins to form the C-3 alkoxide. Observation: H₂ gas evolution.

  • Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise.

    • Note: 2-Chloroethanol may cyclize to ethylene oxide in situ under basic conditions; this is an acceptable pathway as the alkoxide will open the epoxide ring.

  • Catalysis (Optional): Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate the reaction via the Finkelstein mechanism if using chloro- derivatives.

  • Heat: Warm to 50-60°C for 4-12 hours.

Key Troubleshooting Q&A:

Q: My reaction stalled. TLC shows starting material remaining. A: The alkoxide at C-3 is sterically hindered by the "butterfly" shape of the diacetone protection.

  • Fix: Increase temperature to 80°C.

  • Fix: Switch leaving group. Use 2-bromoethanol instead of 2-chloroethanol.

  • Fix: Ensure your NaH is fresh. Old NaH hydrolyzes to NaOH, which is less effective in organic solvents and generates water [2].[1]

Q: I see multiple spots on TLC (Poly-alkylation). A: This occurs if the hydroxyethyl group itself reacts with the alkylating agent (polymerization).

  • Fix: Do not use a large excess of 2-chloroethanol. Keep stoichiometry tight (1.1 - 1.2 eq).

  • Fix: Dilute the reaction mixture to favor intermolecular reaction with the sugar over polymerization.

Module 3: Deprotection (Hydrolysis)

Objective: Remove isopropylidene groups without degrading the ether linkage.

Protocol: Suspend the intermediate in 50-80% Aqueous Acetic Acid or 0.1M TFA. Heat to 40-60°C. Monitor by TLC until the diacetone spot disappears.

Warning: The ether linkage at C-3 is stable to acid, but the glycosidic bond (if you are making a glycoside) or the sugar ring itself can degrade if conditions are too harsh (e.g., concentrated HCl at reflux).

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow when yields drop below 40%.

TroubleshootingStartProblem:Low Overall YieldQ1Is Intermediate A(Diacetone Glucose) Pure?Start->Q1A1_NoRecrystallize fromCyclohexane/HexaneQ1->A1_NoNo (Melting Point < 109°C)A1_YesCheck Alkylation StepQ1->A1_YesYesQ2Did Alkylation go to completion?(TLC Check)A1_Yes->Q2A2_NoIncrease Base Strength(Switch NaH -> KH)or Add TBAI CatalystQ2->A2_NoStarting Material VisibleA2_YesCheck DeprotectionQ2->A2_YesOnly Product/ByproductsQ3Is Product decomposingduring hydrolysis?A2_Yes->Q3A3_YesSwitch to milder acid:Dowex 50W (H+) ResinQ3->A3_YesCharring/DarkeningA3_NoIssue is Purification.Use C18 Reverse Phase.Q3->A3_NoClean TLC but low mass

Caption: Decision logic for diagnosing yield loss in 3-O-HEG synthesis.

References

  • Schmidt, O. T. (1963).[1] "1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose." Methods in Carbohydrate Chemistry, 2, 318.[1] (Standard reference for the thermodynamic control of diacetone glucose).

  • Havlínová, B., et al. (1978).[1][2] "Synthesis of 3-O-alkyl derivatives of D-glucose." Tenside Detergents, 15(2),[1][2] 72. (Describes alkylation of diacetone glucose using NaH/DME).

  • Shyluk, W. P., & Timell, T. E. (1956).[1] "Synthesis of this compound." Canadian Journal of Chemistry, 34(5), 571-574.[1]

  • Bignan, G., Morin, C., & Vidal, M. (1993).[1] "Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose." Carbohydrate Research, 248, 371-375.[1] (Demonstrates the stability of the C-3 ether linkage).

  • BenchChem. "Optimizing reaction conditions for 3-Deoxy-D-galactose synthesis." (General troubleshooting for C-3 functionalization).

Technical Support Center: Troubleshooting HPLC Separation of 3-O-Hydroxyethyl-D-glucose Anomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 3-O-Hydroxyethyl-D-glucose anomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. The separation of sugar anomers, which are diastereomers differing in configuration at the anomeric carbon, can be a significant analytical challenge due to their high polarity and structural similarity.[1][2] This resource offers practical, field-proven insights to help you overcome common chromatographic issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC separation of this compound anomers.

Issue 1: Poor Resolution or Co-elution of α and β Anomers

Question: Why am I seeing a single broad peak or two poorly resolved peaks for my this compound anomers?

Answer: Poor resolution between the α and β anomers of this compound is a common challenge stemming from their subtle structural differences. The key is to enhance the selectivity of your chromatographic system. Here’s a systematic approach to improving resolution:

1. Optimize the Stationary Phase:

  • Mechanism: The choice of stationary phase is critical for separating highly polar analytes like sugar anomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for such separations.[1][3]

  • Recommendations:

    • Amine-based columns (e.g., aminopropyl): These are a popular choice for carbohydrate analysis and can provide good selectivity for anomers.[1][4] The amino groups interact with the hydroxyl groups of the sugars, leading to differential retention.

    • Amide-bonded phases: These offer an alternative selectivity to amino columns and can be effective for anomer separation.[1]

    • Polymeric columns: Columns with polymer-based matrices, such as those used in ligand-exchange chromatography, can also be employed for sugar analysis.[5]

2. Adjust Mobile Phase Composition:

  • Mechanism: The mobile phase composition directly influences the partitioning of the anomers between the stationary and mobile phases.[6] In HILIC, a high organic content in the mobile phase promotes retention.

  • Recommendations:

    • Acetonitrile/Water Ratio: A typical starting point for HILIC is a high percentage of acetonitrile (e.g., 85-95%) with a small percentage of aqueous buffer.[1][7] To increase retention and potentially improve resolution, you can try increasing the acetonitrile percentage in small increments (e.g., 1-2%).

    • Buffer pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the stationary phase (especially amino columns) and the anomers themselves, thereby affecting selectivity.[6] While sugars are generally neutral, subtle pH changes can alter the surface chemistry of the column. Experiment with a pH range of 3-6.

3. Control Column Temperature:

  • Mechanism: Temperature affects the kinetics of mass transfer and the equilibrium of the anomers.[8] Lowering the temperature can sometimes enhance resolution by slowing down the interconversion (mutarotation) between the α and β forms.[9] Conversely, increasing the temperature can accelerate mutarotation, potentially leading to a single, sharper peak if the interconversion is faster than the chromatographic separation.[1][10][11]

  • Recommendations:

    • Low Temperature: Start with a lower column temperature (e.g., 10-25°C) to see if it improves the separation of the two anomers.

    • High Temperature: If the goal is to have a single peak representing the total amount of this compound, increasing the temperature (e.g., 70-80°C) can be beneficial.[10][11]

Troubleshooting Flowchart for Poor Resolution

G Start Poor Resolution of Anomers CheckStationaryPhase Is the stationary phase appropriate? (HILIC, Amine, Amide) Start->CheckStationaryPhase AdjustMobilePhase Optimize Mobile Phase (Acetonitrile/Water Ratio) CheckStationaryPhase->AdjustMobilePhase Yes SelectColumn Select HILIC column (e.g., Amino, Amide) CheckStationaryPhase->SelectColumn No ControlTemperature Adjust Column Temperature AdjustMobilePhase->ControlTemperature Resolution Still Poor End Resolution Improved AdjustMobilePhase->End Resolution Improved DecreaseTemp Decrease Temperature (for anomer separation) ControlTemperature->DecreaseTemp IncreaseTemp Increase Temperature (for single peak) ControlTemperature->IncreaseTemp SelectColumn->AdjustMobilePhase IncreaseACN Increase Acetonitrile % DecreaseTemp->End IncreaseTemp->End

Caption: Decision tree for troubleshooting poor anomer resolution.

Issue 2: Peak Tailing

Question: My peaks for the this compound anomers are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.

1. Secondary Interactions with the Stationary Phase:

  • Mechanism: Unwanted interactions between the analyte and active sites on the silica support of the stationary phase can lead to tailing. With amino columns, there's also the possibility of Schiff base formation between the sugar's aldehyde group and the primary amine of the stationary phase.[12]

  • Recommendations:

    • Mobile Phase Additives: Adding a small amount of a weak acid or base to the mobile phase can help to saturate active sites on the stationary phase. For HILIC on an amino column, ensuring the mobile phase is slightly acidic can suppress Schiff base formation.

    • Column Choice: Consider using a column with a more inert stationary phase or one that is end-capped to minimize interactions with residual silanols.

2. Column Overload:

  • Mechanism: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

  • Recommendations:

    • Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[13]

3. Extra-Column Volume and Dead Volume:

  • Mechanism: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[14]

  • Recommendations:

    • Check Connections: Ensure all fittings are properly tightened and that the tubing is correctly seated in the column end-fittings to avoid dead volume.[14]

    • Use Appropriate Tubing: Use tubing with a small internal diameter, especially between the column and the detector.

4. Sample Solvent Effects:

  • Mechanism: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[15]

  • Recommendations:

    • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

Issue 3: Retention Time Drift

Question: The retention times for my anomers are shifting between injections. What is causing this instability?

Answer: Retention time drift can be frustrating and is often indicative of an unstable system.

1. Inadequate Column Equilibration:

  • Mechanism: HILIC columns, particularly amino columns, can take a significant amount of time to equilibrate with the mobile phase. If the column is not fully equilibrated, you will see drifting retention times.

  • Recommendations:

    • Increase Equilibration Time: Flush the column with the initial mobile phase for an extended period (e.g., 30-60 minutes) before the first injection and between gradient runs.

2. Mobile Phase Instability:

  • Mechanism: Changes in the mobile phase composition over time will lead to retention time shifts.

  • Recommendations:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

    • Solvent Proportioning: If using a gradient, ensure the pump's solvent proportioning valves are functioning correctly.

3. Temperature Fluctuations:

  • Mechanism: As mentioned earlier, temperature has a significant impact on retention.[8] Fluctuations in the ambient temperature can cause retention time drift if a column oven is not used.

  • Recommendations:

    • Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.

Summary of Troubleshooting Parameters

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate stationary phaseUse a HILIC column (e.g., amino, amide).
Suboptimal mobile phaseAdjust acetonitrile/water ratio; optimize pH.
Inappropriate temperatureExperiment with lower or higher temperatures.
Peak Tailing Secondary interactionsAdd mobile phase modifiers; use an end-capped column.
Column overloadReduce sample concentration/injection volume.
Extra-column volumeCheck fittings and use appropriate tubing.
Sample solvent mismatchDissolve sample in mobile phase or a weaker solvent.
Retention Time Drift Inadequate equilibrationIncrease column equilibration time.
Mobile phase instabilityPrepare fresh, degassed mobile phase daily.
Temperature fluctuationsUse a column oven for stable temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for separating this compound anomers?

A1: A good starting point for method development would be:

  • Column: A HILIC column with an aminopropyl stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as sugars lack a strong UV chromophore.[1]

From these starting conditions, you can systematically optimize the mobile phase composition and temperature to achieve the desired separation.

Q2: How does temperature specifically affect the separation of anomers?

A2: Temperature has a dual effect on anomer separation.[8] The interconversion between α and β anomers, known as mutarotation, is temperature-dependent.

  • Lower Temperatures: Slow down the rate of mutarotation. If the chromatographic separation is faster than the interconversion, you are more likely to see two distinct peaks for the anomers.[9]

  • Higher Temperatures: Increase the rate of mutarotation. If the interconversion is very rapid compared to the separation time, the anomers will not be resolved and will elute as a single, sharp peak.[1][10][11] This can be advantageous if the goal is to quantify the total amount of the sugar.

Q3: Can I use reversed-phase HPLC for this separation?

A3: Reversed-phase HPLC is generally not suitable for separating highly polar compounds like sugars.[1] These compounds have very little affinity for the non-polar stationary phases (like C18) and will elute at or near the void volume with poor retention and no separation. HILIC is the recommended chromatographic mode.

Q4: What sample preparation steps are necessary?

A4: For relatively clean samples, minimal preparation is needed.

  • Dissolution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could clog the column.[5]

For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

Experimental Protocol: Method Development for Anomer Separation

  • Initial Setup:

    • Install a HILIC amino column.

    • Prepare a mobile phase of 85% acetonitrile and 15% water. Degas thoroughly.

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the system for at least 30 minutes.

  • Initial Injection:

    • Prepare a standard of this compound at a known concentration (e.g., 1 mg/mL) dissolved in the mobile phase.

    • Inject a suitable volume (e.g., 10 µL).

  • Evaluation and Optimization:

    • Assess Resolution: If resolution is poor, proceed with the following steps, changing only one parameter at a time.

    • Mobile Phase Optimization:

      • Increase the acetonitrile content to 87%, 90%, and 92%, equilibrating and injecting at each step.

      • If necessary, introduce a buffer (e.g., 10 mM ammonium formate, pH 4.5) to the aqueous portion of the mobile phase.

    • Temperature Optimization:

      • Decrease the column temperature to 15°C and then 10°C to see if resolution improves.

      • If a single peak is desired, increase the temperature to 50°C, 60°C, and 70°C.

Workflow for Method Development

G Start Start Method Development InitialConditions Set Initial Conditions (HILIC Amino, 85% ACN, 25°C) Start->InitialConditions InjectSample Inject Standard InitialConditions->InjectSample Evaluate Evaluate Resolution InjectSample->Evaluate OptimizeMobilePhase Optimize Mobile Phase (Adjust % ACN, Add Buffer) Evaluate->OptimizeMobilePhase Resolution is Poor FinalMethod Final Method Achieved Evaluate->FinalMethod Resolution is Good OptimizeMobilePhase->InjectSample OptimizeTemp Optimize Temperature (Decrease for Separation, Increase for Single Peak) OptimizeMobilePhase->OptimizeTemp Resolution Still Poor OptimizeTemp->InjectSample

Caption: A stepwise workflow for developing an HPLC method for anomer separation.

References

  • Rocca, C., D'Orazio, G., Fanali, C., & Sardella, R. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(11), 3350. [Link]

  • Troubleshooting in HPLC: A Review. (2023). International Journal of Scientific Development and Research, 8(6), 929-933. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved February 7, 2026, from [Link]

  • Separation of Anomer. (n.d.). Shodex HPLC Columns and Standards. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved February 7, 2026, from [Link]

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters Corporation. Retrieved February 7, 2026, from [Link]

  • Papp, A. S., & Toth, G. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 23(10), 2533. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography of complex carbohydrates. Journal of Chromatography A, 499, 177-196. [Link]

  • Prevention of Anomer Separation. (n.d.). Shodex HPLC Columns and Standards. Retrieved February 7, 2026, from [Link]

  • Mateus, N., de Freitas, V., & da Silva, A. P. (2001). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 917(1-2), 177-183. [Link]

  • Application of Amino Stationary phases for the Analysis of Carbohydrates. (n.d.). Fortis Technologies. Retrieved February 7, 2026, from [Link]

  • Aminex™ HPLC Columns. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]

  • Toth, G., & Gaspar, A. (2014). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Separation Science, 37(12), 1381-1390. [Link]

  • Mateus, N., de Freitas, V., & da Silva, A. P. (2001). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 917(1-2), 177-183. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). HPLC separation of diastereomers: chiral molecular tools useful for the preparation of enantiopure compounds and simultaneous determination of their absolute configurations. Journal of the American Chemical Society, 113(13), 4887-4892. [Link]

  • Methods for Separating Sugars. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 7, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • Liu, Y., & Liu, S. (2000). Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study. Journal of Chromatography A, 886(1-2), 295-304. [Link]

  • Catani, M., Felletti, S., Gasparrini, F., & Pasti, L. (2010). Hydrophilic Interaction Chromatography. Wiley Analytical Science. [Link]

  • Ishigaki, M., & Futami, Y. (2021). Sugar Analysis Using Hydrophilic Liquid Chromatography Combined with Raman Spectroscopy. Analytical Chemistry, 93(36), 12229-12236. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). American Laboratory. Retrieved February 7, 2026, from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc. Retrieved February 7, 2026, from [Link]

  • HILIC - Sugars and fructooligosaccharide analysis. (n.d.). KNAUER. Retrieved February 7, 2026, from [Link]

  • Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography, 18(1), 125-136. [Link]

  • Methods for Separating Sugars. (n.d.). Shimadzu Asia Pacific. Retrieved February 7, 2026, from [Link]

  • Gritti, F., & Guiochon, G. (2013). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International, 26(2), 80-91. [Link]

  • Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. (2015). LCGC International. [Link]

  • Factors Affecting Resolution In HPLC. (n.d.). SlideShare. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Solubility Protocols for 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is already familiar with basic laboratory safety and operations but requires specific, high-level intervention for the physicochemical challenges of carbohydrate derivatives.

Ticket ID: 3-O-HEG-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming solubility barriers in organic synthesis and analysis.

The Core Problem: Why won't it dissolve?

Before we fix the solvent system, we must respect the thermodynamics. 3-O-Hydroxyethyl-D-glucose (3-O-HEG) is a mono-substituted glucose derivative. While the hydroxyethyl ether group adds a slight lipophilic character compared to native glucose, the molecule retains four free hydroxyl groups and a pyranose ring oxygen.

The "Crystal Lattice" Barrier: The insolubility you are experiencing in solvents like Dichloromethane (DCM), Toluene, or THF is not due to the solvent "failing," but rather the crystal lattice energy of the sugar being too high. The intermolecular hydrogen bonding network between 3-O-HEG molecules is significantly stronger than the Van der Waals interactions offered by non-polar organic solvents. To dissolve this molecule, you must disrupt the lattice using a solvent with high dielectric constant and strong hydrogen-bond accepting capability.

Solvent Selection Matrix

We categorize solvents into three tiers based on their interaction with 3-O-HEG. Use this table to select the medium that matches your downstream application.

TierSolvent SystemSolubility PotentialPrimary ApplicationRemoval Difficulty
1 DMSO (Anhydrous) High (>50 mg/mL) General Synthesis, NMRHigh (BP 189°C)
1 Ionic Liquids (e.g., [BMIM]Cl) Very High (>100 mg/mL) Catalysis, Green ChemistryVery High (Non-volatile)
2 DMF / DMAc Moderate to HighAcylation, GlycosylationModerate (BP 153°C)
2 Pyridine HighAcylation (acts as base)Moderate (BP 115°C)
3 Binary: DMSO + t-Butanol ModerateEnzymatic ReactionsModerate
X DCM, Hexane, Et2O Insoluble Precipitation/WashingN/A

Expert Insight: For enzymatic reactions (e.g., lipase-catalyzed esterification), pure DMSO often denatures enzymes. A binary mixture of 20% DMSO / 80% t-Butanol (or t-Amyl alcohol) is the "Golden Ratio." It solubilizes the sugar while maintaining enzyme activity [1].

Troubleshooting Workflow (Decision Tree)

Use the following logic flow to determine the correct solvent strategy for your specific goal.

SolventStrategy Start START: Define Goal Goal_Synth Synthesis / Reaction Start->Goal_Synth Goal_Anal Analysis (HPLC/GC) Start->Goal_Anal Enzymatic Enzymatic/Biocatalysis? Goal_Synth->Enzymatic Chem_Synth Chemical Synthesis? Goal_Synth->Chem_Synth Method_GC GC-MS Goal_Anal->Method_GC Method_HPLC HPLC (Reverse Phase) Goal_Anal->Method_HPLC Solv_Binary USE: 20% DMSO + 80% t-Butanol/t-Amyl Alcohol Enzymatic->Solv_Binary Preserve Enzyme Solv_Polar USE: Anhydrous DMSO or DMF Chem_Synth->Solv_Polar Standard Solv_IL USE: Ionic Liquid (e.g., [BMIM]Cl) Chem_Synth->Solv_IL Green/High Conc. Deriv_Req REQUIRED: Derivatization (TMS/Acetylation) Method_GC->Deriv_Req Volatile needed Solv_Water USE: Water/Acetonitrile (HILIC or C18) Method_HPLC->Solv_Water

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Frequently Asked Questions (Technical Protocols)

Q1: I need to run a reaction in DCM, but 3-O-HEG won't dissolve. What are my options?

A: You cannot force 3-O-HEG into DCM directly. You have two pathways:

  • Derivatization (The "Trojan Horse"): Temporarily protect the hydroxyl groups.

    • Protocol: React 3-O-HEG with Trimethylsilyl chloride (TMSCl) and Hexamethyldisilazane (HMDS) in Pyridine.

    • Result: The TMS-protected sugar is highly soluble in DCM, Hexane, and Toluene. After your primary reaction, remove TMS groups with mild acid or TBAF.

  • Phase Transfer Catalysis (PTC):

    • Dissolve 3-O-HEG in a minimum volume of water (it is highly water-soluble).

    • Add your organic phase (DCM) containing the other reactant.

    • Add a PTC agent like Tetrabutylammonium bromide (TBAB). This shuttles the reaction across the interface.

Q2: I used DMSO for my reaction. How do I get my product back without boiling it to death?

A: Removing DMSO (BP 189°C) by rotary evaporation is tedious and risks degrading the sugar. The "Antisolvent Crash" Protocol:

  • Complete your reaction in DMSO.[1]

  • Cool the mixture to 0°C.

  • Slowly add 10 volumes of an antisolvent (typically Acetone , Ethanol , or Isopropanol ) while stirring vigorously.

    • Note: While DMSO is miscible with these solvents, carbohydrates are often insoluble in the mixture.

  • The 3-O-HEG (or its derivative) should precipitate out.

  • Filter the solid and wash with cold acetone to remove residual DMSO [2].

  • Alternative: If the product does not precipitate, dilute with water and perform Lyophilization (freeze-drying). This removes both water and DMSO (as a subliming eutectic) effectively.

Q3: Can I use Ionic Liquids (ILs)?

A: Yes, and they are often superior to DMSO for high concentrations.

  • Recommendation: 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl ) or 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc ).

  • Capacity: These can dissolve up to 10-20 wt% of glucose derivatives [3].

  • Mechanism: The chloride or acetate anions break the inter- and intramolecular hydrogen bonds of the carbohydrate hydroxyls.

  • Recovery: Extract your product using the "Antisolvent" method mentioned in Q2, using Ethanol as the precipitant.

Q4: How do I prepare a sample for HPLC analysis?

A: Do not inject pure DMSO solutions into a standard Reverse Phase (C18) column if possible, as it causes massive pressure spikes and peak broadening.

  • Protocol: Dissolve 3-O-HEG in Water:Acetonitrile (95:5).

  • Column Choice: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Amino phase). Standard C18 columns will likely result in the sugar eluting in the void volume (retention time ≈ 0) due to its high polarity.

Standard Operating Procedure: The "Gradual Solvation" Technique

When preparing high-concentration stocks in DMSO or DMF, "clumping" is a common failure mode. The outside of the powder hydrates, forming a gel shell that prevents solvent from reaching the core.

Step-by-Step Protocol:

  • Dry the Solute: Ensure 3-O-HEG is dried in a vacuum desiccator over P₂O₅ overnight. Moisture acts as a competitive inhibitor for organic solvation.

  • Pre-heat Solvent: Warm your anhydrous DMSO/DMF to 40-50°C . (Do not exceed 60°C to avoid caramelization/degradation).

  • Vortex Addition:

    • Place a stir bar in the vial.

    • Add the solvent first.

    • Turn stirring to high (create a vortex).

    • Add the 3-O-HEG powder slowly into the vortex (do not dump).

  • Sonication: If haze persists, sonicate at 40°C for 10-minute intervals.

References

  • Tsavas, P., et al. (2002).[2] Solubility of Glucose in Mixtures Containing 2-Methyl-2-butanol, Dimethyl Sulfoxide, Acids, Esters, and Water. ResearchGate. Link

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Link

  • Zhao, H., et al. (2008). Designing enzyme-compatible ionic liquids that can dissolve carbohydrates. Green Chemistry. Link

  • PubChem.[3][4] (n.d.). 3-o-Hydroxypropyl-D-glucose Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Purification of 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Glycerol from 3-O-Hydroxyethyl-D-glucose (3-O-HEG) Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Diagnostic Matrix

Separating glycerol (1,2,3-propanetriol) from glucose derivatives like this compound is a classic challenge in carbohydrate chemistry. Both compounds are highly polar, non-volatile, and water-soluble polyols, rendering standard extraction (liquid-liquid) and distillation ineffective.

The separation strategy relies on exploiting subtle differences in molecular size and coordination chemistry (ligand exchange).

Diagnostic Decision Matrix

Use this matrix to select the appropriate purification protocol based on your current mixture status.

Current State Glycerol Content 3-O-HEG Phase Recommended Protocol
Crude Reaction Mix High (>10%)Syrup/AmorphousProtocol A: Ligand Exchange Chromatography (LEC)
Semi-Solid/Precipitate Moderate (<10%)Crystalline/SolidProtocol B: Solvent Trituration (Solvent Wash)
Purified Aqueous Sol. Trace (<1%)DissolvedProtocol C: Polishing (Activated Carbon/Nanofiltration)

Protocol A: Ligand Exchange Chromatography (The Gold Standard)

Principle: This method utilizes a Strong Acid Cation (SAC) resin in the Calcium (Ca²⁺) form.

  • Mechanism: Separation occurs via two simultaneous mechanisms:

    • Size Exclusion: 3-O-HEG (MW ~224 Da) is larger than Glycerol (MW 92 Da). Larger molecules cannot penetrate the resin pores as deeply and elute earlier.

    • Ligand Exchange: Ca²⁺ ions coordinate with hydroxyl groups. Glycerol, being a small flexible polyol, interacts differently than the rigid pyranose ring of glucose derivatives.

  • Elution Order: 3-O-HEG

    
     Glucose (if present) 
    
    
    
    Glycerol.
Required Materials
  • Stationary Phase: Sulfonated polystyrene-divinylbenzene resin (8% cross-linkage) in Calcium form (e.g., Dowex Monosphere 99 Ca, Mitsubishi Diaion UBK 530, or equivalent).

  • Mobile Phase: Degassed, deionized water (18.2 MΩ). No organic solvents.

  • Column: Jacketed glass column (thermostated).

  • Detector: Refractive Index (RI) Detector (essential, as neither compound absorbs UV).

Step-by-Step Methodology
  • Resin Preparation:

    • Pack the column with the Ca²⁺ resin. Ensure the bed is tightly packed to minimize band broadening.

    • Critical: If using a hydrogen-form (H⁺) resin, you must convert it to Ca²⁺ form by passing 1M CaCl₂ solution through it, followed by extensive water washing until the eluent conductivity is near zero.

  • System Equilibration:

    • Set column temperature to 80–85°C . High temperature is non-negotiable; it lowers viscosity (improving mass transfer) and accelerates the ligand exchange kinetics, resulting in sharper peaks.

    • Flow rate: 0.4 – 0.6 mL/min (for analytical/semi-prep columns).

  • Sample Injection:

    • Dissolve the crude mixture in deionized water (approx. 30-50% w/v).

    • Filter through a 0.22 µm membrane to protect the resin.

    • Inject sample (load <5% of column volume to maintain resolution).

  • Elution & Collection:

    • Fraction 1 (Early Elution): this compound. The bulky ethyl ether group at C3 reduces the molecule's ability to complex with Ca²⁺ compared to native glucose, and its larger size excludes it from small pores.

    • Fraction 2 (Late Elution): Glycerol.[1][2] Being small and flexible, it penetrates pores deeply and elutes last.

  • Post-Run:

    • Monitor RI signal. Collect fractions corresponding to the first major peak.

    • Lyophilize the collected fractions to obtain pure 3-O-HEG.

Workflow Visualization (Graphviz)

ChromatographyWorkflow Start Crude Mixture (3-O-HEG + Glycerol) Prep Dissolve in H2O Filter (0.22 µm) Start->Prep Column Inject onto Ca2+ Resin (Temp: 85°C, Eluent: Water) Prep->Column Separation Separation Mechanism: Size Exclusion + Ligand Exchange Column->Separation Fraction1 Elution Phase 1: 3-O-HEG (Excluded/Fast) Column->Fraction1 t = 10-12 min Fraction2 Elution Phase 2: Glucose (Intermediate) Column->Fraction2 t = 13-15 min Fraction3 Elution Phase 3: Glycerol (Retained/Slow) Column->Fraction3 t = 18-20 min Finish Lyophilization & Recovery Fraction1->Finish

Caption: Chromatographic separation workflow showing the elution order on a Calcium-form cation exchange resin.

Protocol B: Solvent Trituration (Bulk Removal)

Principle: Glycerol is highly soluble in anhydrous ethanol and moderately soluble in acetone. Glucose derivatives are often sparingly soluble in these solvents, especially at low temperatures. This method works best if your 3-O-HEG is capable of crystallization or forms a solid precipitate.

Solubility Data Table
SolventGlycerol Solubility3-O-HEG Solubility (Est.)Separation Potential
Water MiscibleSolubleNone
Ethanol (Anhydrous) SolubleSparingly SolubleHigh
Acetone Soluble (Moderate)Insoluble/TraceMedium
Diethyl Ether ImmiscibleInsolubleLow
Step-by-Step Methodology
  • Drying: Ensure the crude mixture is as dry as possible (rotary evaporate water). Water acts as a co-solvent and will ruin the separation.

  • Trituration:

    • Add cold anhydrous ethanol or a 90:10 Acetone:Ethanol mix to the crude syrup/solid.

    • Ratio: 10 mL solvent per 1 g crude.

  • Agitation: Sonicate or vigorously stir for 30 minutes at room temperature.

  • Separation:

    • If Solid: Filter the precipitate (3-O-HEG). The filtrate contains the glycerol.[2][3]

    • If Syrup: Allow phases to settle.[4] If a biphasic system forms (viscous syrup at bottom, solvent on top), decant the solvent layer.

  • Repetition: Repeat the wash 2-3 times.

  • Drying: Vacuum dry the solid/syrup to remove residual solvent.

Troubleshooting & FAQs

Q1: My peaks are overlapping in the chromatography step. How do I improve resolution?

Diagnosis: This is usually due to low temperature or high flow rate. Solution:

  • Increase Temperature: Ensure the column is at 80–85°C . This reduces the viscosity of glycerol and improves diffusion into the resin beads.

  • Reduce Flow Rate: Drop the flow to 0.2–0.3 mL/min.

  • Check Resin Form: Ensure the resin is fully regenerated to the Ca²⁺ form. Contamination with Na⁺ or H⁺ broadens peaks.

Q2: Can I use Activated Carbon to remove the glycerol?

Answer: Generally, no . Activated carbon is excellent for removing hydrophobic impurities (coloring agents, aromatic byproducts) but has poor selectivity for separating two hydrophilic polyols like glycerol and glucose. It is best used as a "polishing" step to remove color after the glycerol has been removed.

Q3: Why not use dialysis?

Answer: The molecular weight difference is insufficient. Glycerol (92 Da) and 3-O-HEG (~224 Da) are both very small. Standard dialysis membranes (MWCO 100-500 Da) have broad pore size distributions and will likely lose a significant amount of your product along with the glycerol.

Q4: Is 3-O-HEG stable at 85°C during chromatography?

Answer: Yes. The ether linkage at the C3 position is chemically stable (unlike ester linkages). In a neutral water environment inside the column, there is no risk of hydrolysis or degradation.

References

  • DuPont Water Solutions. (n.d.). Ion Exchange Resins: Selectivity and Separation Principles. Retrieved from

  • Sjostrom, E. (1993). Wood Chemistry: Fundamentals and Applications. Academic Press.
  • Dhabhai, R., et al. (2016). Purification of crude glycerol using a sequential physico-chemical treatment, membrane filtration, and activated charcoal adsorption.[5] ResearchGate. Retrieved from

  • Chemical Papers. (1972). Reactions of Saccharides Catalyzed by Molybdate Ions: Epimerization and Separation.[6] Retrieved from

  • Shodex HPLC. (n.d.). Ligand Exchange Chromatography Modes and Mechanisms. Retrieved from

Sources

Technical Support Center: Optimizing Refractive Index Detection for 3HEG Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of RI Detection for 3HEG

Welcome to the technical support guide for the analysis of Tri-ethylene glycol (3HEG) and related compounds using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). As a molecule lacking a significant UV chromophore, 3HEG is invisible to standard UV detectors. The Refractive Index (RI) detector is, therefore, an indispensable tool, acting as a universal detector that measures the difference in the refractive index between the mobile phase and the analyte.[1]

While powerful, the RI detector's universal nature is also its greatest challenge; it is exquisitely sensitive to any change in the bulk properties of the liquid passing through it.[2][3] This includes not only the analyte of interest but also minute fluctuations in mobile phase composition, temperature, and pressure. This guide provides field-proven insights and systematic troubleshooting strategies to help you master this sensitivity, ensuring robust, reproducible, and accurate 3HEG analysis.

Section 1: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common issues encountered during HPLC-RI analysis.

Q1: Why is my baseline constantly drifting upwards or downwards?

A1: Baseline drift is the most frequent issue in RI detection and is almost always related to temperature or mobile phase inconsistencies.

  • Thermal Instability: The refractive index of the mobile phase is highly dependent on temperature.[4] A difference of even a fraction of a degree between the column and the detector's flow cells can cause significant drift.[5][6] Environmental factors like drafts from air vents or direct sunlight can also contribute.[7]

  • Mobile Phase In-homogeneity: If your mobile phase composition changes even slightly during the run, the baseline will drift. This can happen if solvents are not thoroughly pre-mixed or if one component evaporates faster than another.

  • Insufficient Equilibration: RI systems require extensive equilibration time, often much longer than UV systems, to achieve thermal and chemical stability.[1]

Quick Solution: Ensure your column and detector are thermostatted, ideally with the detector cell set slightly higher than the column to prevent outgassing.[5][6] Allow the system to equilibrate with the mobile phase flowing for at least 1-2 hours, or until the baseline is stable.

Q2: My baseline is extremely noisy or shows regular oscillations. What's the cause?

A2: A noisy baseline is typically caused by pump pulsations, dissolved gas in the mobile phase, or a contaminated flow cell.

  • Pump Performance: Inconsistent flow from the pump creates pressure fluctuations, which the RI detector will register as noise.[8] This can be due to worn pump seals or sticking check valves.

  • Dissolved Gas: Air bubbles in the flow path will cause sharp spikes and an unstable baseline.[1] Thoroughly degassing the mobile phase is critical.

  • Contamination: Residue in the sample or reference cell from previous analyses can slowly leach out, causing baseline wander and noise.[6]

Quick Solution: Ensure your mobile phase is continuously degassed using an in-line degasser or helium sparging.[1] Purge the pump to remove any trapped air bubbles. If the problem persists, flush the system and detector cells with a strong, miscible solvent.

Q3: Why am I seeing large negative and/or positive peaks at the beginning or end of my chromatogram that are not my analyte?

A3: These are known as "system peaks" or "vacancy peaks." They arise from differences between the injection solvent and the mobile phase.[3][9] When you inject a sample, you are also injecting its solvent. If this solvent's refractive index differs from the mobile phase, the detector will register a peak.

Quick Solution: The best practice is to dissolve your 3HEG standards and samples in the mobile phase itself.[1] This minimizes the refractive index difference at injection, thereby reducing the size of the system peak.

Q4: Can I use a gradient elution for my 3HEG analysis with an RI detector?

A4: No. Gradient elution is incompatible with RI detection.[1] The principle of RI detection relies on measuring the difference between a stable reference (the mobile phase in the reference cell) and the sample stream. A gradient, by definition, continuously changes the composition and thus the refractive index of the mobile phase, which would cause a massive, unusable baseline drift. All RI analyses must be performed isocratically.[2]

Section 2: In-Depth Troubleshooting Guide

When quick solutions are not enough, a systematic approach is necessary. This guide helps you diagnose and resolve persistent issues.

Systematic Baseline Troubleshooting

An unstable baseline is the root of most RI detection problems. Use the following logical flowchart to diagnose the cause.

Troubleshooting_Flowchart Start Symptom: Unstable Baseline Drift Is the baseline drifting consistently (up or down)? Start->Drift Noise Is the baseline noisy (erratic or oscillating)? Start->Noise Temp Check Temperature Stability Drift->Temp Yes Equil Extend Equilibration Time Drift->Equil No, drift is non-linear or eventually stops Pump Check Pump & Flow Rate Noise->Pump Yes, oscillations are regular Degas Check Degasser/Bubbles Noise->Degas Yes, noise is erratic/spiky Contam Clean System & Flow Cells Noise->Contam No, noise is more like a wandering baseline Result1 Solution: Thermostat column & detector. Insulate tubing. Avoid environmental drafts. Temp->Result1 MobilePhase Verify Mobile Phase Integrity Equil->MobilePhase Result2 Solution: Allow system to run for 1-2 hours or until drift subsides. Purge reference cell after equilibration. Equil->Result2 Result3 Solution: Use freshly prepared, pre-mixed mobile phase. Ensure solvent bottle is covered. MobilePhase->Result3 Result4 Solution: Purge pump heads. Check for leaks. Service pump seals and check valves if needed. Pump->Result4 Result5 Solution: Ensure degasser is working. Use helium sparging if needed. Check for bubbles in tubing. Degas->Result5 Result6 Solution: Flush system with a strong, miscible solvent (e.g., Isopropanol). Follow manufacturer's guide for cell cleaning. Contam->Result6 Success Problem Resolved Result1->Success Result2->Success Result3->Success Result4->Success Result5->Success Result6->Success

Caption: Troubleshooting logic for an unstable RI baseline.

Section 3: Best Practices for 3HEG Method Optimization

Developing a robust method requires careful consideration of the column, mobile phase, and operating conditions.

Workflow for 3HEG Analysis

A typical workflow involves careful system preparation, sample analysis, and data interpretation.

Workflow_Diagram Prep 1. Mobile Phase Preparation (Pre-mix & Degas) Equil 2. System Equilibration (>1 hour, stable baseline) Prep->Equil RefPurge 3. Purge Reference Cell Equil->RefPurge Inject 4. Inject Sample (Dissolved in mobile phase) RefPurge->Inject Acquire 5. Data Acquisition (Isocratic Run) Inject->Acquire Analyze 6. Peak Integration & Quantification Acquire->Analyze

Caption: Standard workflow for HPLC-RI analysis of 3HEG.

Recommended Starting Conditions

For the analysis of small, hydrophilic molecules like 3HEG, a Size-Exclusion Chromatography (SEC) or a specific polar-modified column is often effective.

ParameterRecommendationRationale & Expert Insight
Column Size-Exclusion (SEC) Column (e.g., Shodex KW-802.5) or Amino (NH2) ColumnSEC separates based on hydrodynamic volume, which is ideal for resolving oligomers like 3HEG from other components.[10][11] An amino column can be used in normal-phase or HILIC mode to retain polar analytes.[8]
Mobile Phase HPLC-grade Water or Acetonitrile/Water mixture (e.g., 85:15 ACN:H2O)For SEC, pure water is often sufficient.[12] For an amino column, an ACN/water mobile phase provides good retention and peak shape for polar compounds.[8] Crucially, the mobile phase must be prepared by manual mixing, not by the pump's gradient mixer. [1]
Flow Rate 0.4 - 1.0 mL/minA lower flow rate can sometimes improve resolution and reduce pressure-related noise. A rate of 0.4 mL/min has been used for similar analyses.[13]
Column Temp. 30 - 40 °CMaintaining a constant, elevated temperature improves reproducibility and can enhance separation efficiency.[13]
RI Detector Temp. Column Temp + 2-5 °C (e.g., 40 °C)Setting the detector temperature slightly above the column temperature helps prevent dissolved gases from forming bubbles in the flow cell as the mobile phase depressurizes, thus ensuring a more stable baseline.[5][6]
Injection Volume 10 - 20 µLKeep the injection volume minimal and consistent to reduce band broadening and minimize system peak disturbances.
Sample Diluent Mobile PhaseThis is a critical, non-negotiable requirement. Dissolving the sample in the mobile phase minimizes the "vacancy peak" caused by solvent mismatch.[1]

Section 4: Key Experimental Protocols

Protocol 1: Achieving a Stable RI Baseline
  • Mobile Phase Preparation: Prepare the isocratic mobile phase using high-purity (HPLC-grade) solvents. If using a mixture, measure components accurately and mix thoroughly by hand in a clean reservoir bottle.

  • Degassing: Degas the mobile phase for at least 15-20 minutes using an in-line vacuum degasser or by sparging with helium.[1]

  • System Startup: Turn on the HPLC system and set the column and detector temperatures. Set the pump flow rate to your method's specification.

  • Pump Purge: Thoroughly purge the pump to ensure no air bubbles are trapped in the lines or pump heads.

  • System Equilibration: Allow the mobile phase to flow through the entire system (including the column and detector) for a minimum of one hour. For RI detectors, longer is better.[7] Monitor the baseline from your chromatography software. A stable baseline is achieved when the drift is minimal and reproducible.

  • Reference Cell Purge: After the system is fully equilibrated and the baseline is stable, purge the detector's reference cell according to the manufacturer's instructions. This ensures the fluid in the reference cell is identical to the mobile phase currently exiting the column.[3]

  • Final Check: Monitor the baseline for another 15-20 minutes. It should now be stable and ready for sample injection.

References

  • Current time information in Washington County, US. (n.d.). Google.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
  • JASCO Global. (2021, March 31). Effectivity of temperature control function (Refractive Index detector).
  • Dolan, J. W. (n.d.). Avoiding Refractive Index Detector Problems. Chromatography Online.
  • Openhaim, G., & Grushka, E. (2002). Temperature-dependent Refractive Index Issues Using a UV-visible Detector in High-Performance Liquid Chromatography. Journal of Chromatography A, 942(1-2), 63-71. [Link]

  • Li, N. X., Zhang, T., & Liu, D. (2009). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 493-498. [Link]

  • Vaisala. (2025, January 10). Optimizing PET production with refractive index measurement of Ethylene Glycol in recycling lines.
  • Cuman, G. M., et al. (2017). Influence of temperature on the refractive index sensitivities of fiber Bragg gratings refractometers. Journal of Microwaves, Optoelectronics and Electromagnetic Applications, 16(2). [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID).
  • Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis.
  • Sigma-Aldrich. (n.d.). Application Note: Analysis of Sugars and Oligosaccharides.
  • Striegel, A. M. (2017, December 5). Tips & Tricks GPC/SEC: How to Treat Your RI Detector. LCGC International.
  • YMC CO., LTD. (n.d.). No.2 Temperature control of the refractive index detector.
  • da Silva, A. G. M., et al. (2018). Improvement of an analytical method based on HPLC with refractive index detection for the analysis of glycerol oxidation products. ResearchGate.
  • CN105548422A - Detection method for polyethylene glycol content. (n.d.). Google Patents.
  • Is something wrong with my Refractive Index Detector for HPLC? (2015, November 11). ResearchGate.
  • HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). (2018, February 10).
  • Nitschke, L., & Huber, L. J. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry, 349, 451-453. Retrieved from [Link]

Sources

Stability of 3-O-Hydroxyethyl-D-glucose in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-O-Hydroxyethyl-D-glucose (3-O-HEG) . As a researcher utilizing this specific glucose derivative—often a terminal metabolite of Hydroxyethyl Starch (HES) or a metabolic probe—you require precision.

A common misconception is that 3-O-HEG behaves identically to D-glucose. While structurally similar, the ether linkage at the C3 position fundamentally alters its biochemical fate. This guide addresses the stability profile, analytical challenges, and biological interactions of 3-O-HEG in vitro.

Module 1: Stability Profile & Storage

Is 3-O-HEG chemically stable in my media?

Short Answer: Yes. The molecule is exceptionally stable compared to unmodified glucose or ester-linked derivatives.

The Scientific Mechanism: The 3-O-hydroxyethyl group is attached via an ether bond (


). unlike ester bonds found in some pro-drugs, ether linkages are resistant to:
  • Hydrolysis: They do not degrade in aqueous solutions at physiological pH (7.2–7.4) or even in acidic conditions often used for stopping reactions.

  • Enzymatic Cleavage: Mammalian cells lack specific O-dealkylase enzymes in the cytoplasm capable of cleaving this ether bond.

  • Glycolysis: The modification at C3 prevents phosphorylation by hexokinase or recognition by downstream glycolytic enzymes, rendering it metabolically inert for energy production [1].

Visualizing the Stability Logic

StabilityLogic Start 3-O-HEG in Media ChemCheck Chemical Environment (pH 7.4, 37°C) Start->ChemCheck BioCheck Biological Environment (Serum/Cells) Start->BioCheck EtherBond Ether Bond (C3) Resists Hydrolysis ChemCheck->EtherBond Amylase Serum Amylase BioCheck->Amylase Metabolism Intracellular Metabolism BioCheck->Metabolism Outcome1 NO Degradation EtherBond->Outcome1 Stable Outcome2 NO Cleavage (Limit Product) Amylase->Outcome2 Resistant Outcome3 NO Phosphorylation (Metabolically Inert) Metabolism->Outcome3 Non-Substrate

Figure 1: Decision tree illustrating the chemical and biological stability of 3-O-HEG. Unlike glucose, it resists both hydrolysis and metabolic breakdown.

Module 2: Troubleshooting Analytical Anomalies

User Query: "I observed a 40% decrease in 3-O-HEG concentration in my supernatant over 24 hours. Is it degrading?"

Diagnosis: It is highly probable that you are not observing degradation , but rather analytical matrix effects or cellular uptake without metabolism .

Troubleshooting Step-by-Step
IssueProbabilityMechanismCorrective Action
Matrix Suppression (LC-MS) High Serum proteins/salts in media suppress ionization of the analyte, leading to false low signals.Use stable isotope internal standards (e.g.,

C-Glucose) or perform protein precipitation.
Cellular Accumulation Medium 3-O-HEG enters cells via GLUT transporters but cannot exit or be metabolized, "trapping" it inside.Lyse cells to check intracellular concentration. Mass balance should be 100%.
Evaporation Low Media evaporation in 37°C incubators concentrates salts, affecting assay baselines.Seal plates with breathable membranes; correct volume loss in calculations.
Degradation Very Low The ether bond is chemically inert in this context.Verify pH of media; extreme pH (<3 or >10) is required for instability.
Protocol: Validating Stability via LC-MS

Use this protocol to distinguish between degradation and matrix interference.

  • Preparation: Prepare 3-O-HEG (1 mM) in three matrices:

    • A: PBS (Control)

    • B: Fresh Complete Media (DMEM + 10% FBS)

    • C: Conditioned Media (harvested from cells after 24h).

  • Incubation: Incubate all at 37°C for 24 hours.

  • Extraction:

    • Take 100 µL of sample.

    • Add 400 µL ice-cold Acetonitrile (ACN) containing internal standard.

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS (HILIC column recommended for polar sugars).

  • Interpretation:

    • If A = B , the compound is stable in serum.

    • If B > C , the cells have taken up the compound (check cell lysate).

    • If A > B , you have matrix suppression (adjust chromatography).

Module 3: Biological Interaction & Cell Viability

User Query: "My cells are dying when I use high concentrations of 3-O-HEG. Is the compound toxic?"

Diagnosis: The toxicity is likely metabolic starvation , not chemical toxicity.

The Mechanism: 3-O-HEG is a structural analog of glucose. It competes for GLUT (Glucose Transporter) entry.

  • Competitive Inhibition: If the ratio of [3-O-HEG] : [D-Glucose] is high, 3-O-HEG occupies GLUT transporters [2].

  • Metabolic Dead End: Once inside, 3-O-HEG cannot be phosphorylated by hexokinase.

  • Result: The cell "starves" because it cannot access the actual D-glucose present in the media.

Visualizing the Competition

CellTransport Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT High Affinity HEG 3-O-HEG HEG->GLUT Competitive Binding Hexokinase Hexokinase GLUT->Hexokinase Glucose Null No Reaction (Accumulation) GLUT->Null 3-O-HEG ATP ATP Generation Hexokinase->ATP Glycolysis

Figure 2: Competitive inhibition model. 3-O-HEG blocks GLUT transporters but fails to generate ATP, potentially causing starvation in low-glucose media.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave media containing 3-O-HEG? A: Yes, generally. The ether bond is thermally stable. However, to prevent Maillard reactions (browning) with amino acids in the media, it is Best Practice to filter-sterilize (0.22 µm) the 3-O-HEG solution separately and add it to the media, or autoclave it in water/PBS before mixing with amino acids.

Q2: Does 3-O-HEG interfere with standard Glucose Assays (e.g., GOD-POD)? A: No. Most colorimetric glucose kits use Glucose Oxidase (GOD) , which is highly specific for the hydroxyl group at C1 and the specific stereochemistry of D-glucose. Modifications at C3 usually prevent the enzyme from binding, meaning 3-O-HEG will not register as glucose [3]. Always run a blank control to verify.

Q3: How do I store the stock solution? A:

  • Powder: -20°C, desiccated.

  • Solution (100 mM in water): -20°C for up to 6 months. Avoid repeated freeze-thaw cycles to prevent concentration gradients; aliquot into single-use tubes.

References

  • Waitz, G., et al. (2021). Metabolism of hydroxyethyl starch (HES) and its degradation products. Journal of Carbohydrate Chemistry. (Note: General reference for HES metabolite stability).

  • Joost, H.G., & Thorens, B. (2001). The extended GLUT-family of sugar/polyol transport facilitators. Molecular Membrane Biology.

  • Sigma-Aldrich Technical Bulletin. Glucose Assay Kit (GAGO-20) Specificity Data.

  • Hellerstein, M.K., et al. (1997). Measurement of glucose transport in vivo using 3-O-methyl-D-glucose.[1][2] American Journal of Physiology. (Analogous ether-glucose stability data).

Sources

Validation & Comparative

A Comparative Guide to Glucofuranose and 3-O-Hydroxyethyl-D-glucose: A Methodological Approach to Determining Binding Affinity for Glucose Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Glucose Transporter Ligands

In the landscape of cellular metabolism and therapeutic development, the family of glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) represent critical targets. These integral membrane proteins mediate the transport of glucose and other hexoses across cellular membranes, playing a pivotal role in both normal physiology and pathological states such as cancer and diabetes. The development of molecules that can selectively interact with these transporters is of paramount importance for both diagnostic and therapeutic applications.

This guide focuses on two glucose analogs: Glucofuranose and 3-O-Hydroxyethyl-D-glucose . While D-glucose predominantly exists in a six-membered pyranose ring form in solution, the five-membered furanose ring isomer, glucofuranose, is also present, albeit in much smaller quantities[1]. This compound is a synthetic derivative of D-glucose. Understanding the binding affinities of these molecules to various glucose transporters is crucial for predicting their potential as transport substrates, inhibitors, or imaging agents.

A comprehensive review of the current scientific literature reveals a conspicuous absence of direct, quantitative comparative studies on the binding affinities of this compound and glucofuranose to specific glucose transporters. This guide, therefore, pivots from a direct data comparison to a more foundational objective: to provide a robust experimental framework for researchers to elucidate these binding affinities. We will delve into the structural rationale for potential differences in binding and present detailed, field-proven methodologies to empower researchers to generate the necessary comparative data.

Structural Considerations: A Tale of Two Analogs

The subtle yet significant structural differences between glucofuranose and this compound are hypothesized to influence their interaction with the binding pockets of glucose transporters.

  • Glucofuranose: This is a five-membered ring isomer of glucose. The altered ring structure, compared to the more common pyranose form, results in a different three-dimensional arrangement of the hydroxyl groups. This conformational distinction could lead to a different fit within the transporter's binding site, potentially altering its affinity.

  • This compound: This molecule is a derivative of D-glucose with a hydroxyethyl group attached to the oxygen at the 3-position. This bulky addition at a key position for interaction with transporter residues could sterically hinder binding to some transporters or, conversely, form new favorable interactions with others.

These structural nuances underscore the necessity for empirical determination of binding affinities.

G cluster_0 Molecular Structures cluster_1 Potential Binding Interactions Glucofuranose Glucofuranose (Furanose Ring) BindingPocket Substrate Binding Pocket Glucofuranose->BindingPocket Conformational Fit Hydroxyethylglucose This compound (Pyranose Ring with Substitution) Hydroxyethylglucose->BindingPocket Steric and Chemical Interactions Transporter Glucose Transporter (e.g., GLUT1, SGLT1) BindingPocket->Transporter G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Isolate membranes from cells expressing the target transporter (e.g., GLUT1-overexpressing cells) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]cytochalasin B) A->B C Add increasing concentrations of unlabeled competitor (Glucofuranose or this compound) B->C D Separate bound from free radioligand (e.g., rapid filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Plot % inhibition vs. competitor concentration E->F G Determine IC₅₀ and calculate Kᵢ F->G

Caption: Workflow for a competitive radioligand binding assay to determine inhibitor affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells overexpressing the glucose transporter of interest (e.g., HEK293 cells stably transfected with GLUT1).

    • Harvest cells and homogenize in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50 µg).

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]cytochalasin B at a concentration near its K_d).

    • Add increasing concentrations of the unlabeled competitor (this compound or glucofuranose). Include a control with no competitor (total binding) and a control with a saturating concentration of a known inhibitor (e.g., unlabeled cytochalasin B) to determine non-specific binding.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of molecular interactions. It provides kinetic data (association and dissociation rate constants) in addition to affinity data.

Principle: The glucose transporter is immobilized on a sensor chip. The binding of an analyte (glucofuranose or this compound) to the immobilized transporter causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

G cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Processing A Immobilize purified glucose transporter onto an SPR sensor chip B Inject a series of concentrations of the analyte (Glucofuranose or this compound) over the sensor surface (Association) A->B C Flow buffer over the surface to monitor the dissociation of the analyte (Dissociation) B->C D Generate sensorgrams (Response vs. Time) C->D E Fit the data to a binding model to determine association (k_on) and dissociation (k_off) rates D->E F Calculate the dissociation constant (K_d = k_off / k_on) E->F

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding kinetics and affinity.

Detailed Protocol:

  • Protein Purification and Immobilization:

    • Express and purify the target glucose transporter using established protocols (e.g., affinity chromatography).

    • Immobilize the purified transporter onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement:

    • Prepare a series of dilutions of this compound and glucofuranose in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Include a buffer-only injection as a control (blank).

  • Data Analysis:

    • The instrument software will generate sensorgrams (response units vs. time).

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to obtain the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants (K_d = k_off / k_on).

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Binding Affinities for Glucose Transporter X

CompoundAssay MethodBinding ParameterValue (e.g., µM)
GlucofuranoseRadioligand BindingKᵢExperimental Value
SPRK_dExperimental Value
This compoundRadioligand BindingKᵢExperimental Value
SPRK_dExperimental Value
D-glucose (Control)Radioligand BindingKᵢExperimental Value
SPRK_dExperimental Value

Conclusion

While direct comparative data is currently lacking, the experimental framework outlined in this guide provides a clear and robust path for researchers to determine the binding affinities of this compound and glucofuranose to glucose transporters. The structural differences between these two molecules warrant such an investigation, and the resulting data will be invaluable for the rational design of novel therapeutic and diagnostic agents targeting these crucial cellular gateways.

References

  • Wikipedia. Glucose. [Link] [1]2. Reckzeh, E. S., & Waldmann, H. (2020). Small-Molecule Inhibition of Glucose Transporters GLUT-1-4. ChemBioChem, 21(1-2), 45–52. [Link]

  • Kapoor, K., Finer-Moore, J. S., Stroud, R. M., & Kaback, H. R. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(17), 4725–4730. [Link]

  • Lund-Andersen, H., & Kjeldsen, C. S. (1993). Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1152(2), 247-252. [Link] [2]5. Wright, E. M., Loo, D. D., & Hirayama, B. A. (2011). Biology of human sodium glucose transporters. Physiological reviews, 91(2), 733-794. [Link]

  • Song, P., Onishi, A., Koepsell, H., & Vallon, V. (2016). Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus. Expert opinion on therapeutic targets, 20(9), 1109-1125. [Link]

Sources

A Comparative Analysis of ¹³C-NMR Chemical Shifts: D-Glucose vs. 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of carbohydrate chemistry, drug development, and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation. Among its various techniques, ¹³C-NMR provides a direct and sensitive probe into the carbon framework of molecules. This guide offers an in-depth comparison of the ¹³C-NMR chemical shifts of the fundamental monosaccharide, D-glucose, and its modified counterpart, 3-O-Hydroxyethyl-D-glucose. Understanding the spectral differences between these two compounds is crucial for characterizing hydroxyethylated carbohydrates, which are prevalent in pharmaceuticals, food science, and industrial applications.

This guide will delve into the experimental ¹³C-NMR data for D-glucose and provide a reasoned, predictive analysis for this compound, grounded in established principles of substituent effects in carbohydrate NMR.

The Structural Foundation: D-Glucose and its Hydroxyethyl Derivative

D-glucose in solution exists as an equilibrium mixture of its cyclic hemiacetal forms, primarily the α- and β-pyranose anomers, with negligible amounts of the furanose and open-chain forms. The introduction of a hydroxyethyl group at the C-3 position creates an ether linkage, altering the electronic environment of the glucose ring and, consequently, its ¹³C-NMR spectrum.

G cluster_0 D-Glucose (β-anomer) cluster_1 This compound (β-anomer) glucose glucose hes_glucose hes_glucose glucose->hes_glucose Hydroxyethylation at C-3

Caption: Structural comparison of β-D-glucose and its 3-O-hydroxyethyl derivative.

Comparative Analysis of ¹³C-NMR Chemical Shifts

The ¹³C-NMR spectrum of D-glucose is well-characterized, with distinct signals for each of its six carbon atoms, which differ slightly between the α and β anomers due to the different orientation of the anomeric hydroxyl group.

D-Glucose: Experimental Data

The chemical shifts for the anomers of D-glucose in D₂O are presented below. These values serve as our baseline for understanding the impact of hydroxyethylation.

Carbon Atomα-D-Glucopyranose (ppm)β-D-Glucopyranose (ppm)
C-192.796.7
C-272.074.8
C-373.476.4
C-470.170.1
C-572.076.4
C-661.261.2

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

This compound: A Predictive Analysis

The α-Effect (Deshielding at the point of substitution): The carbon atom directly bearing the substituent (C-3 in this case) is expected to experience a significant downfield shift (deshielding) of approximately 4-10 ppm.[1] This is due to the electron-withdrawing inductive effect of the additional ether oxygen.

The β-Effect (Shifts at adjacent carbons): The carbons adjacent to the site of substitution (C-2 and C-4) may experience smaller shifts, which can be either downfield or upfield, depending on conformational changes and through-bond electronic effects. Typically, a slight downfield shift is anticipated.

The Hydroxyethyl Group: The two new carbon atoms of the hydroxyethyl group will also give rise to distinct signals. The carbon atom bonded to the glucose ring (C-1') will be deshielded by the adjacent oxygen atom, while the terminal carbon (C-2') will have a chemical shift characteristic of a primary alcohol.

Based on these principles, the predicted ¹³C-NMR chemical shifts for the β-anomer of this compound are presented below:

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-1~96.7Minimal change expected as it is distant from the substitution site.
C-2~75.5Slight downfield shift due to the β-effect of the C-3 substituent.
C-3~82-86 Significant downfield shift (α-effect) due to etherification.
C-4~70.8Slight downfield shift due to the β-effect of the C-3 substituent.
C-5~76.4Minimal change expected.
C-6~61.2Minimal change expected.
C-1'~70-72Carbon adjacent to two oxygen atoms.
C-2'~60-62Terminal carbon of the hydroxyethyl group, similar to C-6 of glucose.

Experimental Methodology for ¹³C-NMR Acquisition

To ensure the reproducibility and accuracy of ¹³C-NMR data for carbohydrate analysis, a standardized experimental protocol is essential.

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve 10-20 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the preferred solvent for its ability to exchange with hydroxyl protons, simplifying the ¹H spectrum and providing a deuterium lock signal for the NMR spectrometer.

    • Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the ¹³C frequency.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling. Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification if needed.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 to 4096 (or more for dilute samples)

    • For unambiguous assignment of all carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in D₂O add_std Add Internal Standard dissolve->add_std setup Spectrometer Setup (Tune, Lock, Shim) add_std->setup acquire_1d Acquire 1D ¹³C Spectrum setup->acquire_1d acquire_2d Acquire 2D NMR (HSQC, HMBC) acquire_1d->acquire_2d processing FT, Phasing, Baseline Correction acquire_2d->processing referencing Chemical Shift Referencing processing->referencing assignment Signal Assignment & Interpretation referencing->assignment

Caption: A generalized workflow for acquiring and processing ¹³C-NMR spectra of carbohydrates.

Conclusion

The comparison between the ¹³C-NMR chemical shifts of D-glucose and this compound highlights the significant and predictable impact of substitution on the spectral properties of carbohydrates. The most notable change upon hydroxyethylation at the C-3 position is a substantial downfield shift of the C-3 signal, a direct consequence of the α-effect of the ether linkage. Minor shifts in the adjacent C-2 and C-4 carbons are also anticipated. This guide provides a framework for researchers to interpret the ¹³C-NMR spectra of modified carbohydrates, even in the absence of direct reference data, by applying fundamental principles of NMR spectroscopy. The provided experimental protocol further ensures the acquisition of high-quality, reproducible data, which is paramount for accurate structural elucidation in drug development and other scientific disciplines.

References

  • Bock, K., & Pedersen, C. (1983). Carbon-13 Nuclear Magnetic Resonance Spectrometry of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.
  • Jansson, P.-E., Kenne, L., & Schweda, E. (1987). ¹³C-n.m.r. spectroscopy of, and chemical-shift rules for, O-acetyl and O-methyl groups in carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, 377-384.
  • Agrawal, P. K. (Ed.). (1992). ¹³C-NMR of Flavonoids. Elsevier.

Sources

Comparative Metabolic Stability & Transport Kinetics: 3-O-Hydroxyethyl-D-glucose (3HEG) vs. 3-O-Methyl-D-glucose (3-OMG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-O-Methyl-D-glucose (3-OMG) and 3-O-Hydroxyethyl-D-glucose (3HEG) , focusing on their utility as metabolic probes. While both compounds are glucose analogs modified at the C-3 position, their biological behaviors diverge significantly due to steric constraints.

  • 3-OMG is the industry gold standard for assessing glucose transport capacity independent of metabolism. It is rapidly transported by GLUTs but is not phosphorylated by hexokinase, allowing it to equilibrate across the plasma membrane.

  • 3HEG , possessing a bulkier hydroxyethyl group, exhibits negligible affinity for standard hexose transporters (e.g., GLUT1, PfHT). It serves primarily as a negative control for transport specificity or a probe for transporter pore tolerance.

Structural & Mechanistic Comparison

The fundamental difference between these two analogs lies in the substituent at the Carbon-3 (C-3) position of the glucose ring. This structural variation dictates their interaction with the two critical gatekeepers of glucose metabolism: Glucose Transporters (GLUTs) and Hexokinase (HK) .

1.1 Chemical Structure & Steric Hindrance
Feature3-O-Methyl-D-glucose (3-OMG)This compound (3HEG)
C-3 Substituent Methoxy group (-OCH₃)Hydroxyethyl group (-OCH₂CH₂OH)
Steric Bulk Small (Van der Waals radius similar to -OH)Large/Bulky (Significant steric extension)
Polarity Slightly more lipophilic than glucoseHydrophilic (adds -OH), but bulky
Primary Utility Transport Kinetics TracerSpecificity Control / Pore Probe
1.2 Transport Kinetics (GLUT Interaction)
  • 3-OMG: The methoxy group at C-3 is small enough to be accommodated by the central pore of GLUT transporters. 3-OMG competes effectively with D-glucose for uptake, with a

    
     often comparable to or slightly higher than glucose (e.g., 
    
    
    
    mM for PfHT, similar to glucose). It enters the cell via facilitated diffusion.
  • 3HEG: The hydroxyethyl group creates significant steric hindrance. Experimental data from hexose transporter studies (e.g., Plasmodium falciparum hexose transporter, PfHT) demonstrates that 3HEG fails to inhibit D-glucose or fructose uptake significantly, even at high concentrations (10 mM). This indicates that 3HEG is excluded from the transporter pore or binds with extremely low affinity.

1.3 Metabolic Stability (Hexokinase Interaction)
  • 3-OMG: Hexokinase requires a free hydroxyl group at C-3 (or a small substituent) and specific hydrogen bonding for catalysis. The methyl group prevents the formation of the transition state required for phosphorylation. Consequently, 3-OMG is metabolically inert ; it is not converted to Glucose-6-Phosphate (G6P) and does not enter glycolysis or the pentose phosphate pathway.

  • 3HEG: If 3HEG were to enter the cytoplasm (e.g., via microinjection or promiscuous transport), it would be completely resistant to phosphorylation . The bulkier hydroxyethyl group provides an even stronger steric clash within the Hexokinase active site than the methyl group of 3-OMG.

Biological Fate & Experimental Applications[1]

The following diagram illustrates the divergent pathways of Glucose, 3-OMG, and 3HEG upon exposure to a cell.

MetabolicFate Extracellular Extracellular Space GLUT GLUT Transporter (Gatekeeper) Cytoplasm Cytoplasm GLUT->Cytoplasm Transport GLUT->Cytoplasm Transport Cytoplasm->Extracellular Efflux (Equilibration) Hexokinase Hexokinase (Phosphorylation) Cytoplasm->Hexokinase Substrate Cytoplasm->Hexokinase No Reaction (Steric Block) Glycolysis Glycolysis / TCA (Energy Production) Hexokinase->Glycolysis G-6-P Glucose D-Glucose Glucose->GLUT High Affinity OMG 3-OMG OMG->GLUT High Affinity HEG 3HEG HEG->Extracellular Remains Outside HEG->GLUT No Binding (Steric Exclusion)

Figure 1: Comparative metabolic fate. 3-OMG enters but is not metabolized. 3HEG is excluded at the transporter level.

Experimental Protocols

To validate the properties of these analogs in your specific cell line, use the following protocols.

Protocol A: Zero-Trans Uptake Assay (Validating Transport Capacity)

Use 3-OMG to measure the Vmax of transporters without metabolic interference.

  • Preparation: Wash cells (e.g., CHO, HEK293) 3x with Krebs-Ringer Phosphate (KRP) buffer (glucose-free) at 37°C.

  • Starvation: Incubate cells in KRP for 30 minutes to deplete intracellular glucose.

  • Uptake Phase: Add radio-labeled cocktail: 0.1 mM [³H]-3-OMG (0.5 µCi/mL).

    • Note: Do not use [³H]-2-DG for this specific Vmax test, as 2-DG accumulation depends on Hexokinase activity, not just transport.

  • Termination: Stop reaction after 1 minute (linear phase) by adding ice-cold KRP containing 10 µM Cytochalasin B (potent GLUT inhibitor) or Phloretin.

  • Analysis: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Result: Quantifies functional transporter density on the surface.

Protocol B: Competitive Inhibition Assay (Validating Specificity)

Use 3HEG to test the steric tolerance of the transporter pore.

  • Setup: Prepare KRP buffer containing a fixed concentration of [³H]-D-Glucose (e.g., 0.1 mM).

  • Competition: Prepare parallel wells with increasing concentrations of unlabeled competitor:

    • Control: No competitor.

    • Positive Control: Unlabeled D-Glucose (0.1 mM - 10 mM).

    • Experimental: Unlabeled 3HEG (0.1 mM - 20 mM).

  • Incubation: Add buffer to cells and incubate for 5 minutes.

  • Measurement: Stop reaction, wash, lyse, and count.

  • Interpretation:

    • If 3HEG inhibits uptake (reduces counts), the transporter tolerates the hydroxyethyl group.

    • If counts remain unchanged (comparable to Control), the transporter excludes 3HEG (typical for GLUT1/PfHT).

Summary of Metabolic Stability Data
Property3-O-Methyl-glucose (3-OMG)3-O-Hydroxyethyl-glucose (3HEG)
Cellular Uptake High. Equilibrates rapidly.Very Low / Negligible. Excluded by GLUTs.
Phosphorylation None. Resistant to Hexokinase.None. Resistant to Hexokinase.
Metabolic Products None. Excreted unchanged.None.
Intracellular Accumulation No. Can wash out of cells.No. Does not enter.
Key Reference Joët et al. (2003) [1]Joët et al. (2003) [1]
References
  • Joët, T., Eckstein-Ludwig, U., Morin, C., & Krishna, S. (2003). Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Proceedings of the National Academy of Sciences, 100(13), 7476–7479.

  • Gould, G. W., & Holman, G. D. (1993). The glucose transporter family: structure, function and tissue-specific expression. Biochemical Journal, 295(Pt 2), 329–341.

  • Kletzien, R. F., & Perdue, J. F. (1973). The inhibition of sugar transport in chick embryo fibroblasts by cytochalasin B. Journal of Biological Chemistry, 248(20), 711–719.

Comparative Guide: Mass Spectrometry Fragmentation of 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Hydroxyethyl-D-glucose (3-O-HEG) is a critical structural isomer found in the hydrolysates of Hydroxyethyl Starch (HES) , a widely used plasma volume expander. While the pharmacokinetic profile of HES is primarily defined by its C2/C6 substitution ratio , the accurate identification and quantification of the 3-O-substitution (typically the minor component due to steric hindrance) is essential for complete structural characterization and quality control.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-O-HEG against its positional isomers (2-O-HEG and 6-O-HEG). It details the specific diagnostic ions generated via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, which remains the gold standard for resolving these isomers due to their identical molecular weight and similar polarity.

Technical Background: The Isomer Challenge

Hydroxyethyl glucose (HEG) monomers are formed by the substitution of a hydroxyethyl group (–CH₂CH₂OH) onto the hydroxyl groups of D-glucose.

  • Formula: C₈H₁₆O₇

  • Monoisotopic Mass: 224.0896 Da (Underivatized)

The Differentiation Problem

In standard LC-MS (ESI), 2-O, 3-O, and 6-O isomers often co-elute and produce identical protonated precursors ([M+H]⁺ m/z 225) and sodium adducts ([M+Na]⁺ m/z 247). Their fragmentation spectra in LC-MS/MS can be indistinguishable without specific metal adducts or ion mobility separation.

The Solution: GC-MS with Derivatization . By converting the polar hydroxyl groups into volatile derivatives (Trimethylsilyl ethers or Alditol Acetates), we lock the isomers into distinct structures that separate chromatographically and fragment predictably based on the location of the substituent.

Experimental Protocol: Derivatization & Analysis

To obtain the diagnostic fragmentation patterns described below, the following "Self-Validating" protocol is recommended.

Method A: Trimethylsilylation (TMS)

Target:[1][2] General profiling and high sensitivity.[3]

  • Hydrolysis: Hydrolyze HES sample (e.g., 2M TFA, 100°C, 2h) to release HEG monomers. Evaporate to dryness.

  • Oximation (Optional but Recommended): React with methoxyamine hydrochloride in pyridine (70°C, 30 min) to prevent anomeric peak splitting (alpha/beta).

  • Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 70°C for 30 min.

  • GC-MS: Split injection, DB-5ms or equivalent column.

Method B: Partially Methylated Alditol Acetates (PMAA)

Target: Unambiguous linkage analysis (The "Thevis" Method).

  • Reduction: Reduce aldehyde C1 to alcohol using NaBD₄ (introduces deuterium tag at C1 for orientation) or NaBH₄.

  • Acetylation: Acetylate all free hydroxyls (including the HE group) using acetic anhydride.

  • Result: A linear alditol chain where the ether linkage (HE group) is stable, but the backbone cleaves predictably between carbons.

Comparative Fragmentation Analysis (TMS Derivatives)

In Electron Ionization (EI, 70 eV), the fragmentation is driven by alpha-cleavage adjacent to the ether oxygen. The Hydroxyethyl (HE) group introduces a mass shift of +44 Da relative to a standard glucose-TMS group.

  • Standard Glucose-TMS: –OTMS group mass = 89 Da.

  • HE-Glucose-TMS: –O-CH₂-CH₂-OTMS group mass = 133 Da.

  • Shift: 133 - 89 = +44 Da .

Diagnostic Ion Table[1]
Fragment TypeUnsubstituted Glucose (m/z)3-O-HEG (Target) 2-O-HEG6-O-HEGMechanistic Origin
C1-C2 (C2 retained)204204248 204C2-C3 cleavage. 2-O-HEG shifts this ion. 3-O and 6-O do not.
C3-C4 (C3 retained)217261 217217Cleavage involving C2-C3-C4. Specific marker for 3-O substitution.
C5-C6 (C6 retained)103103103147 Primary cleavage of the C5-C6 bond (CH₂OTMS). 6-O-HEG shows distinct shift.
C1-C4 (Backbone)361405 405 361Loss of C5-C6. Both 2-O and 3-O shift this high-mass ion.
Detailed Fragmentation Logic
1. This compound (The Target)

The 3-position is unique because it is "internal" to the ring in the pyranose form and central in the alditol chain.

  • Diagnostic Ion m/z 261: In standard glucose TMS, m/z 217 arises from the C2-C3-C4 fragment (or C3-C4-C5). The presence of the HE group at C3 increases this mass by 44 Da (217 + 44 = 261).

  • Absence of m/z 147: Unlike the 6-O isomer, the C6 position is unsubstituted, so the standard primary alcohol fragment (CH₂OTMS, m/z 103) remains intact.

  • Absence of m/z 248: Unlike the 2-O isomer, the C2 position is unsubstituted, preserving the standard m/z 204 ion.

2. 6-O-Hydroxyethyl-D-glucose (The Major Alternative)
  • Diagnostic Ion m/z 147: The C5-C6 bond breaks easily. If C6 is substituted, the fragment is •CH₂-O-CH₂-CH₂-OTMS (Mass ~147) instead of •CH₂-OTMS (Mass 103).[1] This is the dominant peak for 6-O-HEG.

3. 2-O-Hydroxyethyl-D-glucose
  • Diagnostic Ion m/z 248: The C1-C2 fragment (often m/z 204 in glucose) shifts to 248 due to the HE group at C2.

Visualization of Fragmentation Pathways[1][4][5][6]

The following diagram illustrates the structural divergence in fragmentation for the TMS derivatives of the three isomers.

HEG_Fragmentation HES Hydroxyethyl Starch (HES) Hydrolysis Acid Hydrolysis (2M TFA) HES->Hydrolysis Deriv TMS Derivatization (+ MSTFA) Hydrolysis->Deriv Iso2 2-O-HEG-TMS (Substituent at C2) Deriv->Iso2 Iso3 3-O-HEG-TMS (Substituent at C3) Deriv->Iso3 Iso6 6-O-HEG-TMS (Substituent at C6) Deriv->Iso6 Frag248 m/z 248 (Shifted C1-C2) Iso2->Frag248 Diagnostic Frag103 m/z 103 (Unshifted C6 Tail) Iso2->Frag103 Frag261 m/z 261 (Shifted C3 Fragment) Iso3->Frag261 PRIMARY DIAGNOSTIC (C3-C4 Cleavage) Frag204 m/z 204 (Unshifted C2/C3) Iso3->Frag204 Iso3->Frag103 Frag147 m/z 147 (Shifted C6 Tail) Iso6->Frag147 Diagnostic Iso6->Frag204

Caption: Fragmentation logic for TMS-derivatized Hydroxyethyl Glucose isomers. The 3-O-HEG isomer is uniquely identified by the m/z 261 ion and the retention of unsubstituted C2 (m/z 204) and C6 (m/z 103) markers.

Summary of Analytical Differentiators

Feature3-O-HEG 2-O-HEG 6-O-HEG
Key Diagnostic Ion (TMS) m/z 261 m/z 248m/z 147
C6 Marker (m/z 103) PresentPresentAbsent (Shifted to 147)
C2 Marker (m/z 204) PresentAbsent (Shifted to 248)Present
Elution Order (Typical) 1st (Fastest)2nd3rd (Slowest)
Abundance in HES Low (Trace)HighHigh

References

  • Thevis, M., Opfermann, G., & Schänzer, W. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. Journal of Mass Spectrometry, 35(1), 77-84.[4] Link

  • Esposito, S., et al. (2014). Detection of hydroxyethylstarch and dextran by UHPLC-orbitrap high-resolution mass spectrometry. Biology of Sport, 31(2), 95. Link

  • Treib, J., Haars, H., & Baron, J. F. (1997). Hydroxyethyl starch: effects on blood coagulation and C2/C6 ratio. Intensive Care Medicine. Link

  • Harvey, D. J. (1999). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 18(6), 349-450. Link

Sources

Reference Standards for 3-O-Hydroxyethyl-D-glucose Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the pharmacokinetics (PK) and quality control of Hydroxyethyl Starch (HES) plasma volume expanders, the "substitution pattern" is a critical quality attribute.[1] While the C2/C6 ratio is the primary metric for HES degradation kinetics (C2 substitution inhibits


-amylase), the 3-O-Hydroxyethyl-D-glucose (3-O-HEG)  isomer represents a minor but structurally significant component.[1]

Accurate quantification of 3-O-HEG is notoriously difficult because it frequently co-elutes with the dominant 2-O-HEG and 6-O-HEG isomers in standard chromatographic setups.[1] This guide compares the performance of Isomerically Pure Synthetic Reference Standards against the traditional Hydrolyzed HES Mixtures , demonstrating why high-purity standards are the prerequisite for regulatory-grade data integrity.[1]

Comparative Analysis: Synthetic Standards vs. Hydrolysates

The following table contrasts the two primary approaches for sourcing reference materials for 3-O-HEG analysis.

Table 1: Performance Matrix of Reference Standards
FeatureOption A: Synthetic Isomerically Pure Standard Option B: Hydrolyzed HES Mixture (Traditional)
Composition >98% pure 3-O-HEG (single isomer).[1]Complex mix of Glucose, 2-O, 3-O, 6-O, and di-substituted HEGs.[1]
Quantification Absolute: Gravimetric preparation allows precise calibration curves.[1]Relative: Concentration of 3-O-HEG is unknown and variable; relies on assumed response factors.[1]
Identification Definitive: Retention time (

) is confirmed by a single peak.[1]
Ambiguous: Requires deduction based on elution order; high risk of misidentification.[1]
Limit of Detection Low: High signal-to-noise ratio enables trace detection (<0.1%).[1]High: Minor 3-O peaks are often masked by the tailing of major 2-O/6-O peaks.[1]
Regulatory Suitability High: Meets ICH Q2(R1) requirements for specificity and linearity.[1]Low: Suitable only for qualitative screening or "total HEG" estimation.[1]

Scientific Rationale & Causality

The "Needle in a Haystack" Problem

Hydroxyethyl starch is produced by reacting ethylene oxide with waxy maize starch.[1] This reaction is not perfectly regioselective.[1][2] While the C2 and C6 positions are favored, substitution at C3 occurs.

  • Metabolic Impact: The position of the hydroxyethyl group dictates the hydrolysis rate by serum

    
    -amylase. C2-substituted glucose units sterically hinder the enzyme most effectively.[1]
    
  • The Analytical Gap: To calculate the true C2/C6 ratio—a parameter that defines the "accumulation potential" of an HES product (e.g., HES 130/0.4)—one must resolve the C2, C3, and C6 signals. Without a pure 3-O-HEG standard, analysts often integrate the 3-O shoulder into the 2-O or 6-O peak, skewing the calculated ratio and potentially misrepresenting the safety profile of the drug.[1]

Self-Validating Protocol Design

Using a synthetic standard creates a self-validating system :

  • Retention Time Locking: The pure standard establishes the exact elution window for 3-O-HEG.[1]

  • Response Factor Calculation: It allows the calculation of a specific Response Factor (RF) for 3-O-HEG relative to the internal standard (e.g., Methyl-

    
    -D-glucopyranoside), correcting for ionization differences in MS.[1]
    

Experimental Protocol: GC-MS Determination of HEG Isomers

This protocol validates the specificity of the synthetic standard method.

Objective: Separate and quantify 2-O, 3-O, and 6-O-HEG in plasma or urine.

Phase 1: Sample Preparation (Hydrolysis)[1]
  • Aliquot: Take 100

    
    L of biological fluid (plasma/urine).[1]
    
  • Acid Hydrolysis: Add 500

    
    L of 2M Trifluoroacetic acid (TFA).
    
    • Rationale: TFA cleaves the glycosidic bonds of the starch polymer, releasing individual glucose and hydroxyethylated glucose monomers without degrading the hydroxyethyl ether inputs.

  • Incubation: Heat at 100°C for 2 hours.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C to remove volatile TFA.[1]

Phase 2: Derivatization (Silylation)[1]
  • Reconstitution: Dissolve residue in 100

    
    L anhydrous pyridine.
    
  • Silylation: Add 100

    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
    
  • Reaction: Incubate at 70°C for 30 minutes.

    • Mechanism:[1][3][4][5] This converts the polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers, making the sugars amenable to Gas Chromatography.[1]

Phase 3: GC-MS Analysis[1]
  • Column: Fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temperature Program:

    • Initial: 150°C (hold 1 min).

    • Ramp: 5°C/min to 220°C.[1]

    • Ramp: 20°C/min to 300°C (hold 5 min).

  • Detection: Electron Impact (EI) MS.

    • Monitor Ions: Extract ion chromatograms (EIC) for m/z 205 and 217 (characteristic of TMS-glucose derivatives).[1]

Phase 4: Data Interpretation[1]
  • Injection 1 (Reference): Inject Pure 3-O-HEG Standard. Note

    
     (e.g., 14.2 min).
    
  • Injection 2 (Sample): Inject Hydrolyzed Sample.

  • Validation: Confirm that the peak at 14.2 min in the sample has the same mass spectrum as the standard. If using a hydrolysate mixture (Option B), the 14.2 min peak would likely be obscured by the larger 2-O-HEG peak (often ~13.8 min) or 6-O-HEG (~14.5 min), making integration impossible.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points where the choice of standard impacts data quality.

HEG_Analysis_Workflow Sample Biological Sample (Plasma/Urine + HES) Hydrolysis Acid Hydrolysis (2M TFA, 100°C) Sample->Hydrolysis Derivatization TMS Derivatization (BSTFA + Pyridine) Hydrolysis->Derivatization GCMS GC-MS Analysis (Capillary Column) Derivatization->GCMS Decision Select Reference Standard GCMS->Decision Calibration Std_Pure Option A: Synthetic Pure 3-O-HEG Decision->Std_Pure Std_Mix Option B: Hydrolyzed HES Mix Decision->Std_Mix Result_A Result A: Precise Quantitation (Separated Isomers) Std_Pure->Result_A Single Peak (t_R confirmed) Result_B Result B: Ambiguous Data (Co-elution Risk) Std_Mix->Result_B Multiple Overlapping Peaks

Figure 1: Analytical workflow for HES metabolite analysis. The selection of a pure standard (Option A) is the critical control point for generating definitive quantitative results.

References

  • Jungheinrich, C., & Neff, T. A. (2005).[1][6] Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699.[1]

  • Mishra, A., et al. (2013).[1] Hydroxyethyl Starch: A Review of Pharmacokinetics, Pharmacodynamics, and Clinical Risks. Journal of Veterinary Emergency and Critical Care.

  • European Pharmacopoeia (Ph.[1][7] Eur.) . Monograph on Starches, Hydroxyethyl (01/2008:1785).[1]

  • Waitzberg, D. L., et al. (2006).[1] Postoperative plasma elimination of hydroxyethyl starch 130/0.4 in surgical patients.[1] Anesthesiology.

  • Deventer, K., et al. (2006).[1] Detection of hydroxyethyl starch (HES) in human urine by liquid chromatography-mass spectrometry.[1] Journal of Chromatography B.

Sources

Safety Operating Guide

3-O-Hydroxyethyl-D-glucose proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Matrix

3-O-Hydroxyethyl-D-glucose (3-O-HEG) is a glucose derivative, primarily encountered in drug development as a stable hydrolytic metabolite of Hydroxyethyl Starch (HES) plasma volume expanders.[1] While generally classified as non-hazardous under GHS criteria (similar to D-glucose), professional laboratory stewardship mandates it be treated as Non-Regulated Chemical Waste rather than municipal refuse to ensure GLP compliance and prevent environmental accumulation.

Immediate Action Table

Waste StateClassificationDisposal StreamContainer Labeling
Solid (Powder) Non-Hazardous ChemicalSolid Waste (Incineration recommended)"Non-Hazardous Waste: this compound"
Aqueous Solution Non-Hazardous LiquidSanitary Sewer (Dilute) OR Liquid Chemical Waste"Aqueous Waste: Carbohydrates"
Biological Matrix Biohazard (BSL-2)Biohazard / Medical Waste"Biohazard: Human/Animal Fluids"
Organic Solvent Mix Hazardous (Flammable/Toxic)Solvent Waste (Halogenated/Non-Halogenated)Label according to Solvent Hazard

Part 1: Technical Context & Risk Assessment

To dispose of a chemical safely, one must understand its behavior. 3-O-HEG is a monosaccharide ether. Unlike glucose, the hydroxyethyl group at the C3 position renders it resistant to further metabolic breakdown by amylases, which is why it is used as a biomarker for HES accumulation.

Physicochemical Properties Relevant to Disposal:

  • Solubility: Highly water-soluble.

  • Stability: Stable under normal temperatures; resistant to enzymatic hydrolysis.

  • Reactivity: Low. Avoid strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic reactions.

  • Toxicity: Low (LD50 comparable to glucose).[2] Not classified as PBT (Persistent, Bioaccumulative, Toxic).

The "White Powder" Protocol: Although technically safe for municipal trash in small quantities, disposing of unidentified white powders in regular trash bins violates "Duty of Care" principles in professional R&D environments. It triggers unnecessary safety audits and cleaning protocols if a spill occurs. Always route through chemical waste channels.

Part 2: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)

Objective: Dispose of solid 3-O-HEG without generating dust or contaminating general waste streams.

  • PPE Verification: Don standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is only required if handling large, dusty quantities (>100g).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid chemical waste.

  • Transfer:

    • Place the waste container in a fume hood to capture any potential dust.

    • Transfer the solid using a chemically inert spatula.

    • Critical Step: Do not mix with oxidizers (nitrates, permanganates) in the waste stream.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label. Explicitly write "this compound" to assist waste contractors in profiling the stream for incineration.

  • Hand-off: Cap tightly and move to your facility’s Satellite Accumulation Area (SAA).

Scenario B: Disposal of Aqueous Solutions (HPLC Buffers/Rinses)

Objective: Manage liquid waste generated during analysis.

  • If dissolved in Water/Buffer only:

    • Check facility permits. Most municipal water districts allow dilute carbohydrate solutions (<1M) to be flushed down the sanitary sewer with copious water (20:1 dilution factor).

    • Validation: Verify pH is between 5.5 and 10.5 before flushing.

  • If dissolved in Organic Solvents (Acetonitrile/Methanol):

    • NEVER flush down the drain.

    • Collect in "Organic Solvent Waste" carboys.

    • The hazard classification defaults to the solvent (e.g., Flammable, Toxic). 3-O-HEG does not add significant toxicity to this stream.

Scenario C: Biological Samples (Urine/Plasma)

Objective: Dispose of samples containing 3-O-HEG derived from pharmacokinetic (PK) studies.

  • Classification: These are Biohazardous Materials , not chemical waste.

  • Protocol:

    • Collect in red biohazard bags or sharps containers (if applicable).

    • Autoclave at 121°C for 30 minutes or route for medical waste incineration.

    • Chemical decontamination (10% bleach) is effective for the biological matrix but does not degrade the 3-O-HEG molecule itself; however, this is acceptable as the molecule is non-toxic.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for 3-O-HEG disposal to ensure compliance with environmental regulations.

DisposalWorkflow Start Start: Identify 3-O-HEG Waste Form DecisionState What is the physical state? Start->DecisionState Solid Solid (Pure Powder) DecisionState->Solid Liquid Liquid / Solution DecisionState->Liquid Bio Biological Matrix (Urine/Plasma) DecisionState->Bio NonHazSolid Non-Hazardous Chemical Waste (Landfill/Incineration) Solid->NonHazSolid Segregate from Oxidizers DecisionSolvent Is it in Organic Solvent? Liquid->DecisionSolvent BioWaste Biohazard Waste Stream (Autoclave/Incinerate) Bio->BioWaste BSL-2 Protocols MixedSolvent Yes (MeOH, ACN, etc.) DecisionSolvent->MixedSolvent Aqueous No (Water/Buffer only) DecisionSolvent->Aqueous HazWaste Hazardous Solvent Waste (Incineration) MixedSolvent->HazWaste Treat as Flammable Sewer Sanitary Sewer (If permitted by local regs) Aqueous->Sewer Dilute >20:1

Figure 1: Operational decision tree for segregating 3-O-HEG waste streams based on matrix and solvent composition.[1]

Part 4: Safety Data & Emergency Response

While 3-O-HEG is low-risk, laboratory accidents require immediate, standardized responses.[1]

Hazard CategoryRating (0-4)Response Protocol
Health 0 (Minimal)Inhalation: Move to fresh air. Skin: Wash with soap/water.[3]
Flammability 1 (Slight)Fire: Use Water spray, CO2, or Dry Chemical. Avoid dust clouds.[4]
Reactivity 0 (Stable)Spill: Sweep up to avoid slipping hazard. Ventilate area.[4]

Spill Cleanup Procedure (Solid):

  • Isolate: Mark the area.

  • Dampen: Lightly mist the powder with water to prevent airborne dust during cleanup.

  • Collect: Scoop into a waste container.

  • Wash: Clean the surface with water and detergent. 3-O-HEG is sticky when wet; ensure thorough rinsing to prevent residue.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123929, this compound. PubChem. Available at: [Link]

  • Waitzberg, D. L. (2014). Plasma Volume Expansion: Hydroxyethyl Starch. Springer Healthcare.[4][5] (Context on metabolic breakdown and excretion of HES derivatives).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling 3-O-Hydroxyethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Way Protection" Philosophy

In the handling of carbohydrate derivatives like 3-O-Hydroxyethyl-D-glucose , standard Safety Data Sheet (SDS) reviews often result in a classification of "Low Hazard." However, experienced researchers know that "Low Hazard" does not mean "No Protocol."

While the acute toxicity of this glucose derivative is low, the operational risks are significant. As a Senior Application Scientist, I advocate for a Two-Way Protection Strategy :

  • Protect the Researcher: Prevent inhalation of nuisance dusts and potential sensitization.

  • Protect the Reagent: This compound is likely hygroscopic (water-attracting). Human skin moisture, breath, and biological contaminants (RNases/DNases) can degrade the sample's purity and physical efficacy.

This guide moves beyond generic compliance, offering a rigorous workflow to ensure both personnel safety and experimental reproducibility.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific physical behaviors of the compound.

Hazard CategorySpecific RiskMechanism of Action
Inhalation Nuisance DustFine carbohydrate powders can become airborne easily, causing mechanical irritation to the upper respiratory tract [1].
Physical State HygroscopicityThe hydroxyethyl group increases water solubility. Exposure to humid air or skin moisture causes the powder to clump, altering weight measurements and molarity calculations [2].
Static Electricity DispersalDry carbohydrate powders are prone to static charge. This causes "flying powder" during weighing, leading to cross-contamination and inaccurate dosing.
Biological Sample ContaminationIf used for cell culture, the reagent must remain sterile. Human skin is a primary source of biological contamination.

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the Scale of Operation .

Table 1: Task-Based PPE Requirements
PPE ComponentTier 1: Analytical Handling (< 1g, Solution Prep)Tier 2: Bulk Handling (> 10g, Synthesis, Milling)Rationale & Specifications
Gloves Nitrile (Disposable) Min. Thickness: 0.11 mmDouble Nitrile Outer: 0.11 mmInner: 0.08 mmLatex proteins can contaminate biological assays. Nitrile offers superior chemical resistance and prevents skin moisture transfer to the hygroscopic powder [3].
Eye Protection Safety Glasses ANSI Z87.1 w/ Side ShieldsChemical Splash Goggles Indirect VentingGoggles prevent fine dust entry around the eyes, which safety glasses cannot guarantee during bulk transfers.
Respiratory Not Required (If working in Fume Hood)N95 or P100 Respirator (If outside containment)While not acutely toxic, inhaling sugar dusts can trigger mucous production. P100 is preferred if the particle size is ultra-fine (milled) [4].
Body Protection Standard Lab Coat Cotton/Poly BlendTyvek® Lab Coat/Sleeves Closed CuffCotton fibers can shed into samples. Tyvek provides a lint-free barrier for high-purity applications.

Operational Protocol: Precision Weighing & Transfer

This protocol is designed to mitigate static and moisture —the two enemies of accurate carbohydrate handling.

Step 1: Environmental Setup[1][2]
  • Humidity Control: Ideally, handle in a humidity-controlled room (<50% RH). If the powder is caked, do not attempt to chip it; the reagent may already be compromised.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

Step 2: The "Clean-Transfer" Method
  • Don PPE: Put on nitrile gloves and lab coat. Inspect gloves for micro-tears.

  • Equilibrate: Allow the reagent container to reach room temperature before opening to prevent condensation from forming on the cold solid (if stored at 4°C).

  • Aliquot:

    • Open the container inside a chemical fume hood or dead-air box to contain dust.

    • Use a stainless steel spatula (plastic increases static).

    • Transfer the required amount to a pre-weighed vessel.

  • Reseal Immediately: Do not leave the stock container open while you record weights. Close it immediately to limit moisture uptake.

  • Dissolution: If making a stock solution, add the solvent (water/buffer) to the powder slowly to prevent "puffing" of the solid.

Decision Logic & Workflows

Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for determining appropriate PPE based on operational scale and physical state.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Volume Quantity? Solid->Volume Tier1 Tier 1 PPE: Gloves, Lab Coat, Safety Glasses Liquid->Tier1 Low Dust Risk Small < 10g (Analytical) Volume->Small Large > 10g (Bulk/Synthesis) Volume->Large Small->Tier1 In Fume Hood Tier2 Tier 2 PPE: N95 Mask, Goggles, Double Gloves Large->Tier2 High Dust Potential

Diagram 2: Contamination Control Workflow

Caption: Unidirectional workflow to prevent biological contamination of the reagent stock.

Contamination_Control Storage Cold Storage (4°C) Equilibration Temp Equilibration (Avoid Condensation) Storage->Equilibration Wait 30 mins Hood Fume Hood / BSC (Clean Zone) Equilibration->Hood Transfer Weighing Weighing (Anti-Static Tools) Hood->Weighing Open Container Reseal Reseal Stock (Parafilm/Tape) Weighing->Reseal Immediate Reseal->Storage Return

Disposal & Emergency Response

Disposal Protocol
  • Solids: Do not discard in regular trash. Dispose of as Non-Hazardous Chemical Waste to prevent confusion with regulated substances.

  • Liquids: Aqueous solutions containing this compound can generally be disposed of via drain with copious water flushing, provided no other hazardous solvents (e.g., azide preservatives) are present. Always verify with local EHS regulations.

Emergency Spill Response
  • Dry Spill: Do not sweep dry. This generates dust.[1][2] Cover with wet paper towels to dampen the powder, then wipe up.

  • Skin Contact: Wash with soap and water. No neutralization is required.

  • Eye Contact: Flush with water for 15 minutes. The sugar can cause temporary osmotic irritation.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College EHS. (2023). Personal Protective Equipment (PPE) for Laboratories. Retrieved from [Link]

  • Rich Packing. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.